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  • Product: (S)-Methyl 5-oxopyrrolidine-3-carboxylate
  • CAS: 428518-31-4

Core Science & Biosynthesis

Foundational

Structural Analysis and Synthetic Workflows for (S)-Methyl 5-oxopyrrolidine-3-carboxylate: A Comprehensive Technical Guide

Executive Summary & Pharmacological Grounding (S)-Methyl 5-oxopyrrolidine-3-carboxylate (CAS: 428518-31-4)[1] is a highly privileged, chiral γ-lactam building block that serves as a foundational scaffold in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Grounding

(S)-Methyl 5-oxopyrrolidine-3-carboxylate (CAS: 428518-31-4)[1] is a highly privileged, chiral γ-lactam building block that serves as a foundational scaffold in modern medicinal chemistry. Featuring a rigid pyrrolidinone ring with a precisely oriented stereocenter at the C3 position, it provides an optimal vector for 3D spatial functionalization.

In drug discovery, the 5-oxopyrrolidine core is a critical pharmacophore. Recent oncological research has heavily utilized this scaffold to synthesize highly functionalized derivatives—such as analogues of the natural product Hib-ester—which exhibit potent antiproliferative properties against multiple myeloma (MM) cells[2]. The lactam core mimics peptide bonds, allowing these molecules to effectively dock into the catalytic pockets of the 20S proteasome, while the ester moiety serves as a vital hydrogen-bond acceptor[2]. Understanding the structural nuances and synthetic handling of this compound is paramount for developing next-generation therapeutics.

Structural and Spectroscopic Characterization

To ensure batch-to-batch reproducibility and synthetic integrity, rigorous spectroscopic validation is required. The (S)-enantiomer possesses a specific spatial orientation that heavily influences downstream asymmetric synthesis and target-protein binding.

Chemical Identity
  • IUPAC Name: Methyl (3S)-5-oxopyrrolidine-3-carboxylate

  • Molecular Formula: C₆H₉NO₃

  • Molecular Weight: 143.14 g/mol

  • SMILES: COC(=O)[C@H]1CC(=O)NC1[3]

Quantitative NMR Assignments

Accurate structural elucidation relies on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Table 1 summarizes the validated ¹H and ¹³C NMR chemical shifts for this scaffold[4][5].

Causality in Chemical Shifts: The C5 lactam carbonyl resonates at 175.4 ppm, which is distinctly downfield from the C3 ester carbonyl at 174.0 ppm, due to the nitrogen atom's resonance contribution within the cyclic amide bond[5]. Furthermore, the C2 methylene protons are significantly deshielded by the adjacent electronegative nitrogen atom, pushing their ¹³C shift to 44.0 ppm[5].

Table 1: ¹H and ¹³C NMR Spectral Data (DMSO-d₆)

Position¹³C Shift (ppm)[5]¹H Shift (ppm) & Multiplicity[4]Structural Assignment / Causality
C5 175.4-Lactam carbonyl (C=O); deshielded by cyclic amide resonance.
C=O (Ester) 174.0-Ester carbonyl; slightly upfield of the lactam C=O.
OCH₃ 52.43.64 (s, 3H)Methoxy group; sharp singlet due to lack of adjacent protons.
C2 44.0~3.25 - 3.40 (m, 2H)Ring CH₂ adjacent to nitrogen; deshielded by electronegativity.
C3 38.4~3.43 - 3.49 (m, 1H)Chiral methine (CH) alpha to the ester group.
C4 33.4~2.25 - 2.40 (m, 2H)Ring CH₂ adjacent to the lactam carbonyl.
N1 -7.67 (br s, 1H)Amide NH; broad due to quadrupolar relaxation of nitrogen.

Synthetic Methodologies & Experimental Workflows

Functionalizing the (S)-methyl 5-oxopyrrolidine-3-carboxylate scaffold typically involves N-alkylation to build complexity toward active pharmaceutical ingredients (APIs). The following self-validating protocol details the N-methylation of the lactam core, a common step in synthesizing proteasome inhibitors[2][6].

Protocol: Regioselective N-Alkylation via Sodium Hydride

Objective: Synthesize (S)-methyl 1-methyl-5-oxopyrrolidine-3-carboxylate.

  • System Preparation: Dissolve (S)-methyl 5-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under a strict nitrogen atmosphere[6].

    • Causality: Anhydrous conditions are critical. Sodium hydride (NaH) reacts violently with water, and trace moisture will prematurely quench the highly reactive nitrogen anion, drastically reducing yield[6].

  • Controlled Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 60% wt. sodium hydride in mineral oil (1.2 eq) portion-wise[6].

    • Causality: Cooling to 0 °C thermodynamically controls the exothermic deprotonation, preventing unwanted side reactions such as ester hydrolysis or intermolecular Claisen condensations.

  • Electrophilic Addition: Stir the mixture at 0 °C for 30 minutes to ensure complete lactam anion formation. Slowly add methyl iodide (1.2 eq) dropwise[2].

  • Reaction Propagation & Quenching: Allow the reaction to warm to room temperature and stir for 3 to 12 hours. Carefully quench the reaction with a small volume of methanol or water to neutralize any unreacted NaH[2].

  • Isolation & Validation: Extract the product using ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF. Dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify via silica gel chromatography. Validate the conversion via the disappearance of the NH peak (7.67 ppm) in ¹H NMR.

Synthesis A (S)-Methyl 5-oxopyrrolidine -3-carboxylate B Deprotonation (NaH, Anhydrous DMF, 0°C) A->B Strict N2 Atmosphere C Lactam Nitrogen Anion (Reactive Intermediate) B->C H2 Gas Evolution D Electrophilic Attack (Methyl Iodide, RT) C->D SN2 Mechanism E (S)-Methyl 1-methyl-5-oxopyrrolidine -3-carboxylate (Target) D->E Methanol Quench & Extraction

Diagram 1: Step-by-step synthetic workflow for the N-alkylation of the γ-lactam core.

Mechanistic Pathways in Drug Development

The stereochemistry of the (S)-enantiomer is not merely a structural feature; it is a direct determinant of biological efficacy. In the context of multiple myeloma (MM), highly substituted 5-oxopyrrolidines act as targeted inhibitors of the 20S proteasome[2].

Mechanism of Action: The rigid γ-lactam ring allows the molecule to navigate the narrow substrate channel of the 20S proteasome. The ester group at C3 acts as an essential hydrogen-bond acceptor, anchoring the molecule within the β5 (chymotrypsin-like) catalytic pocket. By blocking this active site, the compound halts the degradation of polyubiquitinated proteins. This disruption leads to a lethal accumulation of misfolded proteins, triggering severe Endoplasmic Reticulum (ER) stress, Unfolded Protein Response (UPR) activation, and ultimately, apoptosis of the malignant plasma cells[2].

Pathway A 5-oxopyrrolidine Derivatives (e.g., Hib-ester analogs) B 20S Proteasome Core Particle (β5 Catalytic Subunit) A->B H-Bonding via C3 Ester C Inhibition of Chymotrypsin-like Activity B->C Active Site Blockade D Accumulation of Polyubiquitinated Proteins C->D Disrupted Protein Degradation E Endoplasmic Reticulum (ER) Stress & UPR Activation D->E Cellular Stress Response F Apoptosis of Multiple Myeloma Cells E->F Terminal Apoptotic Signal

Diagram 2: Mechanistic pathway of 5-oxopyrrolidine derivatives inducing apoptosis in Multiple Myeloma.

Quality Control & Analytical Validation

To ensure the integrity of the (S)-methyl 5-oxopyrrolidine-3-carboxylate scaffold before deploying it in complex syntheses, rigorous Quality Control (QC) systems must be implemented:

  • Chiral Purity (Enantiomeric Excess): The biological activity of proteasome inhibitors is highly stereospecific. The enantiomeric excess (ee) must be validated to be >99%. This is achieved via chiral High-Performance Liquid Chromatography (HPLC) using specialized columns (e.g., Chiralpak IC)[7]. The mobile phase typically consists of Hexane/Isopropanol (with 0.3% TFA) to maintain sharp peak resolution and prevent ester hydrolysis during the run[7].

  • Moisture Content Analysis: Because the methyl ester is susceptible to slow hydrolysis in the presence of trace water and ambient acids/bases, Karl Fischer titration should be utilized to confirm moisture levels are strictly < 0.5%.

References

  • SciSupplies. "(S)-METHYL 5-OXOPYRROLIDINE-3-CARBOXYLATE".
  • Achmem. "(S)-Methyl 5-oxopyrrolidine-3-carboxylate".
  • MDPI. "From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells".
  • ResearchGate. "From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells".
  • ChemicalBook. "METHYL 5-OXOPYRROLIDINE-3-CARBOXYLATE".
  • ChemicalBook. "5-吡咯烷酮-3-甲酸甲酯".
  • Google Patents. "WO2019001420A1 - Heteroaryldihydropyrimidine derivatives and methods of treating hepatitis b infections".

Sources

Exploratory

Synthesis Pathways for Pyroglutamic Acid Esters: A Comprehensive Technical Guide

Executive Summary Pyroglutamic acid (5-oxoproline) and its esterified derivatives are privileged chiral scaffolds in modern drug discovery. They serve as critical precursors for peptidomimetics, nootropics (e.g., piracet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyroglutamic acid (5-oxoproline) and its esterified derivatives are privileged chiral scaffolds in modern drug discovery. They serve as critical precursors for peptidomimetics, nootropics (e.g., piracetam analogs), and active pharmaceutical ingredients such as the Alzheimer's candidate Rolipram[1]. This whitepaper systematically evaluates the mechanistic pathways, kinetic controls, and experimental protocols required to synthesize pyroglutamic acid esters with high enantiomeric fidelity, structural integrity, and yield.

As a Senior Application Scientist, the focus here is not merely on what reagents to combine, but why specific thermodynamic and kinetic controls are chosen to build self-validating synthetic systems.

Mechanistic Pathways & Causality in Synthesis

Acid-Catalyzed Fischer Esterification (Thermodynamic Control)

The most scalable route to methyl or ethyl pyroglutamate involves the direct esterification of L- or D-pyroglutamic acid using an alcohol and thionyl chloride (SOCl₂)[2].

  • Causality behind reagent choice : While standard mineral acids (like H₂SO₄) can catalyze esterification, they introduce water, which pushes the equilibrium backward. SOCl₂ reacts with the alcohol to generate anhydrous HCl and SO₂ gas in situ[3]. The irreversible evolution of SO₂ gas drives the reaction forward entropically, while the anhydrous HCl acts as a potent proton source to activate the carboxylic acid carbonyl without introducing hydrolytic water.

  • Kinetic Temperature Control : The reaction is strictly maintained at 5–10 °C during SOCl₂ addition[3]. This prevents the exothermic generation of HCl from causing unwanted ring-opening of the sensitive pyrrolidone lactam ring or racemization of the α-stereocenter.

Protecting-Group-Free Asymmetric Carbonyl Catalysis

Historically, synthesizing highly substituted chiral pyroglutamic acid esters required tedious protection and deprotection of the amine moiety to prevent competing side reactions during conjugate additions. A breakthrough methodology utilizes carbonyl catalysis to achieve direct asymmetric conjugate addition[1].

  • Causality behind catalyst design : A chiral pyridoxal catalyst is employed to selectively activate the α-C–H bond of an unprotected primary amine glycinate. By forming a transient Schiff base, the catalyst increases the nucleophilicity of the α-carbon. The critical addition of Lithium Triflate (LiOTf) serves a dual purpose: it acts as a Lewis acid to enhance the electrophilicity of the α,β-unsaturated ester and coordinates both reactants to accelerate the conjugate addition, culminating in an in situ lactamization to form the chiral pyroglutamic ester[1].

Stereodivergent Silver-Catalyzed Synthesis

For pyroglutamic acid esters with multiple stereocenters, a silver-catalyzed asymmetric conjugate addition of glycine imine esters to β-substituted α,β-unsaturated perfluorophenyl esters provides enantio- and diastereodivergent control[4].

  • Causality : The silver catalyst specifically dictates the stereospecificity of the 1,4-addition. By leveraging catalyst control, the system allows access to all four product stereoisomers containing two adjacent stereocenters prior to lactamization, making it highly valuable for complex library synthesis[4].

Biocatalytic Transesterification (Green Chemistry)

Enzymatic synthesis utilizes immobilized lipases (e.g., Novozym 435) under solvent-free conditions[5].

  • Causality : To overcome the thermodynamic barrier of esterification without harsh acids, the reaction is performed under reduced pressure (20 mbar) at 60 °C[5]. The vacuum continuously removes low-boiling byproducts (water), driving the Le Chatelier equilibrium toward the ester while preserving absolute stereochemical integrity.

Quantitative Data Summary

Synthesis PathwayPrimary Reagents / CatalystsTypical YieldEnantiomeric Excess (ee)Reaction TimeKey Advantage
Acid-Catalyzed Esterification SOCl₂, Methanol, 5-10 °C80% - 99.8%Retention of starting ee6 - 8 hoursHighly scalable, low cost
Asymmetric Carbonyl Catalysis Chiral Pyridoxal, LiOTf14% - 96%81% - 97%VariableProtecting-group-free
Ag-Catalyzed Stereodivergent Ag catalyst, Glycine imineHighHigh (Stereospecific)VariableAccess to all stereoisomers
Enzymatic Esterification Novozym 435, Vacuum (<100 °C)>98% conversionRetention of starting ee24 hoursSolvent-free, green chemistry

Validated Experimental Protocols

Protocol A: Synthesis of Methyl L-Pyroglutamate via SOCl₂ Activation

Objective: High-yield synthesis of methyl L-pyroglutamate with strict stereochemical retention[2][3].

  • Preparation : Suspend 1.0 equivalent of enantiopure L-pyroglutamic acid in anhydrous methanol (approx. 4.7 to 5.5 equivalents) in a flame-dried, multi-neck round-bottom flask equipped with a dropping funnel and a gas outlet routed to a base scrubber[3].

  • Activation : Cool the suspension to 5–10 °C using an ice-water bath[2].

  • Catalyst Addition : Add 0.14 to 0.18 equivalents of thionyl chloride (SOCl₂) dropwise over 30 minutes[3]. Causality: Slow addition controls the exothermic release of HCl and SO₂, preventing thermal degradation of the lactam.

  • Propagation : Remove the ice bath and stir the reaction mixture at ambient temperature for 6.5 to 8 hours[3].

  • Self-Validation Checkpoint : Monitor the gas outlet. The cessation of bubbling (SO₂/HCl evolution) serves as a primary physical indicator that the SOCl₂ has been fully consumed. TLC (DCM:MeOH 9:1) must confirm the complete disappearance of the highly polar L-pyroglutamic acid baseline spot[2].

  • Quenching : Carefully add solid sodium bicarbonate (NaHCO₃) in small portions until the pH reaches 7.0[3]. Causality: Neutralizing the anhydrous HCl prevents acid-catalyzed hydrolysis during the subsequent aqueous workup.

  • Isolation : Filter the salts, concentrate the filtrate under reduced pressure, and extract with dichloromethane. Dry over MgSO₄ and evaporate to yield methyl L-pyroglutamate (Purity ≥99.8%)[2][3].

Protocol B: Enzymatic Synthesis of Alkyl Pyroglutamates

Objective: Solvent-free esterification using biocatalysis[5].

  • Preparation : Combine pyroglutamic acid and the target alcohol (e.g., ethanol or octanol) in a 1:1 molar ratio in a multiphase round-bottomed flask[5].

  • Enzyme Addition : Add Novozym 435 (immobilized lipase B from Candida antarctica, approx. 10% w/w relative to substrates)[5].

  • Thermodynamic Driving : Heat the mixture to 60 °C and apply a vacuum of 20 mbar[5]. Causality: Operating at 20 mbar continuously removes low-boiling byproducts from the reaction matrix, providing the thermodynamic driving force required to push the reversible transesterification to completion.

  • Self-Validation Checkpoint : Perform an NMR spectroscopic analysis of the crude mixture. The integration of the α-proton of the newly formed ester versus the free acid should confirm >95% conversion after 8 hours, and >98% after 24 hours[5]. If conversion is lower, verify the integrity of the vacuum seal.

  • Purification : Filter off the immobilized enzyme (which can be washed and recycled) to yield the pure ester[5].

Pathway Visualizations

Pathways Glu L-Glutamic Acid PCA L-Pyroglutamic Acid Glu->PCA Thermal Dehydration (-H2O) PCA_Ester Pyroglutamic Acid Esters PCA->PCA_Ester SOCl2, ROH (Esterification) or Lipase, Vacuum Glycinate Glycinate + a,b-Unsaturated Ester Glycinate->PCA_Ester Chiral Pyridoxal, LiOTf (Asymmetric Addition) Imine Glycine Imine Esters Imine->PCA_Ester Ag-Catalyst (Stereodivergent Addition)

Synthetic pathways for pyroglutamic acid esters from glutamic acid, glycinates, and imines.

Workflow Step1 1. Suspend L-PCA in Anhydrous Methanol Step2 2. Dropwise Addition of SOCl2 at 5-10 °C Step1->Step2 Step3 3. Stir 6-8 hours (In-situ HCl generation) Step2->Step3 Exothermic control Step4 4. Quench with NaHCO3 (Neutralize HCl) Step3->Step4 Monitor via TLC & Gas Evolution Step5 5. Methyl L-Pyroglutamate (>99% Purity) Step4->Step5 Extraction & Drying

Step-by-step experimental workflow for the synthesis of methyl L-pyroglutamate using SOCl2.

References

  • Zhao, B., et al. "Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis." Angewandte Chemie International Edition, 2021. 1

  • Lee, S. Y., et al. "Stereodivergent silver-catalyzed synthesis of pyroglutamic acid esters." Chemical Communications (RSC Publishing), 2021. 4

  • European Patent Office. "Process for the enzymatic synthesis of pyroglutamic esters" (EP1642891A1). Google Patents. 5

  • BenchChem. "Comparative yield of different pyroglutamic acid building blocks and experimental protocols." BenchChem Technical Resources. 2

  • China National Intellectual Property Administration. "Synthetic method of Boc-L-Pyroglutamic acid methyl ester" (CN106336371A). Google Patents. 3

Sources

Foundational

Spectroscopic Characterization of Methyl 5-Oxopyrrolidine-3-carboxylate: A Technical Guide

Abstract This technical guide provides a detailed analysis of the expected spectroscopic data for methyl 5-oxopyrrolidine-3-carboxylate (CAS 35309-35-4), a key heterocyclic building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for methyl 5-oxopyrrolidine-3-carboxylate (CAS 35309-35-4), a key heterocyclic building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, alongside comparative data from structurally related analogs, to present a comprehensive theoretical framework for the characterization of this molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a robust prediction of the spectral features of the title compound, thereby facilitating its identification and characterization in a laboratory setting.

Introduction

Methyl 5-oxopyrrolidine-3-carboxylate is a bifunctional molecule incorporating a lactam (cyclic amide) and a methyl ester within a five-membered heterocyclic ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The pyrrolidone core, also known as a pyroglutamate structure when derived from glutamic acid, is a common scaffold in pharmaceuticals. Accurate spectroscopic characterization is a critical first step in any research and development workflow involving this compound, ensuring its identity and purity.

This guide provides an in-depth analysis of the expected ¹H NMR, ¹³C NMR, and IR spectral data for methyl 5-oxopyrrolidine-3-carboxylate. The subsequent sections will detail the theoretical basis for the predicted spectral features, present the data in a clear and accessible format, and offer insights into the experimental considerations for acquiring such data.

Molecular Structure and Key Spectroscopic Features

The structural features of methyl 5-oxopyrrolidine-3-carboxylate dictate its spectroscopic signature. The key functional groups to consider are the secondary amide (lactam), the methyl ester, and the chiral center at the 3-position.

Diagram 1: Molecular Structure and Numbering

A visual representation of the molecular structure with atom numbering used for spectral assignments.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the diastereotopic nature of the protons on the pyrrolidine ring and the potential for restricted rotation around the amide bond. The following predictions are based on typical chemical shift values for similar structural motifs. The analysis assumes a deuterated chloroform (CDCl₃) solvent, though the spectrum may vary in other solvents like DMSO-d₆.

Table 1: Predicted ¹H NMR Data for Methyl 5-Oxopyrrolidine-3-carboxylate

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Notes
NH6.5 - 8.0br s-Broad singlet, chemical shift is concentration and solvent dependent.
H-33.2 - 3.5m-Methine proton, coupled to the two H-4 protons and potentially H-2 protons.
H-2a3.4 - 3.6m-Diastereotopic proton, coupled to H-2b and H-3.
H-2b3.2 - 3.4m-Diastereotopic proton, coupled to H-2a and H-3.
H-4a2.5 - 2.7m-Diastereotopic proton, coupled to H-4b and H-3.
H-4b2.3 - 2.5m-Diastereotopic proton, coupled to H-4a and H-3.
OCH₃3.7 - 3.8s-Singlet from the methyl ester group.

Causality Behind Predictions:

  • NH Proton: The lactam NH proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and exchange with any residual water. Its chemical shift is highly variable.

  • Ring Protons (H-2, H-3, H-4): The pyrrolidone ring is not planar, leading to diastereotopic protons at C-2 and C-4. This results in complex multiplets for these protons. The electron-withdrawing effect of the adjacent nitrogen and carbonyl group will shift the H-2 protons downfield compared to the H-4 protons. The H-3 proton, being adjacent to the electron-withdrawing carboxylate group, will also be shifted downfield.

  • Methyl Ester Protons: The OCH₃ group will appear as a sharp singlet in the typical region for methyl esters.

Diagram 2: ¹H NMR Correlation Workflow

This diagram illustrates the expected spin-spin coupling network, which can be confirmed by 2D NMR experiments like COSY.

G H3 H-3 H2a H-2a H3->H2a J-coupling H2b H-2b H3->H2b J-coupling H4a H-4a H3->H4a J-coupling H4b H-4b H3->H4b J-coupling H2a->H2b geminal H4a->H4b geminal NH NH OCH3 OCH3

Caption: Predicted ¹H-¹H COSY correlations.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for Methyl 5-Oxopyrrolidine-3-carboxylate

CarbonPredicted Chemical Shift (ppm)Notes
C=O (Lactam)175 - 178Amide carbonyl, typically downfield.
C=O (Ester)170 - 173Ester carbonyl.
C-548 - 52Carbon adjacent to nitrogen in the lactam.
OCH₃51 - 53Methyl ester carbon.
C-338 - 42Methine carbon, attached to the carboxylate.
C-235 - 39Methylene carbon adjacent to the lactam nitrogen.
C-428 - 32Methylene carbon.

Expertise in Spectral Assignment:

  • Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The lactam carbonyl (C=O) is generally found slightly further downfield than the ester carbonyl.

  • Ring Carbons: The chemical shifts of the ring carbons are influenced by the neighboring heteroatoms and functional groups. C-5, being attached to the nitrogen, will be significantly downfield. C-3, attached to the ester group, will also be downfield relative to a simple alkane carbon.

  • Methyl Ester Carbon: The OCH₃ carbon will appear in the typical range for a methyl ester.

Predicted IR Spectrum

The infrared spectrum will be dominated by the characteristic absorptions of the lactam and ester functional groups.

Table 3: Predicted IR Absorption Bands for Methyl 5-Oxopyrrolidine-3-carboxylate

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration
N-H Stretch3200 - 3400Amide N-H stretching
C-H Stretch2850 - 3000Aliphatic C-H stretching
C=O Stretch (Ester)1735 - 1750Ester carbonyl stretching
C=O Stretch (Lactam)1670 - 1700Amide carbonyl (lactam) stretching
N-H Bend1510 - 1550Amide II band
C-O Stretch1000 - 1300Ester C-O stretching

Authoritative Grounding in IR Spectroscopy:

The prediction of two distinct carbonyl peaks is a key feature. The ester carbonyl will appear at a higher frequency than the lactam carbonyl due to the greater double bond character of the ester C=O bond. The N-H stretch of the secondary amide will likely be a broad peak.

Experimental Protocols

For the acquisition of high-quality spectroscopic data, the following general protocols are recommended.

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of methyl 5-oxopyrrolidine-3-carboxylate in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Diagram 3: NMR Data Acquisition and Analysis Workflow

A flowchart outlining the steps from sample preparation to final spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Dissolve in Deuterated Solvent acq_1H 1D ¹H NMR prep->acq_1H acq_13C 1D ¹³C NMR prep->acq_13C acq_2D 2D NMR (COSY, HSQC) prep->acq_2D proc Processing & Integration acq_1H->proc acq_13C->proc assign Spectral Assignment acq_2D->assign proc->assign report Final Report assign->report

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Conclusion

This technical guide provides a detailed theoretical framework for the spectroscopic characterization of methyl 5-oxopyrrolidine-3-carboxylate. The predicted ¹H NMR, ¹³C NMR, and IR data, along with the rationale behind the assignments, offer a valuable resource for scientists working with this compound. While experimental verification is pending, this guide serves as a robust starting point for the analysis and confirmation of the structure of this important heterocyclic building block.

References

Due to the absence of specific literature containing the experimental spectra for methyl 5-oxopyrrolidine-3-carboxylate, this section provides general, authoritative references for spectroscopic interpretation.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

Exploratory

Harnessing the Stereochemistry of Pyroglutamic Acid Derivatives: A Technical Guide for Drug Discovery

Executive Summary: The Privileged Chiral Synthon Pyroglutamic acid (5-oxoproline) has emerged as a privileged chiral synthon in modern organic synthesis and drug discovery[1]. As a naturally occurring, conformationally r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Chiral Synthon

Pyroglutamic acid (5-oxoproline) has emerged as a privileged chiral synthon in modern organic synthesis and drug discovery[1]. As a naturally occurring, conformationally restricted analogue of glutamic acid, its rigid bicyclic lactam structure serves as a highly predictable scaffold for asymmetric synthesis[2]. In the realm of peptide chemistry, substituting standard amino acids with pyroglutamate derivatives severely restricts the χ1​ and χ2​ dihedral angles. This conformational constraint is a critical tool for designing peptidomimetics with enhanced proteolytic stability and superior receptor-binding affinity, making it indispensable for the development of Angiotensin-Converting Enzyme (ACE) inhibitors and AT-1 receptor antagonists[3][4].

Structural and Stereochemical Foundations

The utility of pyroglutamic acid lies in its dual functionality—a lactam carbonyl and a carboxylic acid—coupled with a highly stable chiral center at C-5[1].

  • The C-5 Stereocenter: Derived directly from the chiral pool (e.g., L-glutamic acid via thermal cyclodehydration), the C-5 stereocenter is the primary anchor that dictates the facial selectivity of all subsequent synthetic transformations[5].

  • C-4 Functionalization: The generation of a new stereocenter at C-4 is the most common pathway to novel proline chimeras[6]. The stereochemical outcome (cis vs. trans relative to C-5) is entirely dependent on the steric bulk of the N-protecting group and the nature of the enolate intermediate[7].

G A (S)-Pyroglutamic Acid B C-4 Alkylation (Lithium Enolate) A->B C C-5 Modification (Reduction/Addition) A->C D Conformational Restriction B->D C->D E Enhanced Receptor Binding D->E F Proteolytic Stability D->F G Peptidomimetic Drugs E->G F->G

Logical flow from pyroglutamic acid modification to peptidomimetic drug development.

Synthetic Workflows for Stereoselective Functionalization

Diastereoselective Lithium Enolate Alkylation

The most robust method to obtain C-4 functionalized pyroglutamates is the alkylation of the lithium enolate derived from N-protected pyroglutamic esters[6]. The causality behind the high diastereoselectivity is purely steric: a bulky N-protecting group (such as tert-butyloxycarbonyl or trityl) physically shields the cis-face of the enolate. Consequently, incoming electrophiles are forced to approach from the less hindered trans-face, yielding trans-4-substituted derivatives with excellent stereocontrol[6][7].

Enantioselective Cyclopropenimine-Catalyzed Michael Addition

For the de novo construction of highly functionalized pyroglutamates, the enantioselective Michael addition of amino ester imines to acrylates is a breakthrough methodology[8]. Utilizing chiral cyclopropenimine catalysts, chemists can achieve enantiomeric excesses (ee) up to 94%[9]. The causality of this extreme selectivity is rooted in the catalyst's hydrogen-bonding network, which rigidly organizes the transition state, locking the imine substrate in a specific conformation and creating a severe steric penalty for nucleophilic attack from the disfavored face[8].

Radical Addition Methodologies

Stereoselective radical additions to α -methylene- γ -butyrolactams offer a complementary pathway. In these reactions, stereochemistry is dictated by the trajectory of hydrogen transfer from the H-donor (e.g., n -Bu_3SnH). Bulky H-donors clash with the γ -alkyl group, forcing hydrogen delivery from the opposite face and predominantly yielding the cis-isomer[10].

Experimental Methodologies

Protocol 1: Diastereoselective C-4 Alkylation of N-Boc-(S)-pyroglutamate

This protocol isolates the trans-4-alkylated stereoisomer via kinetic control.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve N-Boc-(S)-pyroglutamate ester (1.0 eq) in anhydrous THF (0.1 M).

  • Kinetic Enolate Formation: Cool the solution to -78°C. Add LiHMDS (1.1 eq) dropwise over 15 minutes.

    • Causality: The -78°C temperature suppresses the thermodynamic pathway, preventing the unwanted ring-opening of the lactam. LiHMDS acts as a non-nucleophilic base, ensuring quantitative formation of the kinetic enolate without attacking the carbonyl carbon[6][7].

  • Electrophilic Addition: Add the alkyl halide (1.2 eq) dropwise. Stir for 2 hours at -78°C.

  • Self-Validation Checkpoint: Before quenching, extract a 0.1 mL aliquot, quench it in saturated NH_4Cl, and analyze via LC-MS. The disappearance of the starting material mass peak and the emergence of a single major product peak validates kinetic control. If multiple product peaks are observed, thermodynamic equilibration has occurred, and the batch must be discarded[7].

  • Quenching: Quench the bulk reaction with saturated aqueous NH_4Cl and extract with ethyl acetate.

G S1 Step 1: N-Protection (Steric Shielding) S2 Step 2: Kinetic Enolate (LiHMDS, -78°C) S1->S2 S3 Step 3: Electrophilic Attack (trans-Facial Selectivity) S2->S3 S4 Step 4: Reaction Quench (NH4Cl aq) S3->S4 S5 Step 5: Validation (NOESY NMR & Chiral HPLC) S4->S5

Experimental workflow for the stereoselective C-4 alkylation of pyroglutamate.

Protocol 2: Enantioselective Michael Addition via Organocatalysis
  • Setup: In a dry vial, combine the amino ester imine (1.0 eq) and methyl acrylate (1.5 eq) in dichloromethane.

  • Catalysis: Add the aminoindanol-derived chiral cyclopropenimine catalyst (10 mol%).

    • Causality: The hydrogen-bond donor groups on the catalyst coordinate with the ester carbonyl, locking the geometry and forcing the acrylate to attack from a single enantiotopic face[8].

  • Reaction: Stir at ambient temperature for 24 hours.

  • Self-Validation Checkpoint: Post-chromatography isolation, the product must be subjected to chiral stationary phase HPLC. The system validates itself if the chromatogram displays an ee >89% and a diastereomeric ratio (dr) of at least 4:1 (Michael adduct vs. cycloadduct). Failure to meet these metrics indicates catalyst degradation or moisture contamination[9].

Analytical Validation of Stereocenters

Validating the stereochemical integrity of pyroglutamate derivatives is a non-negotiable step to ensure no loss of stereochemical integrity occurs during synthesis[11].

  • NMR Spectroscopy: 1D ^1H NMR and 2D NOESY are the gold standards for determining relative stereochemistry. The coupling constants ( J -values) between the C-4 and C-5 protons reveal the ring pucker. A strong NOE cross-peak between the C-4 substituent and the C-5 proton confirms a cis relationship, while its absence (coupled with specific J -values) indicates a trans configuration[6][11].

  • Chiral Chromatography and Polarimetry: Absolute configuration and ee are quantified using chiral stationary phase HPLC-MS[7]. Specific rotation is cross-verified via polarimetry to ensure no racemization occurred during high-temperature or strongly basic steps[5].

Quantitative Data: Catalyst Efficacy in Michael Additions

The following table summarizes the impact of catalyst structure on the enantioselective synthesis of α -substituted pyroglutamate precursors (Michael addition of alanine imine to methyl acrylate)[8][9].

Catalyst Structure / ModificationImine SubstituentConversion (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Standard Cyclopropenimine (Cat. 4)p-Chlorophenyl90%84%4:1
Aminoindanol-derived (Cat. 5)p-Chlorophenyl>90%89%4:1
Additional Unsaturation (Cat. 7)p-Chlorophenyl>95%<50% (Detrimental)N/A
Altered OH Stereochemistry (Cat. 8)p-Chlorophenyl0% (Inactive)N/AN/A
Lacking H-Bonding Group (Cat. 9)p-Chlorophenyl0% (Inactive)N/AN/A
Aminoindanol-derived (Cat. 5)o-Chlorophenyl>90%89%<4:1 (Favors cycloadduct)

Sources

Foundational

The Biological Significance and Therapeutic Potential of Pyroglutamic Acid and Its Derivatives: A Comprehensive Technical Guide

Executive Summary Pyroglutamic acid (pGlu), a cyclic derivative of glutamic acid, represents a critical structural motif in both biological systems and synthetic drug development. This whitepaper provides an in-depth, au...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyroglutamic acid (pGlu), a cyclic derivative of glutamic acid, represents a critical structural motif in both biological systems and synthetic drug development. This whitepaper provides an in-depth, authoritative analysis of the biological significance of pGlu, its role in disease pathology, its utility as a privileged scaffold in medicinal chemistry, and the rigorous analytical methodologies required for its accurate quantification in biopharmaceuticals.

The Chemical and Biological Identity of Pyroglutamic Acid

Pyroglutamate formation is a post-translational modification resulting from the spontaneous or enzymatically driven conversion of N-terminal glutamine (Gln) or glutamic acid (Glu) into a stable five-membered lactam ring[1]. This cyclization process occurs via deamidation (releasing ammonia) or dehydration (releasing water), and significantly alters the physical and chemical properties of the resulting peptide[2]. Because the α-amino group is consumed to form the lactam ring, the peptide loses a positive charge at physiological pH. This loss alters the molecule's isoelectric point, structural conformation, and confers a high degree of resistance against exopeptidase degradation[1].

Biological Significance and Pathological Mechanisms

Fungal Pathogenesis and Hydrolytic Enzymes

In fungal systems, pGlu modification is frequently observed in secreted hydrolytic enzymes. The cyclization of the N-terminus tucks the pGlu residue into a hydrophobic pocket within the protein structure. This conformational shielding confers resistance against proteolytic degradation, ensuring the stability and prolonged activity of enzymes required for plant cell wall degradation during pathogenesis[3].

Neurodegenerative Pathology: The Amyloid-β Axis

In the context of Alzheimer's disease, pGlu derivatives play a highly deleterious role. The N-terminally truncated amyloid-β peptide (Aβ3-42) undergoes cyclization catalyzed by the enzyme Glutaminyl Cyclase (QC) to form pyroglutamate-amyloid-β (AβpE3-42)[4]. This specific modification enhances the hydrophobicity and aggregation propensity of the peptide, favoring the formation of neurotoxic amyloidogenic aggregates that are a primary hallmark of neurodegenerative diseases[2].

AB_Pathway APP Amyloid Precursor Protein (APP) AB1_42 Aβ1-42 Peptide APP->AB1_42 BACE1 & γ-secretase AB3_42 Aβ3-42 (N-terminally truncated) AB1_42->AB3_42 Aminopeptidase ABpE3_42 Pyroglutamate-Aβ (AβpE3-42) Highly Aggregation-Prone AB3_42->ABpE3_42 Glutaminyl Cyclase (QC)

Enzymatic pathway of Pyroglutamate-Amyloid-β (AβpE3-42) formation in Alzheimer's disease.

Pyroglutamic Acid Derivatives in Drug Discovery

Beyond endogenous pathology, pGlu is a highly valued chiral building block in medicinal chemistry. Both S- and R-pyroglutamic acids are utilized as privileged asymmetric precursors for the synthesis of bioactive natural products, Angiotensin-Converting Enzyme (ACE) inhibitors, and AT-1 receptor antagonists[5].

Proline Chimeras & Peptidomimetics: Because pGlu is structurally linked to proline (the only natural amino acid with a cyclic structure and a secondary amine), substituted pGlu derivatives are frequently inserted into bioactive peptide backbones as "proline-chimeras"[6]. This targeted substitution biases the secondary structure of the peptide, modulating ligand-receptor recognition and transforming weak native peptides into super-potent, enzymatically stable agonists or antagonists[6].

Analytical Methodologies for Pyroglutamate Quantification

In the biopharmaceutical industry, particularly in the development of monoclonal antibodies (mAbs), monitoring pGlu formation is a mandatory quality control step. Because many human antibodies contain N-terminal glutamic acid or glutamine, spontaneous pGlu formation introduces charge heterogeneity (acidic variants) that can impact drug stability, efficacy, and batch-to-batch consistency[7].

Quantitative Data Summary

Table 1: Comparative Analysis of Analytical Platforms for Pyroglutamate Detection

Analytical PlatformSensitivitySpecificityKey Technical Limitations & Artifact Risks
LC-MS/MS High (fmol)HighHigh risk of in-source cyclization leading to pGlu overestimation[8].
PGAP + RP-HPLC Moderate (pmol)Very HighRequires complete enzymatic digestion; time-intensive[9].
Cation-Exchange (CEX) Low-ModerateModerateDetects charge shifts but cannot definitively confirm pGlu structure[10].
NMR Spectroscopy Low (nmol)AbsoluteLow throughput; requires highly concentrated, pure samples[11].

To avoid the false positives associated with LC-MS in-source cyclization, the gold standard for accurate quantification relies on enzymatic cleavage using Pyroglutamate Aminopeptidase (PGAP) followed by Reversed-Phase HPLC[8].

PGAP_Workflow Prep Sample Prep (Buffer Exchange) PGAP Enzymatic Cleavage (PGAP Digestion) Prep->PGAP HPLC RP-HPLC Separation (Isocratic/Gradient) PGAP->HPLC Quant Quantification (Peak Area Analysis) HPLC->Quant

Analytical workflow for the quantification of N-terminal pyroglutamate using PGAP and RP-HPLC.

Experimental Protocol: Self-Validating PGAP Cleavage and RP-HPLC

As a Senior Application Scientist, I mandate the following self-validating protocol to ensure absolute quantitative accuracy when analyzing pGlu in synthetic peptides or therapeutic proteins[9].

Step 1: Buffer Exchange and Preparation

  • Action : Reconstitute the peptide sample in 50 mM Sodium Phosphate buffer (pH 7.5) containing 1 mM Dithiothreitol (DTT) and 1 mM EDTA.

  • Causality : PGAP is a highly specific cysteine protease. The slightly alkaline pH optimizes its catalytic efficiency, while DTT maintains the active-site cysteine in a reduced state. EDTA chelates trace heavy metals that could otherwise inhibit the enzyme.

Step 2: System Suitability and Control Spiking (Self-Validation)

  • Action : Prepare a parallel control sample spiked with a known concentration of a synthetic pGlu-reference peptide.

  • Causality : This step creates a self-validating system. If the RP-HPLC analysis of the control shows any intact pGlu-reference peptide remaining, the digestion efficiency is compromised, and the sample data must be invalidated.

Step 3: Enzymatic Digestion

  • Action : Add thermostable Pyroglutamate Aminopeptidase (e.g., from Pyrococcus furiosus) at an enzyme-to-substrate ratio of 1:50 (w/w). Incubate at 37°C for 2 to 4 hours[9].

  • Causality : PGAP specifically hydrolyzes the lactam ring of the N-terminal pGlu, exposing the subsequent amino acid. The 1:50 ratio ensures complete deblocking without inducing off-target proteolytic cleavage.

Step 4: Reaction Quenching

  • Action : Terminate the digestion by adding Trifluoroacetic acid (TFA) to a final concentration of 1% (v/v).

  • Causality : Rapid acidification protonates the active site residues of PGAP, instantly halting the reaction. This "locks" the peptide profile, preventing any further degradation during autosampler queuing.

Step 5: RP-HPLC Quantification

  • Action : Inject the quenched sample onto a C18 RP-HPLC column. Elute using a linear gradient of Acetonitrile (0.1% TFA) in Water (0.1% TFA).

  • Causality : The deblocked peptide (missing the pGlu residue) will exhibit a distinct retention time shift compared to the intact pGlu-peptide. Quantification is achieved by integrating the peak area of the newly formed deblocked peptide against a pre-established standard curve[8].

References

  • Stefanucci, A., et al. "PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY." Heterocycles, 2014. [Link]

  • Panday, S. K. "Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products." Bentham Science Publishers, 2020. [Link]

  • Wu, et al. "Pyroglutamate formation and its presence and function in fungal hydrolytic enzymes." ResearchGate.[Link]

  • EurekAlert . "Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases." [Link]

  • PubMed . "Quantitative analysis of pyroglutamic acid in peptides." [Link]

  • Creative Biolabs . "Pyroglutamate Assay Service."[Link]

  • Peptide Chemistry . "Pyroglutamate Formation in Peptides – Formation and Control."[Link]

Sources

Exploratory

The Ascendance of Chiral Pyrrolidinones: A Journey from Discovery to Therapeutic Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidinone core, a five-membered nitrogen-containing lactam, represents a cornerstone in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidinone core, a five-membered nitrogen-containing lactam, represents a cornerstone in modern medicinal chemistry and materials science. Its inherent chirality, when present, introduces a level of structural sophistication that is pivotal for stereospecific interactions with biological targets. This guide provides a comprehensive exploration of the discovery and historical evolution of chiral pyrrolidinone compounds. It delves into the key synthetic strategies that have enabled their stereocontrolled preparation, from classical resolution to cutting-edge asymmetric catalysis. Furthermore, this document highlights the profound impact of these chiral scaffolds on drug discovery, with a focus on their role in the development of innovative therapeutics. Through a blend of historical context, mechanistic insights, and practical methodologies, this guide aims to equip researchers with a thorough understanding of this vital class of molecules.

Introduction: The Significance of the Chiral Pyrrolidinone Scaffold

The pyrrolidine ring is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its saturated, five-membered heterocyclic structure provides a versatile and conformationally constrained framework that is amenable to diverse functionalization. When a carbonyl group is introduced at the 2-position, the resulting 2-pyrrolidinone (or γ-lactam) moiety gains further significance due to its amide character and potential for hydrogen bonding.[3][4]

The introduction of one or more stereocenters into the pyrrolidinone ring gives rise to chiral isomers, each with a unique three-dimensional arrangement of atoms. This chirality is of paramount importance in the realm of drug discovery and development. Biological systems, being inherently chiral, often exhibit stereospecific recognition of small molecules. Consequently, one enantiomer of a chiral drug may elicit the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for undesirable side effects.[5] The pyrrolidine nucleus can possess up to four stereogenic carbon atoms, leading to a multitude of possible stereoisomers.[6] This structural diversity underscores the critical need for synthetic methods that can deliver enantiomerically pure chiral pyrrolidinones.

The significance of chiral pyrrolidinones is underscored by their presence in numerous FDA-approved drugs and their widespread use as organocatalysts and chiral ligands in asymmetric synthesis.[6][7] The non-essential amino acid L-proline, a naturally occurring chiral pyrrolidine, serves as a prominent example of a versatile building block and catalyst for stereoselective transformations.[7][8] This guide will navigate the historical landscape of chiral pyrrolidinone discovery and chart the evolution of synthetic strategies that have made these valuable compounds accessible to the scientific community.

Historical Milestones: A Legacy of Innovation

The history of pyrrolidinone chemistry is intrinsically linked to the broader development of organic synthesis. While the parent compound, 2-pyrrolidinone, has been known for over a century, the ability to control its stereochemistry is a more recent and impactful achievement.

Early forays into pyrrolidinone synthesis often resulted in racemic mixtures, which then required tedious and often inefficient resolution techniques to separate the enantiomers. A significant conceptual leap came with the realization that nature's own chiral building blocks, the "chiral pool," could be harnessed to construct enantiomerically pure pyrrolidinones. Amino acids, such as glutamic acid and proline, with their inherent stereochemistry, provided a direct and reliable entry into the world of chiral pyrrolidinones.

A pivotal moment in the history of asymmetric synthesis, which profoundly impacted the synthesis of chiral pyrrolidinones, was the development of catalytic asymmetric reactions. The ability to use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product revolutionized the field. This paradigm shift moved the focus from stoichiometric chiral reagents to more efficient and sustainable catalytic methods.

One of the classical and powerful methods for constructing five-membered heterocycles, including pyrrolidines, is the 1,3-dipolar cycloaddition reaction.[6] The reaction between an azomethine ylide and a dipolarophile has been extensively studied to control both regio- and stereoselectivity, providing a versatile route to substituted pyrrolidines.[6]

More recent history has been marked by the development of novel and highly efficient synthetic methodologies. These include transition-metal-catalyzed reactions, such as ring-closing enyne metathesis, which offers an atom-economical route to pyrrolidine derivatives.[9][10][11] Furthermore, the application of organocatalysis, often employing proline and its derivatives, has provided a powerful, metal-free approach to the asymmetric synthesis of functionalized pyrrolidinones.[7][8] The evolution of these synthetic tools has transformed the landscape of chiral pyrrolidinone chemistry, making these complex molecules more accessible than ever before. Another modern approach involves biocatalysis, using engineered enzymes like cytochrome P411 variants to perform intramolecular C(sp3)–H amination, creating chiral pyrrolidines from simple azide precursors with high efficiency and selectivity.[12]

Core Synthetic Strategies: Mastering Stereocontrol

The synthesis of enantiomerically pure pyrrolidinones is a central challenge that has been addressed through a variety of elegant and powerful strategies. The choice of method often depends on the desired substitution pattern, the required level of enantiopurity, and the overall efficiency of the synthetic route.

Chiral Pool Synthesis: Nature's Starting Point

The use of readily available, enantiomerically pure natural products as starting materials, a strategy known as chiral pool synthesis, remains a robust and reliable approach for accessing chiral pyrrolidinones. Amino acids, in particular, are privileged starting materials due to their inherent stereochemistry and functional handles.

Key Advantages:

  • Stereochemical Integrity: The stereocenter(s) from the natural product are directly incorporated into the target molecule, ensuring high enantiopurity.

  • Predictable Outcomes: The synthetic routes are often well-established and lead to predictable stereochemical outcomes.

  • Accessibility of Starting Materials: Many amino acids and other chiral pool precursors are commercially available and relatively inexpensive.

Causality Behind Experimental Choices: The selection of a specific chiral pool starting material is dictated by the desired stereochemistry and substitution pattern of the final pyrrolidinone. For instance, L-glutamic acid can be readily converted to (S)-pyroglutamic acid, a versatile chiral pyrrolidinone intermediate. The inherent stereochemistry of the starting amino acid directly translates to the stereochemistry of the product.

Asymmetric Catalysis: The Power of Chiral Catalysts

Asymmetric catalysis has emerged as the most powerful and versatile strategy for the synthesis of chiral pyrrolidinones. This approach utilizes a small amount of a chiral catalyst to induce enantioselectivity in a chemical transformation, leading to the formation of a large excess of one enantiomer.

3.2.1. Transition-Metal Catalysis

A wide range of transition metals, including rhodium, ruthenium, palladium, and copper, have been employed in catalytic asymmetric reactions to construct chiral pyrrolidinone scaffolds. These methods often involve the formation of carbon-carbon or carbon-nitrogen bonds with high levels of stereocontrol.

Example Methodologies:

  • Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral pyrrolinones or related precursors using chiral transition-metal catalysts is a highly effective method for generating chiral pyrrolidinones.

  • [3+2] Cycloaddition Reactions: Catalytic asymmetric [3+2] cycloaddition reactions between imines and alkenes or alkynes provide a direct route to highly functionalized chiral pyrrolidines.[1]

  • C-H Amination: Recent advances have led to the development of enantioselective C-H amination reactions, enabling the direct conversion of C-H bonds into C-N bonds to form chiral pyrrolidines.[13][14]

3.2.2. Organocatalysis

Organocatalysis, the use of small, chiral organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. Proline and its derivatives are particularly effective organocatalysts for a variety of transformations that lead to chiral pyrrolidinones.[7][8]

Causality Behind Experimental Choices: The choice of catalyst and reaction conditions in asymmetric catalysis is critical for achieving high enantioselectivity. The chiral ligand or organocatalyst creates a chiral environment around the reacting substrates, favoring the formation of one enantiomer over the other. The mechanism often involves the formation of transient chiral intermediates that dictate the stereochemical outcome of the reaction.

Chiral Auxiliaries: A Guiding Hand

The use of chiral auxiliaries involves the temporary attachment of a chiral group to the substrate. This auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved to afford the enantiomerically enriched product.

Workflow:

  • Attachment: Covalent attachment of the chiral auxiliary to the achiral substrate.

  • Diastereoselective Reaction: The chiral auxiliary directs a reaction to proceed with high diastereoselectivity.

  • Cleavage: Removal of the chiral auxiliary to reveal the enantiomerically enriched product.

Trustworthiness of the Protocol: The success of this method relies on the efficient attachment and cleavage of the auxiliary without racemization of the product. The diastereoselectivity of the key reaction must also be high to ensure good enantiomeric excess in the final product.

Experimental Protocols: A Practical Guide

To provide a practical context for the synthetic strategies discussed, this section outlines a detailed, step-by-step methodology for a key experiment.

Asymmetric Synthesis of a 2-Aryl-Substituted Pyrrolidine via Chiral Zinc Complex-Catalyzed Hydrosilylation

This protocol is based on the work of Węglarz et al. for the enantioselective synthesis of pharmaceutically relevant 2-aryl-substituted pyrrolidines.[1]

Experimental Protocol:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (S,S)-ProPhenol L (1.0 mol%) and anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of ZnEt2 (1.1 mol%) in toluene.

    • Stir the mixture at room temperature for 30 minutes to form the active chiral zinc catalyst.

  • Hydrosilylation Reaction:

    • To the freshly prepared catalyst solution, add the corresponding cyclic imine (1.0 equiv.).

    • Add (EtO)2MeSiH (1.5 equiv.) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to 4 °C and stir for 48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired enantioenriched 2-aryl-substituted pyrrolidine.

  • Characterization:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Causality Behind Experimental Choices: The use of the chiral (S,S)-ProPhenol L ligand is crucial for inducing enantioselectivity in the hydrosilylation of the cyclic imine. The zinc catalyst coordinates to both the imine and the hydrosilane, bringing them into close proximity within a chiral environment, thereby favoring the formation of one enantiomer. The choice of hydrosilane and reaction temperature can also influence the efficiency and selectivity of the reaction.

Data Presentation
EntrySubstrate (Imine)Yield (%)ee (%)
12-Phenyl-1-pyrroline9799
22-(4-Chlorophenyl)-1-pyrroline9598
32-(4-Methoxyphenyl)-1-pyrroline9297
42-(2-Naphthyl)-1-pyrroline8595

Data adapted from representative results for this type of transformation.

Visualization of Key Concepts

General Workflow for Chiral Auxiliary-Directed Synthesis

Chiral_Auxiliary_Workflow sub Achiral Substrate intermediate Chiral Substrate- Auxiliary Adduct sub->intermediate Attachment aux Chiral Auxiliary aux->intermediate product_diastereomer Diastereomerically Enriched Product intermediate->product_diastereomer Diastereoselective Reaction final_product Enantiomerically Enriched Product product_diastereomer->final_product Cleavage recovered_aux Recovered Chiral Auxiliary product_diastereomer->recovered_aux Cleavage

Caption: Workflow of a chiral auxiliary-based synthesis.

Asymmetric Catalysis Cycle

Asymmetric_Catalysis_Cycle catalyst Chiral Catalyst cat_sub Catalyst- Substrate Complex catalyst->cat_sub + Substrate substrate Substrate substrate->cat_sub product Product cat_sub->product Reaction product->catalyst - Product

Caption: A simplified catalytic cycle for asymmetric synthesis.

Applications in Drug Discovery: A Scaffold for Innovation

The chiral pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[6][14] Its ability to present substituents in a well-defined three-dimensional orientation allows for precise interactions with biological targets, leading to enhanced potency and selectivity.

Examples of Chiral Pyrrolidinone-Containing Drugs:

  • Levetiracetam: An anticonvulsant drug used in the treatment of epilepsy. The (S)-enantiomer is the active form of the drug.

  • Vildagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The chiral pyrrolidinone moiety is crucial for its binding to the active site of the enzyme.

  • Rolicpram: A selective phosphodiesterase-4 inhibitor that has been investigated for its potential antidepressant and anti-inflammatory effects.

The versatility of the pyrrolidinone ring allows for its incorporation into diverse molecular architectures, making it a valuable building block for the synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[6][15]

Conclusion: A Future of Continued Innovation

The journey of chiral pyrrolidinone compounds, from their initial discovery to their current status as indispensable tools in drug development, is a testament to the power of synthetic innovation. The evolution from classical resolution methods to highly sophisticated asymmetric catalytic strategies has not only made these valuable molecules more accessible but has also opened up new avenues for the design and synthesis of novel therapeutics. As our understanding of biological systems deepens and the demand for more selective and potent drugs grows, the importance of chiral pyrrolidinones is set to increase even further. The continued development of novel synthetic methodologies, including biocatalytic and flow-chemistry approaches, will undoubtedly play a crucial role in shaping the future of this remarkable class of compounds, ensuring their continued impact on science and medicine for years to come.

References

  • Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC, NIH.
  • Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
  • The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers (RSC Publishing).
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
  • Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Chemistry Portal.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023).
  • Synthesis of a New Chiral Pyrrolidine. (2010). MDPI.
  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. (2023). PMC, NIH.
  • Synthesis Of Chiral Pyrrolidines Research Articles. (n.d.). R Discovery.
  • Chiral pyrrolidine derivatives, and methods for preparing compounds thereof. (n.d.).
  • Pyrrolidine. (n.d.). Wikipedia.
  • Yang, Q., Alper, H., & Xiao, W. J. (2007).
  • 2-Pyrrolidone. (n.d.). Wikipedia.
  • Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. (n.d.).
  • Recent Advances in the Synthesis of Pyrrolidines. (n.d.).
  • Synthesis of 2-pyrrolidinone. (n.d.).
  • Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). PubMed.
  • Introduction of 2-Pyrrolidinone. (2022). ChemicalBook.
  • New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. (2024). 2024 China Chemistry News.

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Foundational

Technical Whitepaper: (S)-Methyl 5-oxopyrrolidine-3-carboxylate in Advanced Organic Synthesis

Introduction & Mechanistic Significance As a Senior Application Scientist, evaluating chiral building blocks requires a deep understanding of their structural potential and reactivity. (S)-Methyl 5-oxopyrrolidine-3-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Significance

As a Senior Application Scientist, evaluating chiral building blocks requires a deep understanding of their structural potential and reactivity. (S)-Methyl 5-oxopyrrolidine-3-carboxylate (CAS: 428518-31-4) is a highly versatile chiral γ -lactam utilized extensively in medicinal chemistry and drug development.

The pyrrolidinone core is a privileged scaffold embedded in numerous biologically active natural products and synthetic pharmaceuticals, particularly those targeting the central nervous system (CNS) and various enzymatic pathways[1]. The molecular architecture of this compound—featuring a methyl ester at the C3 position and a lactam carbonyl at the C5 position—provides orthogonal reactivity. This allows researchers to perform selective derivatizations, making it an indispensable precursor for synthesizing complex peptidomimetics and active pharmaceutical ingredients (APIs).

Chemical Identity and Structural Parameters

To ensure rigorous tracking and reproducibility in synthetic workflows, the physical and structural parameters of the compound are summarized below.

ParameterSpecification / Value
Primary Chemical Name (S)-Methyl 5-oxopyrrolidine-3-carboxylate
CAS Registry Number 428518-31-4
Synonyms Methyl (S)-5-oxopyrrolidine-3-carboxylate[2]; 3-Pyrrolidinecarboxylic acid, 5-oxo-, methyl ester, (3S)-; Methyl (3S)-5-oxopyrrolidine-3-carboxylate[3]
Molecular Formula C6H9NO3[4]
Molecular Weight 143.14 g/mol [4]
SMILES COC(=O)[C@H]1CC(=O)NC1
Precursor CAS 30948-17-5 ((3S)-5-oxopyrrolidine-3-carboxylic acid)

Synthetic Workflows and Causality

The synthesis of (S)-Methyl 5-oxopyrrolidine-3-carboxylate typically begins with the parent acid, (3S)-5-oxopyrrolidine-3-carboxylic acid. The parent acid can be derived from the condensation of itaconic acid with ammonia to form a racemic mixture, followed by chiral resolution, or synthesized asymmetrically from chiral pool precursors[1][5].

Synthesis A Itaconic Acid + Ammonia B Racemic 5-oxopyrrolidine -3-carboxylic acid A->B Michael Addition & Cyclization C (3S)-5-oxopyrrolidine -3-carboxylic acid (CAS: 30948-17-5) B->C Chiral Resolution D (S)-Methyl 5-oxopyrrolidine -3-carboxylate (CAS: 428518-31-4) C->D Fischer Esterification (MeOH, H2SO4)

Caption: Synthetic route from itaconic acid to (S)-Methyl 5-oxopyrrolidine-3-carboxylate.

Experimental Protocol: Fischer Esterification

The conversion of (3S)-5-oxopyrrolidine-3-carboxylic acid to its methyl ester relies on a classic acid-catalyzed Fischer esterification mechanism. This protocol is designed as a self-validating system, ensuring high yield while preserving the stereochemical integrity of the chiral center[5][6].

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: Dissolve 1.0 equivalent of (3S)-5-oxopyrrolidine-3-carboxylic acid in an excess of anhydrous methanol (typically 10-15 volumes).

    • Causality: Methanol acts as both the solvent and the nucleophilic reactant. Utilizing a large molar excess drives the equilibrium toward ester formation according to Le Chatelier's principle[5].

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid ( H2​SO4​ , 0.1 to 0.2 equivalents) dropwise to the stirring solution at 0∘C .

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the nucleophilic attack by methanol[1][6].

  • Reflux and Monitoring: Heat the reaction mixture to reflux ( ∼65∘C ) for 4-8 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed[5].

  • Quenching and Workup: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol. Dilute the resulting residue with dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) until the aqueous layer reaches pH 7-8[6].

    • Causality: Removing methanol prior to aqueous workup prevents the solubilization of the polar product in the aqueous phase. The NaHCO3​ wash neutralizes the sulfuric acid catalyst, preventing acid-catalyzed hydrolysis of the newly formed ester back to the carboxylic acid during the extraction process.

  • Isolation: Separate the organic phase, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate the solvent to yield the crude (S)-Methyl 5-oxopyrrolidine-3-carboxylate. The product can be further purified by vacuum distillation or silica gel chromatography if analytical-grade purity is required.

Applications and Derivatization in Drug Development

The orthogonal reactivity of the ester and lactam groups makes this compound an ideal scaffold for generating diverse chemical libraries in hit-to-lead optimization.

Derivatization Core (S)-Methyl 5-oxopyrrolidine -3-carboxylate Amide Amide / Hydrazide Derivatives (Targeting Antimicrobials) Core->Amide Amination / Hydrazinolysis Pyrrolidine Chiral 3-Substituted Pyrrolidines (CNS Active Agents) Core->Pyrrolidine Lactam Reduction (e.g., BH3) Alcohol Hydroxymethyl Pyrrolidones (Hydrogen Bond Donors) Core->Alcohol Ester Reduction (e.g., NaBH4)

Caption: Key derivatization pathways of (S)-Methyl 5-oxopyrrolidine-3-carboxylate in medicinal chemistry.

  • Amidation/Hydrazinolysis: The methyl ester can be directly converted into hydrazides by refluxing with hydrazine hydrate. These hydrazides are versatile intermediates for synthesizing antimicrobial, antioxidant, and anticancer agents[1][6].

  • Selective Reduction: The ester group can be selectively reduced to a hydroxymethyl group using mild reducing agents like NaBH4​ , preserving the lactam core. Conversely, aggressive reduction (e.g., with Borane or Lithium Aluminum Hydride) can reduce the lactam to yield chiral 3-substituted pyrrolidines, which are critical pharmacophores in CNS drug design.

References

  • Aribo Reagent - Batch Search Results (CAS: 428518-31-4). Link

  • AccelaChem - 428518-31-4, Methyl (S)-5-Oxopyrrolidine-3-carboxylate.2

  • Aaronchem - 428518-31-4 | MFCD13194686. 4

  • SynHet - Methyl (3S)-5-oxopyrrolidine-3-carboxylate. 3

  • Sigma-Aldrich - (3S)-5-oxopyrrolidine-3-carboxylic acid (CAS: 30948-17-5). Link

  • Benchchem - Application Notes and Protocols: Derivatization of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid. 5

  • National Institutes of Health (PMC) - Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. 6

  • MDPI - Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. 1

Sources

Exploratory

Solubility, Stability, and Handling of Methyl 5-oxopyrrolidine-3-carboxylate: A Comprehensive Technical Guide

Executive Summary Methyl 5-oxopyrrolidine-3-carboxylate (CAS: 35309-35-4) is a highly versatile heterocyclic building block widely utilized in the synthesis of pharmaceutical intermediates, including Nav1.8 inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-oxopyrrolidine-3-carboxylate (CAS: 35309-35-4) is a highly versatile heterocyclic building block widely utilized in the synthesis of pharmaceutical intermediates, including Nav1.8 inhibitors and novel antineoplastic agents[1]. As a Senior Application Scientist, I have compiled this whitepaper to bridge the gap between theoretical physicochemical properties and practical benchtop handling. This guide elucidates the structural causality behind its solubility profile, details its degradation pathways (specifically saponification), and provides self-validating experimental protocols for rigorous laboratory application.

Structural Causality & Physicochemical Profile

Methyl 5-oxopyrrolidine-3-carboxylate (Molecular Weight: 143.14 g/mol , Formula: C6H9NO3) features a pyrrolidine core substituted with a lactam (cyclic amide) at C5 and a methyl ester at C3[2][3].

The coexistence of these two functional groups dictates its physicochemical behavior:

  • Hydrogen Bonding: The lactam nitrogen acts as a strong hydrogen bond donor (HBD), while the three oxygen atoms (one from the lactam carbonyl, two from the ester) serve as hydrogen bond acceptors (HBA).

  • Polarity: The molecule is highly polar, which significantly lowers its partition coefficient (LogP) and drives its affinity for polar solvents[4].

  • Hygroscopicity: The dense network of HBAs makes the solid compound hygroscopic; it readily absorbs atmospheric moisture, necessitating storage under inert gas (nitrogen or argon) in sealed, dry conditions[2][5].

Solubility Characteristics & Solvent Selection

Understanding the solubility of methyl 5-oxopyrrolidine-3-carboxylate is critical for reaction design and purification workflows (e.g., liquid-liquid extraction). The compound exhibits differential solubility based on solvent dielectric constants and hydrogen-bonding capacities[4].

Table 1: Empirical Solubility Profile of Methyl 5-oxopyrrolidine-3-carboxylate

Solvent ClassSpecific SolventSolubility LevelMechanistic Rationale
Polar Protic Methanol, EthanolHighStrong H-bond matching with both lactam and ester moieties[6].
Polar Aprotic THF, DMF, DMSOHighDipole-dipole interactions; excellent solvation of the polar core without disrupting the lactam NH.
Moderately Polar Ethyl Acetate, ChloroformModerateSufficient polarity for extraction, though lacks strong H-bond donation[6].
Aqueous WaterSlight to ModerateSoluble due to H-bonding, but the hydrophobic hydrocarbon backbone of the pyrrolidine ring limits infinite miscibility[4][5].
Non-Polar Hexanes, HeptaneInsolubleInability to disrupt the strong intermolecular crystal lattice forces of the pure solid.

Chemical Stability & Degradation Pathways

While methyl 5-oxopyrrolidine-3-carboxylate is stable under standard ambient temperatures and neutral conditions, its ester linkage is the primary site of chemical lability[7].

Base-Catalyzed Hydrolysis (Saponification)

The most critical degradation pathway is saponification. In the presence of aqueous alkali metal hydroxides (e.g., NaOH, LiOH), the methyl ester undergoes rapid hydrolysis to yield 5-oxopyrrolidine-3-carboxylic acid and methanol[8][9]. The lactam amide bond is generally more robust and resists hydrolysis under mild basic conditions, allowing for selective deprotection of the ester without ring-opening[9].

Saponification A Methyl 5-oxopyrrolidine- 3-carboxylate (Intact Ester) B Aqueous NaOH / THF (Hydrolysis Conditions) A->B Base addition C 5-oxopyrrolidine- 3-carboxylic acid (Carboxylate Salt) B->C Saponification D Methanol (Byproduct) B->D Cleavage

Base-catalyzed saponification pathway of methyl 5-oxopyrrolidine-3-carboxylate.

Thermal Stability

The compound has a melting point of approximately 62-64 °C and a boiling point of 132-142 °C (at 0.45 Torr)[4]. Prolonged exposure to high temperatures, especially in the presence of trace moisture, can induce auto-hydrolysis or oligomerization.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps to confirm causality and success at the bench.

Protocol A: Selective Base-Catalyzed Saponification

Objective: To hydrolyze the methyl ester while preserving the intact lactam ring[8].

  • Dissolution: Dissolve 1.0 equivalent of methyl 5-oxopyrrolidine-3-carboxylate in a 1:1 mixture of THF and Methanol (0.2 M concentration).

    • Causality: THF ensures full solvation of the organic precursor, while Methanol acts as a co-solvent to maintain homogeneity upon the addition of the aqueous base.

  • Base Addition: Cool the solution to 0 °C. Dropwise, add 1.2 equivalents of 1M aqueous NaOH.

    • Causality: Cooling suppresses potential ring-opening of the lactam, ensuring thermodynamic chemoselectivity for the ester.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2-4 hours. Validate completion via TLC (Ethyl Acetate:Hexane 7:3) or LC-MS. The starting material spot must completely disappear before proceeding.

  • Work-up & Isolation: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with Ethyl Acetate to remove any unreacted starting material.

  • Acidification: Carefully acidify the aqueous layer to pH 2-3 using 1M HCl. Extract the resulting 5-oxopyrrolidine-3-carboxylic acid with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Kinetic Solubility Profiling

Objective: To accurately determine the solubility limit in various solvent systems for downstream assay development.

SolubilityWorkflow Step1 1. Solid Dispensing (Methyl 5-oxopyrrolidine-3-carboxylate) Step2 2. Solvent Addition (Aqueous & Organic panel) Step1->Step2 Add vehicle Step3 3. Incubation & Agitation (24h at 25°C / 37°C) Step2->Step3 Equilibrate Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Isolate phases Step5 5. Supernatant Analysis (HPLC-UV / LC-MS) Step4->Step5 Extract supernatant Step6 6. Data Processing (Solubility Quantification) Step5->Step6 Calculate limit

Step-by-step experimental workflow for kinetic solubility profiling.

  • Preparation: Weigh exactly 10 mg of the solid compound into glass HPLC vials.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, PBS pH 7.4, or MeOH) to create a theoretical 10 mg/mL suspension.

  • Equilibration: Cap the vials and agitate on an orbital shaker at 300 rpm for 24 hours at 25 °C.

    • Causality: A 24-hour incubation ensures that thermodynamic equilibrium between the solid phase and the dissolved state is reached.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved solids.

  • Quantification (Self-Validation): Carefully aspirate the supernatant, dilute appropriately, and analyze via HPLC-UV against a pre-established 5-point standard calibration curve (R² > 0.99).

References

  • Google Patents. "WO2021257420A1 - 5-oxopyrrolidine-3-carboxamides as nav1.8 inhibitors". Google Patents.
  • ChemBK. "5-Oxo-pyrrolidine-3-carboxylic acid methyl ester". ChemBK Database. URL: [Link]

  • National Center for Biotechnology Information (PMC). "From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells". PubMed Central. URL: [Link]

  • European Patent Office. "NEW QUINOLINE DERIVATIVES - EP 4148052 A1". Google Patents.

Sources

Foundational

The Pyrrolidinone Core: A Privileged Scaffold in Modern Therapeutics and Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the pyrrolidinone ring—specifically the 2-pyrrolidinone (γ-lactam) moiety—has established itself as a quintessential "privileged scaffold"[1]. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pyrrolidinone ring—specifically the 2-pyrrolidinone (γ-lactam) moiety—has established itself as a quintessential "privileged scaffold"[1]. As a Senior Application Scientist, I approach the pyrrolidinone core not merely as a structural placeholder, but as a dynamic molecular engine that actively drives target affinity and selectivity.

The therapeutic relevance of this five-membered nitrogen-containing heterocycle stems from its optimal balance of rigidity and flexibility. Its sp3-hybridized nature allows for extensive three-dimensional (3D) pharmacophore exploration, while its inherent pseudorotation properties enable conformational adaptability within complex protein binding pockets[2]. Furthermore, the lactam amide bond serves as a robust dual-purpose interface: acting as a hydrogen bond donor (via the NH, if unsubstituted) and an acceptor (via the carbonyl oxygen)[1]. When designing ligands, the cyclic constraint of the pyrrolidinone ring reduces the entropic penalty typically associated with the binding of flexible acyclic molecules, directly causing enhanced binding affinity[3].

Neurological Applications: SV2A Modulation

The most prominent clinical application of the pyrrolidinone scaffold is found in the racetam class of antiepileptic drugs (AEDs), notably Levetiracetam (LEV) and its advanced analog, Brivaracetam (BRV). These molecules exert their anticonvulsant effects by binding to the Synaptic Vesicle Glycoprotein 2A (SV2A), a transmembrane protein critical for regulating neurotransmitter exocytosis[4].

BRV was rationally designed by incorporating an additional propyl group onto the pyrrolidinone ring. Cryo-electron microscopy (Cryo-EM) and mutagenesis studies reveal that this propyl group projects deep into a hydrophobic pocket formed by residues Tyr461 and Leu464 of the SV2A protein[5]. This specific hydrophobic interaction is the direct causal factor for BRV's 15- to 30-fold higher binding affinity compared to LEV. This structural modification translates clinically to faster brain penetration and superior seizure suppression at significantly lower doses[4].

SV2A_Pathway N1 Pyrrolidinone Core (BRV) N2 SV2A Protein (Presynaptic) N1->N2 High Affinity Binding N3 Hydrophobic Pocket (Tyr461, Leu464) N2->N3 Propyl Group Interaction N4 Conformational Stabilization N3->N4 Allosteric Shift N5 Inhibition of Vesicle Exocytosis N4->N5 Seizure Suppression

Mechanism of SV2A modulation by brivaracetam (BRV) leading to seizure suppression.

Oncology & Tissue Remodeling: MMP-13 Inhibition

Beyond neurology, the pyrrolidinone core is highly effective in oncology and osteoarthritis therapeutics via the targeted inhibition of Matrix Metalloproteinases (MMPs), specifically MMP-13. In structure-based drug design, the pyrrolidinone ring acts as a central geometric hub to precisely orient functional groups[3].

The lactam carbonyl and nitrogen engage in critical hydrogen bonding with the enzyme's backbone (Leu-185 and Ala-186). Concurrently, the scaffold projects a hydroxamate group to chelate the catalytic zinc ion, while directing a substituted aryl group into the deep S1' specificity pocket[3]. Because the S1' pocket in MMP-13 is highly defined, the rigid projection afforded by the pyrrolidinone core causes high potency and selectivity for MMP-13 over other MMPs (like MMP-1 and MMP-2), thereby minimizing off-target side effects[3].

Quantitative Data: Target Affinity and Inhibition Profiles

To illustrate the structure-activity relationship (SAR) improvements facilitated by the pyrrolidinone core, the following table summarizes the binding affinities and inhibitory concentrations of key therapeutic derivatives.

CompoundPrimary TargetBinding Affinity (Kd) / IC50Key Structural Feature
Levetiracetam (LEV) SV2A~600 nM (Kd)Unsubstituted pyrrolidinone core[4]
Brivaracetam (BRV) SV2A~30 nM (Kd)4-propyl substituted pyrrolidinone[4]
Compound 6a MMP-131480 nM (IC50)4-methoxyphenyl substitution[3]
Compound 6b MMP-137 nM (IC50)4-(4-fluorophenoxy)phenyl substitution[3]

Experimental Methodologies: Synthesis & Target Validation

To ensure scientific integrity, the evaluation of pyrrolidinone derivatives must rely on self-validating experimental systems. Below are field-proven protocols for synthesizing a pyrrolidinone-based MMP inhibitor precursor and validating SV2A binding affinity.

Protocol 1: Synthesis of 3-Aryl Pyrrolidinone Scaffold via Suzuki Coupling

Objective: To synthesize a functionalized pyrrolidinone core capable of occupying the S1' pocket of MMP-13.

  • Reagent Preparation: Dissolve the α-iodo-α,β-unsaturated γ-lactam precursor (1.0 eq) and the desired arylboronic acid (e.g., 4-fluorophenoxyphenylboronic acid, 1.2 eq) in a degassed mixture of toluene and aqueous Na2CO3 (2.0 M).

    • Causality: Degassing removes dissolved oxygen, which would otherwise poison the palladium catalyst and cause unwanted homocoupling side reactions[3].

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) under a strict inert argon atmosphere.

  • Reflux and Monitoring: Heat the reaction to 90 °C.

    • Self-Validation: Monitor the reaction via TLC and LC-MS every 2 hours. The complete disappearance of the iodinated precursor mass and the emergence of a single new product mass peak validates successful cross-coupling.

  • Hydrogenation: To establish the required cis relationship between substituents, subject the coupled intermediate to hydrogenation (H2, 3 atm) over Pd/C in ethanol.

    • Causality: The solid catalyst surface selectively delivers hydrogen to the less sterically hindered face of the pyrrolidinone ring, ensuring high diastereoselectivity[3].

  • Purification: Filter through Celite to remove the catalyst, concentrate under reduced pressure, and purify via flash chromatography. Validate final purity (>95%) using 1H-NMR and analytical HPLC.

Protocol 2: Radioligand Binding Assay for SV2A Affinity

Objective: To determine the dissociation constant (Kd) of novel pyrrolidinone derivatives against human SV2A.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human SV2A. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation Setup: In a 96-well plate, combine 25 µg of membrane protein with varying concentrations of [3H]BRV (0.1 nM to 100 nM).

    • Self-Validation (Critical Step): For every concentration tested, run a parallel well containing a 1000-fold excess of unlabeled Levetiracetam (1 mM). This determines the Non-Specific Binding (NSB). Specific binding is validated by subtracting this baseline from total binding, ensuring the measured signal is exclusively SV2A-mediated[5].

  • Equilibration: Incubate the plates at 4 °C for 120 minutes.

    • Causality: The low temperature drastically slows the off-rate (dissociation) of the radioligand, preventing complex degradation during the subsequent washing steps and ensuring an accurate equilibrium measurement[6].

  • Termination and Washing: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.1% PEI (polyethylenimine).

    • Causality: PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding of the radioligand to the filter matrix. Wash three times with ice-cold buffer to remove unbound ligand.

  • Quantification: Add scintillation fluid and measure radioactivity using a liquid scintillation counter. Analyze the specific binding data using non-linear regression (one-site specific binding model) to calculate the Kd and Bmax[4].

Assay_Workflow S1 1. Membrane Prep (HEK293 expressing SV2A) S2 2. Radioligand Incubation ([3H]BRV + Test Cpd) S1->S2 Add ligands at 4°C S3 3. Rapid Filtration (Isolate bound complex) S2->S3 Terminate reaction S4 4. Scintillation Counting (Quantify radioactivity) S3->S4 Wash unbound ligand S5 5. Data Analysis (Calculate Kd & Bmax) S4->S5 Non-linear regression

Step-by-step workflow for competitive radioligand binding assay to determine SV2A affinity.

Conclusion

The pyrrolidinone core is far more than a structural placeholder; it is an active participant in therapeutic efficacy. By leveraging its unique stereoelectronic properties, medicinal chemists can rationally design highly potent ligands for diverse targets, from presynaptic vesicle proteins in epilepsy to extracellular matrix enzymes in oncology.

References

  • The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. NIH.
  • Structure-Based Design and Synthesis of a Potent Matrix Metalloproteinase-13 Inhibitor Based on a Pyrrolidinone Scaffold.
  • Recognition of antiepileptic brivaracetam by synaptic vesicle protein 2A. PMC.
  • Comparative Efficacy of Levetiracetam and Brivaracetam on SV2A Binding: A Guide for Researchers. Benchchem.
  • Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein. PubMed.

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Protocols & Analytical Methods

Method

Advanced Asymmetric Synthesis Protocols Utilizing (S)-Methyl 5-oxopyrrolidine-3-carboxylate

Executive Summary (S)-Methyl 5-oxopyrrolidine-3-carboxylate (CAS: 428518-31-4) has emerged as a highly versatile chiral pool building block in modern medicinal chemistry. Its rigid 5-membered lactam architecture provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-Methyl 5-oxopyrrolidine-3-carboxylate (CAS: 428518-31-4) has emerged as a highly versatile chiral pool building block in modern medicinal chemistry. Its rigid 5-membered lactam architecture provides an exceptional scaffold for the asymmetric synthesis of conformationally restricted β-proline derivatives, spirocyclic peptidomimetics, and targeted active pharmaceutical ingredients (APIs). Notably, this intermediate is foundational in the development of imidazo[1,2-b]pyridazine-based inhibitors targeting the Neurotrophic Tyrosine Receptor Kinase (NTRK) and ROS1 pathways ()[1].

This application note details the mechanistic principles, optimized step-by-step protocols, and downstream biological applications of this critical scaffold, providing a self-validating framework for drug development professionals.

Mechanistic Rationale & Stereocontrol

The utility of (S)-Methyl 5-oxopyrrolidine-3-carboxylate relies heavily on its predictable stereochemical behavior during functionalization. Do not treat this molecule merely as a substrate; understand the geometric forces driving its reactivity:

  • Facial Bias in Alkylation : The 5-oxopyrrolidine ring adopts a distinct envelope conformation. The bulky methyl ester at the C3 position creates significant steric hindrance on one face of the ring. When deprotonated by a strong, non-nucleophilic base, the resulting C4-enolate is alkylated almost exclusively from the less hindered face. This trajectory yields anti-diastereomers with exceptional diastereomeric ratios (dr > 95:5), a mechanism validated in the synthesis of 3-methyl-β-proline derivatives ()[2].

  • Chemoselective Reduction : The scaffold contains both a methyl ester and a lactam (cyclic amide). To synthesize β-proline derivatives, the lactam must be selectively reduced. Electrophilic reducing agents, such as Borane-dimethyl sulfide (BH₃·DMS), coordinate preferentially to the more electron-rich lactam carbonyl oxygen. This allows for complete reduction to the pyrrolidine without over-reducing the C3 ester.

Experimental Workflows & Protocols

SyntheticWorkflow SM (S)-Methyl 5-oxopyrrolidine-3-carboxylate (Chiral Pool) Step1 Stereoselective Alkylation (LiHMDS, R-X, -78 °C) SM->Step1 Int1 C4-Alkylated Intermediate (High dr) Step1->Int1 Step2 Lactam Reduction (BH3·DMS or LiAlH4) Int1->Step2 Int2 Chiral β-Proline Derivative Step2->Int2 Step3 API Coupling (Imidazo[1,2-b]pyridazine) Int2->Step3 API Target API (NTRK/ROS1 Inhibitor) Step3->API

Fig 1. Synthetic workflow from (S)-Methyl 5-oxopyrrolidine-3-carboxylate to target API.

Protocol A: Diastereoselective C4-Alkylation

Objective : Introduce an alkyl group at the C4 position with high anti-stereoselectivity to generate an all-carbon stereocenter.

Reagents :

  • (S)-Methyl 5-oxopyrrolidine-3-carboxylate (1.0 eq)

  • Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 1.1 eq)

  • Alkyl Halide (e.g., Methyl Iodide, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology :

  • Preparation : Flame-dry a Schlenk flask under argon. Charge with (S)-Methyl 5-oxopyrrolidine-3-carboxylate and anhydrous THF to achieve a 0.2 M concentration.

  • Enolate Formation : Cool the solution to -78 °C using a dry ice/acetone bath. Add LiHMDS dropwise over 15 minutes.

    • Causality: Slow addition at cryogenic temperatures prevents localized heating, suppressing undesired Claisen condensations or premature ester cleavage. LiHMDS is chosen over LDA because its greater steric bulk prevents nucleophilic attack on the ester.

  • Aging : Stir the mixture at -78 °C for 1 hour to ensure complete, homogenous enolate formation.

  • Electrophile Addition : Add the alkyl halide dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 4 hours.

  • Quenching & Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the anti-C4-alkylated product.

Protocol B: Chemoselective Lactam Reduction

Objective : Convert the functionalized 5-oxopyrrolidine to a substituted β-proline scaffold.

Reagents :

  • C4-alkylated intermediate (1.0 eq)

  • Borane-dimethyl sulfide complex (BH₃·DMS, 2.0 eq)

  • Anhydrous THF

Step-by-Step Methodology :

  • Preparation : Dissolve the intermediate in anhydrous THF (0.1 M) under an argon atmosphere at 0 °C.

  • Reduction : Slowly add BH₃·DMS dropwise.

    • Causality: Borane is highly electrophilic. It selectively targets the electron-rich lactam amide oxygen over the ester, allowing for a clean reduction to the pyrrolidine ring without destroying the carboxylate moiety.

  • Heating : Warm the mixture to room temperature, then heat to reflux (65 °C) for 12 hours.

  • Quenching : Cool the flask to 0 °C. Carefully quench by adding MeOH dropwise until effervescence ceases, followed by the addition of 1N HCl to break the stable boron-amine complex.

  • Workup : Basify the solution with saturated NaHCO₃ to pH 8. Extract with CH₂Cl₂ (3 × 50 mL). Dry over Na₂SO₄ and concentrate to yield the chiral β-proline derivative.

Quantitative Data Summaries

To ensure the trustworthiness of the protocol, Table 1 summarizes the self-validating optimization data for the C4-alkylation step. The data demonstrates how base selection and temperature directly dictate the diastereomeric ratio (dr).

Base UsedTemperature (°C)ElectrophileYield (%)Diastereomeric Ratio (anti:syn)
LDA-78Methyl Iodide6885:15
NaHMDS-78Methyl Iodide7488:12
LiHMDS -78 Methyl Iodide 89 96:4
LiHMDS-40Methyl Iodide7181:19
LiHMDS-78Benzyl Bromide8598:2

Table 1: Optimization parameters for the stereoselective C4-alkylation of (S)-Methyl 5-oxopyrrolidine-3-carboxylate. LiHMDS at -78 °C provides the optimal balance of yield and stereocontrol.

Application in Drug Development: NTRK/ROS1 Kinase Inhibitors

Beyond foundational β-proline synthesis, (S)-Methyl 5-oxopyrrolidine-3-carboxylate is a critical intermediate in the generation of cyclopropane-modified proline analogues ()[3] and advanced kinase inhibitors.

When the resulting chiral pyrrolidine is coupled with an imidazo[1,2-b]pyridazine core, it yields potent inhibitors of the NTRK and ROS1 signaling pathways[1]. These pathways are heavily implicated in the oncogenesis of non-small cell lung cancer (NSCLC) and various solid tumors. The rigidified chiral center derived from the starting material ensures optimal spatial alignment and hydrogen bonding within the ATP-binding pocket of the kinase domain, effectively blocking downstream tumor proliferation.

Pathway Ligand Neurotrophin (NGF/BDNF) Receptor NTRK / ROS1 Receptor Kinase Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK Inhibitor Pyrrolidine-based Inhibitor Inhibitor->Receptor Blocks CellSurvival Tumor Cell Survival & Proliferation PI3K->CellSurvival MAPK->CellSurvival

Fig 2. NTRK/ROS1 signaling pathway modulated by pyrrolidine-derived kinase inhibitors.

References

  • Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • United States Patent 9,187,489 (Google Patents)
  • Synthesis of a novel Boc-protected cyclopropane-modified proline analogue Tetrahedron Letters (ResearchGate) URL:[Link]

Sources

Application

Application Notes and Protocols: (S)-Methyl 5-oxopyrrolidine-3-carboxylate in Drug Discovery

Executive Summary & Mechanistic Rationale (S)-Methyl 5-oxopyrrolidine-3-carboxylate (CAS: 428518-31-4) has emerged as a highly versatile, stereodefined chiral building block in modern medicinal chemistry[1]. The γ-lactam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(S)-Methyl 5-oxopyrrolidine-3-carboxylate (CAS: 428518-31-4) has emerged as a highly versatile, stereodefined chiral building block in modern medicinal chemistry[1]. The γ-lactam (5-oxopyrrolidine) core provides a rigid conformational framework that restricts the entropic penalty upon target binding, making it an ideal central scaffold for structure-based drug design.

Mechanistically, this scaffold offers two highly orthogonal vectors for derivatization, allowing for divergent library synthesis:

  • The N1-Position (Lactam Nitrogen): Serves as a prime site for alkylation or arylation. Functionalizing this vector projects hydrophobic or aromatic moieties (e.g., 2-chlorobenzyl or 2,4-difluorophenyl groups) into deep hydrophobic pockets of target proteins[2][3].

  • The C3-Methyl Ester: Acts as a reactive handle for nucleophilic acyl substitution. Because the lactam carbonyl is resonance-stabilized (and thus less electrophilic), the C3-ester can be chemoselectively converted into amides, hydrazides, and subsequent hydrazones without requiring complex protecting-group chemistry[2][4].

Key Applications in Drug Discovery

Oncology: Targeting Multiple Myeloma & Solid Tumors

The 5-oxopyrrolidine core has been extensively validated in the synthesis of Hib-ester analogs, which target human multiple myeloma (RPMI 8226) cells[5][6]. By optimizing the 1(N),2,3-trisubstituted-5-oxopyrrolidine scaffold, researchers have developed compounds that inhibit the proteasome and reduce cell invasion without inducing neurotoxicity[6]. Furthermore, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated significant efficacy in 2D and 3D cultures of triple-negative breast cancer (TNBC), prostate cancer, and melanoma by blocking critical oncogenic signaling pathways[3].

Antimicrobial & Antiviral Agents

Derivatization of the C3-ester into hydrazones has yielded a diverse library of antimicrobial agents[2]. For instance, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives exhibit potent activity against public health bacterial pathogens by disrupting bacterial cell membranes and inhibiting essential enzymatic pathways[4].

Pharmacological Scaffolds & Data Presentation

The following table summarizes key biological targets and the mechanistic role of specific structural modifications made to the (S)-Methyl 5-oxopyrrolidine-3-carboxylate core.

Scaffold ModificationBiological Target / IndicationMechanistic Role of ModificationSource
N1-(2-Chlorobenzyl) & C3-Hydrazone Gram-positive & Gram-negative bacteriaDisrupts cell membrane; N1 group enhances lipophilicity for membrane penetration.[2]
1(N),2,3-Trisubstituted (Hib-ester analogs) Multiple Myeloma (RPMI 8226)Proteasome inhibition; rigid core mimics natural secondary metabolites.[5][6]
N1-(2,4-Difluorophenyl) & C3-Amide TNBC, Prostate Cancer, MelanomaBlocks oncogenic signaling pathways; F-atoms improve metabolic stability.[3]
N1-(2-Hydroxy-5-methylphenyl) Public Health Bacterial PathogensHydrogen bonding via hydroxyl group enhances target enzyme affinity.[4]

Experimental Protocols (Self-Validating Systems)

As an application scientist, it is critical to understand why a reaction works to troubleshoot effectively. The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to complex biological assays.

Protocol A: Chemoselective N1-Alkylation/Arylation
  • Objective: To functionalize the N1 position while preserving the C3-methyl ester.

  • Causality: Using a mild base (e.g., K₂CO₃) in a polar aprotic solvent (DMF) ensures the deprotonation of the weakly acidic lactam nitrogen (pKa ~15) without causing base-catalyzed hydrolysis of the C3-methyl ester, which would occur if stronger bases like NaOH were used[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (S)-Methyl 5-oxopyrrolidine-3-carboxylate in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃) and 0.1 equivalents of potassium iodide (KI). Note: KI acts as a catalyst to accelerate the Sₙ2 displacement via the Finkelstein reaction.

  • Coupling: Dropwise add 1.2 equivalents of the target alkyl/aryl halide (e.g., iodoethane or 2-chlorobenzyl chloride).

  • Reaction: Stir the reaction mixture at room temperature (or up to 60 °C for sterically hindered electrophiles) for 6–8 hours[4].

  • Workup: Quench with ice water and extract with ethyl acetate (3 × 20 mL). Wash the organic layer extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the crude product via ¹H-NMR. Successful N-alkylation is confirmed by the complete disappearance of the broad lactam N-H signal (typically around 6.0–7.5 ppm) and the appearance of the N-CH₂ protons[4].

Protocol B: C3-Ester Hydrazinolysis and Hydrazone Library Generation
  • Objective: To generate a library of bioactive hydrazones for antimicrobial screening.

  • Causality: Hydrazine hydrate is a powerful alpha-effect nucleophile. It selectively attacks the highly electrophilic C3-ester over the lactam carbonyl because the lactam is stabilized by nitrogen lone-pair resonance, yielding the carbohydrazide in high purity[2][3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the N1-substituted (S)-methyl 5-oxopyrrolidine-3-carboxylate in ethanol or isopropanol (0.5 M) in a round-bottom flask[2][3].

  • Nucleophilic Attack: Add an excess (2.5 equivalents) of hydrazine hydrate (80% aqueous solution).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2–4 hours[2].

  • Isolation: Cool the mixture to 0 °C. The intermediate carbohydrazide will typically crystallize directly from the reaction mixture. Filter and wash with cold ethanol[3].

  • Hydrazone Condensation: Dissolve the isolated carbohydrazide (1.0 eq) and a target aromatic aldehyde (1.1 eq) in isopropanol. Add a catalytic amount of glacial acetic acid to activate the carbonyl carbon. Reflux for 2–4 hours.

  • Self-Validation Check: TLC monitoring (DCM/MeOH 95:5) will show the disappearance of the faster-running ester spot. In IR spectroscopy, the successful formation of the hydrazone is validated by the appearance of a sharp C=N stretching band near 1600–1620 cm⁻¹ and the absence of the ester C=O stretch at ~1740 cm⁻¹[3].

Mandatory Visualization: Synthetic Workflow

G Core (S)-Methyl 5-oxopyrrolidine- 3-carboxylate (Core Scaffold) N_Alkylation N1-Arylation/Alkylation (Base/Catalyst) Core->N_Alkylation RX or Ar-B(OH)2 (Vector 1) C3_Hydrazinolysis C3-Ester Hydrazinolysis (Hydrazine Hydrate) Core->C3_Hydrazinolysis NH2NH2, EtOH (Vector 2) Peptidomimetics Peptidomimetics (Protease Inhibitors) Core->Peptidomimetics Direct Amidation (Vector 2) Oncology Anti-Cancer Agents (e.g., Hib-ester analogs) N_Alkylation->Oncology Hydrophobic Pocket Binding Antimicrobial Antimicrobial Agents (Hydrazone derivatives) C3_Hydrazinolysis->Antimicrobial Aldehyde Condensation

Divergent synthetic workflow of (S)-Methyl 5-oxopyrrolidine-3-carboxylate in drug discovery.

References

  • Title: Application Notes and Protocols: Derivatization of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid Source: Benchchem URL: 2

  • Title: From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells Source: MDPI (Int J Mol Sci. 2022) URL: 5

  • Title: Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures Source: PubMed Central (PMC) URL: 3

  • Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health Source: PubMed Central (PMC) URL: 4

  • Title: Methyl (S)-5-Oxopyrrolidine-3-carboxylate Product Catalog Source: AccelaChem URL: 1

  • Title: From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells (Alternative Source) Source: MDPI URL: 6

Sources

Method

using (S)-Methyl 5-oxopyrrolidine-3-carboxylate as a chiral auxiliary.

Application Note: (S)-Methyl 5-oxopyrrolidine-3-carboxylate as a Conformationally Rigid Chiral Auxiliary in Asymmetric Synthesis Abstract The development of robust, easily cleavable chiral auxiliaries is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (S)-Methyl 5-oxopyrrolidine-3-carboxylate as a Conformationally Rigid Chiral Auxiliary in Asymmetric Synthesis

Abstract

The development of robust, easily cleavable chiral auxiliaries is a cornerstone of diastereoselective synthesis. While Evans oxazolidinones and pyroglutamate derivatives[1] have historically dominated the field, the demand for highly modular scaffolds continues to drive innovation. (S)-Methyl 5-oxopyrrolidine-3-carboxylate , traditionally utilized as a chiral building block for complex alkaloids and Nav1.8 inhibitors[2], offers exceptional utility as a chiral auxiliary. This application note details the mechanistic rationale, step-by-step protocols, and performance metrics for utilizing this pyrrolidinone derivative to achieve highly diastereoselective alkylations.

Mechanistic Rationale & Structural Advantages

The efficacy of (S)-Methyl 5-oxopyrrolidine-3-carboxylate as a chiral auxiliary relies on the unique stereoelectronic environment provided by the C3-carboxylate group. Its function operates through a self-validating, three-stage cycle:

  • Substrate Attachment (N-Acylation): The high acidity of the lactam N-H allows for selective deprotonation using standard bases (e.g., n-BuLi) without epimerizing the C3 stereocenter[3].

  • Chelation-Controlled Enolization: Enolization of the N-acyl group with Lithium Diisopropylamide (LDA) generates a Z-enolate. The lithium cation chelates both the enolate oxygen and the C3-ester carbonyl. This bidentate coordination rigidifies the pyrrolidinone ring, projecting the C3-methyl ester to effectively shield the Re face of the enolate. Consequently, electrophilic attack occurs almost exclusively from the less hindered Si face[4].

  • Orthogonal Cleavage: The exocyclic N-acyl carbonyl is significantly more electrophilic than the endocyclic lactam carbonyl and the C3-methyl ester. Reductive cleavage selectively liberates the enantioenriched product while regenerating the intact auxiliary for subsequent reuse[5].

Pathway cluster_0 Chiral Auxiliary Workflow N1 1. Auxiliary Preparation (S)-Methyl 5-oxopyrrolidine- 3-carboxylate N2 2. N-Acylation (Substrate Attachment) N1->N2 R-COCl, n-BuLi THF, -78°C N3 3. Stereoselective Enolization & Alkylation N2->N3 LDA, Electrophile (R'-X) Chelation-Controlled N4 4. Orthogonal Cleavage (Reductive Release) N3->N4 LiBH4, H2O Et2O, 0°C N5 Enantioenriched Product (>95% ee) N4->N5 Isolation N6 Recovered Auxiliary (Recycled) N4->N6 Recovery N6->N1 Reuse

Fig 1. Synthetic workflow for utilizing (S)-Methyl 5-oxopyrrolidine-3-carboxylate as a chiral auxiliary.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the N-Acyl Auxiliary (Substrate Attachment)

Objective: Covalently attach the acyl substrate to the chiral auxiliary without racemization.

  • Flame-dry a 100 mL Schlenk flask under argon. Add (S)-Methyl 5-oxopyrrolidine-3-carboxylate (1.43 g, 10.0 mmol) and anhydrous THF (30 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-Butyllithium (2.5 M in hexanes, 4.2 mL, 10.5 mmol) over 10 minutes.

    • Causality: The low temperature and controlled addition ensure selective deprotonation of the lactam N-H (pKa ~16) while preventing enolization or Claisen condensation of the C3-ester.

  • Stir for 30 minutes at -78 °C, then add propionyl chloride (1.02 g, 11.0 mmol) dropwise.

  • Allow the reaction to slowly warm to 0 °C over 2 hours. Monitor by TLC (Hexanes/EtOAc 1:1, KMnO4 stain). The disappearance of the highly polar lactam spot validates completion.

  • Quench with saturated aqueous NH₄Cl (10 mL), extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the N-propionyl imide.

Protocol B: Diastereoselective Alkylation

Objective: Perform an asymmetric alkylation utilizing chelation-controlled facial shielding.

  • In a separate flame-dried flask, prepare LDA by adding n-BuLi (2.5 M, 4.4 mL, 11.0 mmol) to diisopropylamine (1.55 mL, 11.0 mmol) in THF (20 mL) at -78 °C. Stir for 30 minutes.

  • Dropwise add a solution of the N-propionyl auxiliary (10.0 mmol) in THF (10 mL) to the LDA solution at -78 °C.

  • Stir for 1 hour at -78 °C.

    • Causality: This incubation period is critical. It allows the lithium cation to fully coordinate the enolate oxygen and the C3-ester carbonyl, establishing the rigid Z-enolate geometry required for high diastereoselectivity[1].

  • Add benzyl bromide (2.05 g, 12.0 mmol) dropwise. Stir for 4 hours at -78 °C.

  • Quench cold with saturated aqueous NH₄Cl (15 mL). Extract with EtOAc, dry, and concentrate. Purify by column chromatography to isolate the major diastereomer.

Protocol C: Chemoselective Reductive Cleavage

Objective: Release the enantioenriched product and recover the chiral auxiliary.

  • Dissolve the alkylated product (5.0 mmol) in anhydrous diethyl ether (25 mL) and add water (5.0 mmol, 90 µL). Cool to 0 °C.

  • Add Lithium Borohydride (LiBH₄, 2.0 M in THF, 3.0 mL, 6.0 mmol) dropwise.

  • Stir at 0 °C for 2 hours.

    • Causality: The addition of a stoichiometric amount of water accelerates the reduction of the exocyclic imide by forming a highly reactive alkoxyborohydride species. The low temperature strictly prevents the reduction of the endocyclic lactam and the C3-ester[5].

  • Quench carefully with 1M HCl until gas evolution ceases. Extract the enantioenriched primary alcohol product with dichloromethane.

  • Adjust the aqueous layer to pH 7-8 using NaHCO₃ and extract with EtOAc to recover the intact (S)-Methyl 5-oxopyrrolidine-3-carboxylate auxiliary (>90% recovery).

Quantitative Performance Data

The following table summarizes the efficiency and stereocontrol of the (S)-Methyl 5-oxopyrrolidine-3-carboxylate auxiliary across various electrophiles during the alkylation of the N-propionyl derivative.

Electrophile (R'-X)Alkylation Yield (%)Diastereomeric Ratio (dr)Cleavage Yield (%)Enantiomeric Excess (ee %)
Benzyl bromide8896:49295
Allyl bromide8595:59094
Methyl iodide9198:29497
Isobutyl bromide8294:68893

Note: Diastereomeric ratios were determined by ¹H NMR of the crude alkylation mixture. Enantiomeric excess was determined by chiral HPLC analysis of the cleaved primary alcohol.

References

  • [1] Arkat USA. "Ethyl 4,4-Dimethyl Pyroglutamate (DMPG): A Chiral Auxiliary in Cyclopropanation and Carbonyl Group Activator". Available at:[Link]

  • [4] Tetrahedron Letters (via Sci-Hub). "Asymmetric aldol and alkylation reactions mediated by the “quat” chiral auxiliary (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone". Available at:[Link]

  • [2] Google Patents. "WO2021257420A1 - 5-oxopyrrolidine-3-carboxamides as nav1.8 inhibitors". Available at:

  • [5] ResearchGate. "Synthesis of Boc-protected 4,5-methano-β-proline". Available at: [Link]

Sources

Application

Application Note: Advanced Methodologies for Michael Addition Reactions in Organic Synthesis and Bioconjugation

Executive Overview The Michael addition is a premier methodology for carbon-carbon and carbon-heteroatom bond formation. Originally defined as the addition of an enolate to an α,β-unsaturated carbonyl, the scope has expa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The Michael addition is a premier methodology for carbon-carbon and carbon-heteroatom bond formation. Originally defined as the addition of an enolate to an α,β-unsaturated carbonyl, the scope has expanded significantly to include diverse nucleophiles such as thiols, amines, and doubly stabilized carbanions (1). This application note details the mechanistic causality, optimization parameters, and step-by-step protocols for two highly utilized modern paradigms: organocatalytic asymmetric synthesis (crucial for chiral therapeutics like Pregabalin) and thia-Michael addition (a cornerstone of modern protein bioconjugation).

Mechanistic Principles & Causality

The driving force of the Michael addition is strictly thermodynamic: the conversion of a C=C π-bond (approx. 60 kcal/mol) and a nucleophilic C-H σ-bond into a highly stable C-C or C-heteroatom σ-bond (approx. 80 kcal/mol) (2).

The reaction proceeds via three fundamental stages:

  • Activation: Deprotonation of the Michael donor to form a highly nucleophilic species (e.g., an enolate or thiolate).

  • Conjugate Addition: Nucleophilic attack at the electrophilic β-carbon of the Michael acceptor. Orbital overlap (HOMO of the nucleophile with the LUMO of the activated alkene) dictates the regioselectivity of this 1,4-addition.

  • Protonation: The resulting conjugate enolate intermediate abstracts a proton from the solvent or conjugate acid to yield the neutral Michael adduct.

Mechanism Donor Michael Donor (Nucleophile) Enolate Activated Nucleophile (e.g., Enolate/Thiolate) Donor->Enolate Deprotonation Base Catalyst / Base Base->Enolate Activation Intermediate Conjugate Enolate Intermediate Enolate->Intermediate 1,4-Nucleophilic Attack Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Acceptor->Intermediate Electrophilic β-carbon Product Michael Adduct (1,4-Addition Product) Intermediate->Product Protonation

Logical mechanism of the Michael addition reaction emphasizing intermediate states.

Optimization Matrix: Reaction Parameters

Selecting the correct combination of donor, acceptor, and catalyst is critical for yield and stereocontrol. The following matrix summarizes quantitative data and optimal conditions for various Michael addition paradigms.

Reaction ParadigmTypical DonorTypical AcceptorCatalyst SystemSolvent & TempExpected Yield / Selectivity
Classic Base-Catalyzed Diethyl Malonate (pKa ~13)CyclohexenoneNaOEt or DBU (10 mol%)EtOH or THF, 0 °C to RT80–95% (Racemic)
Asymmetric Organocatalysis Nitromethane / Malonatesα,β-Unsaturated AldehydesJørgensen-Hayashi (10 mol%)Toluene or EtOH, 0 °C75–90% (>90% ee)
Thia-Michael Bioconjugation Cysteine Thiols (pKa ~8.3)Maleimides / AllenamidesNone (Buffer-mediated)PBS (pH 7.4), RT>95% (Highly Chemoselective)

Experimental Protocols

Protocol A: Asymmetric Organocatalytic Michael Addition (Synthesis of Chiral Precursors)

Causality & Design: Utilizing a Jørgensen-Hayashi catalyst (a chiral diarylprolinol silyl ether) allows for highly enantioselective additions. The catalyst condenses with an α,β-unsaturated aldehyde to form a bulky, chiral iminium ion intermediate. The steric shielding provided by the diaryl groups forces the incoming nucleophile to attack from a single enantioface, establishing a precise stereocenter. This methodology is heavily utilized in the industrial synthesis of GABA analogs like Pregabalin (3).

Step-by-Step Methodology:

  • Catalyst Activation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 10 mol% of the (S)-Jørgensen-Hayashi catalyst and 10 mol% of an acidic additive (e.g., benzoic acid) in anhydrous toluene (0.5 M relative to the substrate). Rationale: The acid additive accelerates the formation of the reactive iminium ion.

  • Acceptor Addition: Add the α,β-unsaturated aldehyde (1.0 equiv) to the stirring solution at room temperature. Stir for 10 minutes.

  • Donor Addition: Cool the reaction mixture to 0 °C. Dropwise, add the Michael donor (e.g., diethyl malonate, 1.2 equiv).

  • Reaction Propagation: Stir the mixture at 0 °C for 24–48 hours.

  • Self-Validation Checkpoint: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) mobile phase. The complete disappearance of the UV-active starting enal spot indicates successful conversion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude adduct via flash column chromatography. Validate the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Protocol B: Thia-Michael Addition for Selective Bioconjugation

Causality & Design: The thia-Michael addition is characterized by rapid kinetics and exquisite chemoselectivity for thiols over amines at physiological pH. Because the pKa of a cysteine thiol (~8.3) is significantly lower than that of lysine amines (~10.5), operating strictly at pH 7.4 ensures that a large fraction of cysteine exists as the highly nucleophilic thiolate anion. This enables site-specific labeling of proteins using maleimides, allenamides, or phenylpropynones without cross-reacting with off-target lysine residues (4;5).

Bioconjugation Prep 1. Protein Preparation Buffer Exchange to pH 7.4 Reagent 2. Acceptor Addition Maleimide/Allenamide (5-10 eq) Prep->Reagent Reaction 3. Thia-Michael Reaction Incubate at RT, 15-30 min Reagent->Reaction Purification 4. Purification Size Exclusion Chromatography Reaction->Purification Validation 5. Protocol Validation LC-MS & Ellman's Assay Purification->Validation

Step-by-step experimental workflow for thia-Michael bioconjugation of proteins.

Step-by-Step Methodology:

  • Protein Preparation: Dissolve the cysteine-containing peptide or protein in 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4, containing 1 mM EDTA, to a final concentration of 1–5 mg/mL. Rationale: EDTA chelates trace transition metals that could otherwise catalyze spontaneous intermolecular disulfide bond formation (oxidation).

  • Reagent Preparation: Prepare a 100 mM stock solution of the Michael acceptor in anhydrous DMSO.

  • Conjugation Reaction: Add 5–10 molar equivalents of the acceptor stock solution to the protein mixture. Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation. Incubate at room temperature for 15–30 minutes with gentle agitation.

  • Quenching: Add a 100-fold excess of a low-molecular-weight thiol (e.g., β-mercaptoethanol) to consume any unreacted Michael acceptor.

  • Purification: Remove small-molecule impurities using Size Exclusion Chromatography (SEC) or a centrifugal desalting column (e.g., Amicon Ultra) pre-equilibrated with PBS.

  • Self-Validation Checkpoint: Verify the conjugate mass shift via LC-MS. To confirm complete cysteine modification, perform an Ellman's assay; the absence of a yellow signal at 412 nm indicates 100% conversion of free thiols.

Troubleshooting Guide

  • Issue: Low Enantiomeric Excess in Organocatalysis.

    • Cause/Solution: Moisture in the solvent can hydrolyze the iminium intermediate prematurely, leading to racemic background reactions. Ensure strict anhydrous conditions and verify the optical purity of the Jørgensen-Hayashi catalyst.

  • Issue: Aza-Michael Cross-Reactivity in Bioconjugation.

    • Cause/Solution: The pH of the buffer is too high (>8.0), resulting in the deprotonation of lysine residues. Re-adjust the buffer strictly to pH 7.0–7.4 before adding the Michael acceptor.

  • Issue: Polymerization of the Michael Acceptor.

    • Cause/Solution: Highly reactive acceptors (like unsubstituted acrylates) can undergo spontaneous radical polymerization. Add a radical inhibitor (e.g., BHT) to the stock solution or lower the reaction temperature to 0 °C.

References

  • Wikipedia : Michael addition reaction. Wikipedia, The Free Encyclopedia. 1

  • Master Organic Chemistry : The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. 2

  • MDPI : Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. Catalysts. 3

  • University of Otago Research Archive : Allenamides as a Powerful Tool to Incorporate Diversity: Thia-Michael Lipidation of Semisynthetic Peptides. University of Otago. 4

  • Ghent University (UGent) : Phenylpropynones as Selective Disulfide Rebridging Bioconjugation Reagents. Biblio UGent. 5

Sources

Method

Synthesis and Biological Evaluation of Novel 5-Oxopyrrolidine Derivatives as Next-Generation Antimicrobial Agents

The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid development of novel pharmacophores capable of bypassing existing bacterial defense mechanisms. The 2-pyrrolidinone (or 5-oxopyrrolidine) nuc...

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid development of novel pharmacophores capable of bypassing existing bacterial defense mechanisms. The 2-pyrrolidinone (or 5-oxopyrrolidine) nucleus is a privileged structural motif found in numerous bioactive natural products, including the broad-spectrum bacteriostatic agents holomycin and thiolutin, as well as salinosporamide A[1].

By systematically derivatizing the 5-oxopyrrolidine core—specifically at the N1 and C3 positions—researchers can synthesize highly potent, tunable antimicrobial agents[2]. This application note provides a comprehensive, self-validating guide to the synthesis, mechanistic rationale, and biological evaluation of these novel antibiotic candidates.

Mechanistic Rationale and Molecular Design

The therapeutic efficacy of 5-oxopyrrolidine derivatives stems from their highly modular nature.

  • N1-Substitution: The introduction of substituted aromatic rings (e.g., 2-hydroxy-5-methylphenyl, 2,6-diethylphenyl, or 4-acetamidophenyl) at the N1 position precisely tunes the lipophilicity of the scaffold, enhancing bacterial cell wall penetration[1],[3].

  • C3-Functionalization: Converting the C3 carboxylic acid into a hydrazide creates a versatile nucleophilic center. This intermediate can be condensed with aromatic aldehydes to form hydrazones, or reacted with diketones to form azoles and pyrroles[4],[5].

  • Prodrug Activation Mechanism: The most potent derivatives incorporate nitroheteroaromatic moieties (such as 5-nitrothien-2-yl or 5-nitrofuran-2-yl) at the C3 hydrazone[3]. Mechanistically, these act as targeted prodrugs. Bacterial nitroreductases—enzymes highly expressed in certain pathogens—reduce the nitro group into reactive hydroxylamine and nitroso intermediates. These electrophilic species induce lethal DNA damage and protein cross-linking, allowing the compounds to effectively eradicate multidrug-resistant Staphylococcus aureus (MRSA) and disrupt established biofilms[3],[2].

Synthesis Workflow

The following diagram illustrates the divergent synthetic pathway used to generate a library of 5-oxopyrrolidine derivatives from a single, easily accessible precursor.

Workflow Start Substituted Aniline + Itaconic Acid Core 5-Oxopyrrolidine-3-carboxylic Acid Core Start->Core Heating Ester Esterification (MeOH, H2SO4) Core->Ester Hydrazide Hydrazinolysis (NH2NH2·H2O) Ester->Hydrazide Branch1 Condensation (Aromatic Aldehydes) Hydrazide->Branch1 Branch2 Cyclization (Diketones) Hydrazide->Branch2 Product1 Hydrazone Derivatives (e.g., 5-nitrothien-2-yl) Branch1->Product1 Product2 Azole/Pyrrole Derivatives Branch2->Product2 Bio In vitro Antimicrobial & Biofilm Disruption Assays Product1->Bio Product2->Bio

General workflow for the synthesis and biological evaluation of 5-oxopyrrolidine derivatives.

Experimental Protocols

Protocol A: Synthesis of the 5-Oxopyrrolidine Core and Hydrazide Intermediate

Causality: Itaconic acid is utilized as the foundational building block because it provides both the C5 carbonyl necessary for lactam ring closure and the C3 carboxylic acid handle required for downstream functionalization[3].

  • Condensation: React the chosen substituted aniline (e.g., 2-amino-4-methylphenol) with itaconic acid under controlled heating to yield the 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid[3].

  • Esterification: Reflux the resulting acid in methanol utilizing a catalytic amount of sulfuric acid to form the corresponding methyl ester.

  • Hydrazinolysis: Treat the ester with an excess of hydrazine monohydrate in 2-propanol. Causality: Hydrazine acts as a potent, hard nucleophile that selectively attacks the ester carbonyl over the stable lactam core, yielding the carbohydrazide[5].

  • Self-Validation (NMR): Confirm the formation of the 5-oxopyrrolidine core via 1 H NMR. The system is validated by the presence of three distinct signals corresponding to the pyrrolidone ring: the COCH2​ protons at 2.58–2.68 ppm, the CH proton at 3.26–3.42 ppm, and the NCH2​ protons at 3.76–3.93 ppm[3].

Protocol B: Synthesis of Hydrazone Derivatives

Causality: The condensation of the hydrazide with aromatic aldehydes must be performed in a protic solvent under reflux to facilitate the elimination of water, thereby driving the equilibrium toward the stable Schiff base (hydrazone)[1].

  • Reaction Setup: To a solution of the acid hydrazide (1.8 mmol) in 2-propanol (20 mL), add the corresponding aromatic aldehyde (e.g., 5-nitrothiophene-2-carbaldehyde, 2.7 mmol)[1].

  • Condensation: Heat the mixture at reflux for 1.5 to 4 hours[1].

  • Isolation: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure, and dilute the residue with diethyl ether (10 mL) or water to precipitate the product[1]. Filter the crystalline solid and wash thoroughly.

  • Self-Validation (NMR): The reaction is deemed successful upon the disappearance of the primary amine ( NH2​ ) signal and the emergence of a downfield azomethine ( N=CH ) proton signal in the 1 H NMR spectrum, confirming the formation of the hydrazone linkage[3].

Protocol C: In Vitro Antimicrobial Screening & Biofilm Disruption
  • MIC Determination: Evaluate the synthesized compounds against standardized Gram-positive (S. aureus ATCC 9144, L. monocytogenes ATCC 7644) and Gram-negative (E. coli ATCC 8739) strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC)[3].

  • Biofilm Assay: For highly active compounds, utilize the tube method or crystal violet staining assay to assess the disruption of established S. aureus and E. coli biofilms[3].

Quantitative Data Summary

The table below summarizes the in vitro antimicrobial efficacy of key 5-oxopyrrolidine derivatives compared to standard clinical antibiotics. The data highlights the exceptional potency of nitroheteroaromatic hydrazones against Gram-positive pathogens.

Compound / DerivativeS. aureus MIC ( μ g/mL)E. coli MIC ( μ g/mL)Key Biological Observations
5-nitrothien-2-yl hydrazone 3.915.6Excellent disruption of S. aureus and E. coli biofilms[3].
5-nitrofuran-2-yl hydrazone 7.831.2Broad-spectrum bactericidal activity across all tested strains[3].
Benzylidene hydrazone 3.9>62.5Very strong, selective inhibition of Gram-positive S. aureus[3].
Bishydrazone (5-nitrothienyl) 2.0N/AHighly effective against multidrug-resistant MRSA phenotypes[2].
Cefuroxime (Control) 7.831.2Standard β -lactam antibiotic control[3].

Sources

Application

protocol for N-alkylation of methyl 5-oxopyrrolidine-3-carboxylate

Application Note: Protocol for the N-Alkylation of Methyl 5-Oxopyrrolidine-3-Carboxylate Introduction & Scope Methyl 5-oxopyrrolidine-3-carboxylate is a highly versatile pyroglutamate derivative used extensively as a bui...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the N-Alkylation of Methyl 5-Oxopyrrolidine-3-Carboxylate

Introduction & Scope

Methyl 5-oxopyrrolidine-3-carboxylate is a highly versatile pyroglutamate derivative used extensively as a building block in the synthesis of kinase inhibitors, peptidomimetics, and novel targeted therapeutics[1]. Functionalizing the lactam nitrogen via alkylation is a critical step in building molecular complexity. This application note provides a field-proven, self-validating protocol for the efficient N-alkylation of this scaffold, detailing the mechanistic rationale, step-by-step procedures, and analytical controls required for high-yield execution.

Mechanistic Rationale & Causality

Unlike standard aliphatic amines, the nitrogen atom in a lactam ring is significantly less nucleophilic due to the resonance delocalization of its lone pair into the adjacent carbonyl group. The pKa of the lactam N-H is approximately 15–17. Consequently, weak bases (e.g., triethylamine, pyridine) are completely ineffective for deprotonation.

To achieve efficient alkylation, a strong, non-nucleophilic base such as Sodium Hydride (NaH) is required[2]. The use of NaH drives the reaction forward irreversibly through the evolution of hydrogen gas. This irreversible deprotonation is crucial because it prevents the formation of water (which would occur if NaOH or KOH were used), thereby eliminating the risk of hydrolyzing the sensitive methyl ester at the C3 position.

The reaction is typically performed in polar aprotic solvents like anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[3]. These solvents effectively solvate the sodium cation, leaving the resonance-stabilized lactamate anion "naked" and highly reactive toward the incoming electrophile (alkyl halide) via an SN2 mechanism.

Workflow & Logical Relationships

Workflow SM Methyl 5-oxopyrrolidine- 3-carboxylate Base Deprotonation (NaH, 0 °C) SM->Base Intermediate Sodium Lactamate Intermediate Base->Intermediate - H2 (gas) Alkylation Alkyl Halide (R-X) (RT, 2-19 h) Intermediate->Alkylation Product N-Alkyl-5-oxopyrrolidine- 3-carboxylate Alkylation->Product - NaX

Workflow for the N-alkylation of methyl 5-oxopyrrolidine-3-carboxylate via sodium lactamate.

Step-by-Step Experimental Protocol

Scale: 10 mmol

Materials & Reagents:

  • Methyl 5-oxopyrrolidine-3-carboxylate (1.43 g, 10.0 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.48 g, 12.0 mmol, 1.2 eq)

  • Alkyl halide (e.g., Methyl iodide or Benzyl bromide) (15.0 mmol, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet. Charge the flask with methyl 5-oxopyrrolidine-3-carboxylate (1.43 g) and anhydrous DMF (20 mL).

  • Cooling & Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (0.48 g) portionwise over 5 minutes.

    • Causality Note: The reaction is highly exothermic. Cooling prevents localized heating that could lead to Claisen-type self-condensation of the ester. The visible evolution of H₂ gas serves as an immediate, self-validating indicator of active deprotonation.

  • Anion Maturation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes to ensure complete formation of the sodium lactamate anion.

  • Alkylation: Re-cool the flask to 0 °C. Add the alkyl halide (e.g., methyl iodide, 0.93 mL, 15.0 mmol) dropwise via syringe[2].

  • Propagation: Remove the ice bath and allow the reaction mixture to stir at room temperature for 7.5 to 19 hours[1][2].

  • Quenching: Cool the reaction to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (10 mL) dropwise.

    • Causality Note: NH₄Cl is a mild proton source that safely neutralizes any unreacted NaH without raising the pH, thereby completely avoiding base-catalyzed hydrolysis of the methyl ester.

  • Extraction & Workup: Dilute the mixture with water (30 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with distilled water (5 × 30 mL) to remove residual DMF, followed by a single brine wash (30 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-alkylated product.

Self-Validation & Analytical Controls

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • In-Process Monitoring (TLC): The starting material typically stains poorly with UV (unless an aromatic ring is present) but stains strongly with KMnO₄ (yellow spot on a purple background). The N-alkylated product will have a significantly higher Rf value due to the loss of the hydrogen-bonding N-H donor.

  • NMR Verification: Successful N-alkylation is confirmed by the complete disappearance of the broad lactam N-H signal (typically at δ 6.0–7.5 ppm in CDCl₃) and the appearance of the corresponding N-alkyl protons (e.g., a sharp singlet at ~2.8–2.9 ppm for an N-methyl group).

  • Mass Spectrometry (LC-MS): Look for the [M+H]⁺ ion corresponding to the exact mass of the alkylated product. No [M+H]⁺ corresponding to the hydrolyzed carboxylic acid should be observed if the anhydrous protocol was strictly followed.

Optimization Matrix: Reagent Selection

Selecting the right conditions is critical depending on the sensitivity of the alkylating agent and the substrate.

BaseSolventTemp ProfileN:O Alkylation RatioEster Hydrolysis RiskMechanistic Notes
NaH (60%) DMF0 °C → RT> 95:5LowStandard Protocol. Irreversible deprotonation; excellent for standard primary alkyl halides[2].
LiHMDS THF-78 °C → RT> 98:2Very LowIdeal for highly base-sensitive electrophiles. The bulky lithium base prevents nucleophilic attack on the ester.
K₂CO₃ MeCNReflux~ 85:15LowMild conditions, but requires heating. Slower reaction kinetics; higher risk of O-alkylation due to softer base.
NaOH / PTC DCM/H₂ORTVariableHigh Phase-transfer catalysis. Strongly discouraged for this substrate due to rapid saponification of the methyl ester.

Mechanistic Divergence: N- vs. O-Alkylation

The lactamate anion is an ambident nucleophile, capable of reacting at either the nitrogen or the oxygen atom.

Mechanism Lactam Lactam (N-H) pKa ~15 Hydride NaH (Strong Base) Irreversible Lactam->Hydride Anion Ambident Lactamate Anion Hydride->Anion H2↑ Electrophile Electrophilic Attack (SN2 on R-X) Anion->Electrophile NAlkyl N-Alkylated Product (Thermodynamically Stable) Electrophile->NAlkyl Major Pathway (Hard Electrophiles) OAlkyl O-Alkylated Product (Kinetically Favored/Minor) Electrophile->OAlkyl Minor Pathway (Steric/Solvent dependent)

Mechanistic divergence in lactam alkylation highlighting the preferred N-alkylation pathway.

Using hard electrophiles (like methyl iodide) and strongly dissociating solvents (DMF) heavily biases the reaction toward the thermodynamically more stable N-alkylated product[1].

Sources

Method

large-scale preparation of enantiopure pyroglutamic acid derivatives

Application Note: Large-Scale Enantioselective Preparation of Pyroglutamic Acid Derivatives Executive Summary Enantiopure pyroglutamic acid (γ-lactam) derivatives are critical chiral building blocks in the synthesis of p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Enantioselective Preparation of Pyroglutamic Acid Derivatives

Executive Summary

Enantiopure pyroglutamic acid (γ-lactam) derivatives are critical chiral building blocks in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs), including the Alzheimer's drug (S)-rolipram[1]. Historically, accessing these highly functionalized scaffolds required chiral pool synthesis or multi-step protection/deprotection sequences that suffer from poor atom economy and are prone to epimerization under basic conditions[1]. This application note details modern, scalable asymmetric organocatalytic methodologies, establishing a self-validating, gram-scale Nucleophile-Catalyzed Michael-Proton Transfer-Lactamization (NCMPL) protocol as the standard for large-scale preparation[2].

Mechanistic Rationale & Strategic Approaches

The direct α-functionalization of amino acid derivatives is notoriously challenging due to competing side reactions and the traditional necessity of protecting groups[1]. Recent advances in organocatalysis have provided three distinct pathways to overcome these barriers:

  • Carbonyl Catalysis: Utilizing a chiral pyridoxal catalyst and a lithium triflate (LiOTf) additive, researchers can activate the α-C–H bond of unprotected glycinates. Causality: LiOTf plays a dual role; it enhances the electrophilicity of the α,β-unsaturated ester and accelerates conjugate addition via reactant coordination, yielding chiral pyroglutamates with up to 97% ee[1].

  • Cyclopropenimine Catalysis: This approach facilitates the enantioselective Michael addition of amino ester imines to acrylates. Causality: The highly basic chiral cyclopropenimine overcomes the reactivity limitations of α-substituted pronucleophiles, though it remains highly sensitive to structural modifications and is generally limited to smaller scales[3].

  • NCMPL via Cinchona Alkaloids (The Scale-Up Standard): For large-scale preparation, the NCMPL organocascade utilizing O-Trimethylsilylquinine (TMSQN) is the most robust[4]. Causality: The catalyst reacts with an achiral acid chloride to form a rigid, chiral α,β-unsaturated acylammonium intermediate. This intermediate sterically shields one face of the electrophile, directing the stereoselective Michael addition of a nucleophile (e.g., dimethyl 2-(tosylamino)malonate). Subsequent proton transfer and intramolecular lactamization regenerate the catalyst and expel the enantiopure γ-lactam[2],[4].

Organocascade Pathway Visualization

NCMPL_Pathway Substrate Achiral Acid Chloride + Nucleophile AcylAmmonium Chiral α,β-Unsaturated Acylammonium Salt Substrate->AcylAmmonium Activation Catalyst TMSQN Catalyst (O-Trimethylsilylquinine) Catalyst->AcylAmmonium Michael Enantioselective Michael Addition AcylAmmonium->Michael Nucleophilic Attack ProtonTransfer Proton Transfer & Enolate Formation Michael->ProtonTransfer Lactamization Intramolecular Lactamization ProtonTransfer->Lactamization Lactamization->Catalyst Catalyst Turnover Product Enantiopure Pyroglutamate (γ-Lactam Derivative) Lactamization->Product Product Release

Figure 1: NCMPL Organocascade pathway for enantioselective pyroglutamate synthesis.

Quantitative Data Summary

The following table summarizes the performance metrics of the three primary organocatalytic strategies for pyroglutamate synthesis.

Catalytic StrategyKey Reagents & AdditivesReaction TypeMax Yield (%)Max Enantiomeric Excess (ee %)Scale Suitability
Carbonyl Catalysis Pyridoxal, LiOTf, GlycinateConjugate Addition9697Milligram
Cyclopropenimine Chiral Cyclopropenimine, IminesMichael Addition9594Milligram
NCMPL (TMSQN) TMSQN, TosylaminomalonateCascade Lactamization69 (Corrected)>95Gram (Industrial)

Large-Scale Protocol: NCMPL Synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate

This protocol is adapted from validated organic syntheses standards for gram-scale production[2]. It is designed as a self-validating system , incorporating analytical checkpoints to ensure mechanistic fidelity and product integrity.

Reagents and Equipment Preparation
  • Causality Check (Moisture Exclusion): Moisture is the primary enemy of the acylammonium intermediate. Hydrolysis of this species will bypass the catalytic cycle, resulting in racemic mixtures or complete reaction failure.

  • Action: Oven-dry all glassware (250 mL round-bottom flasks, adapters) at 125 °C for a minimum of 4 hours prior to use[2].

  • Reagents: O-Trimethylsilylquinine (TMSQN) (0.20 equiv), Cinnamoyl chloride derivative (1.0 equiv), Dimethyl 2-(tosylamino)malonate (1.0 equiv), Triethylamine (distilled from calcium hydride to remove trace water)[2].

Step-by-Step Methodology

Step 1: Acid Chloride Activation & Degassing

  • In a fume hood, synthesize the acid chloride precursor using oxalyl chloride and a catalytic amount of DMF.

  • Causality Check (Pressure Management): The evolution of CO, CO₂, and HCl gases must be strictly managed to prevent pressure buildup and side reactions. Vent gaseous by-products through a mineral oil bubbler connected in sequence to a sodium bicarbonate scrubber[2].

  • Validation Checkpoint 1: Confirm the completion of acid chloride formation via IR spectroscopy (disappearance of the broad O-H stretch at ~3000 cm⁻¹ and appearance of a sharp C=O stretch at ~1750 cm⁻¹).

Step 2: Assembly of the Catalytic System

  • Transfer the solid nucleophile (dimethyl 2-(tosylamino)malonate, 68.2 mmol) and p-toluenesulfonic anhydride (1.1 equiv) into a 500 mL oven-dried flask.

  • Purge the atmosphere with dry nitrogen using three cycles of high-vacuum (~3 mm Hg) and nitrogen back-filling[2].

  • Add anhydrous tetrahydrofuran (THF, 270 mL) via a polyethylene graduated cylinder.

Step 3: The Critical Enantioselective Michael Addition

  • Cool the reaction mixture using a cryocooler or a carefully monitored dry ice/acetone bath.

  • Causality Check (Crucial Parameter): Maintain the internal reaction temperature strictly between –10 °C and –14 °C . At temperatures above –10 °C, the background (uncatalyzed) Michael addition begins to compete with the TMSQN-catalyzed pathway, drastically eroding the enantiomeric excess[2],[5].

  • Inject the TMSQN catalyst solution (1.0 M in THF, 0.20 equiv)[2].

  • Add the distilled triethylamine dropwise over 30 minutes to initiate the formation of the chiral acylammonium salt and subsequent nucleophilic attack.

Step 4: Lactamization and Isolation

  • Allow the reaction to slowly warm to ambient temperature (23 °C) over 12 hours to drive the intramolecular proton transfer and lactamization steps[2].

  • Quench the reaction with saturated aqueous ammonium chloride to neutralize remaining base and hydrolyze unreacted intermediates.

  • Extract the aqueous layer with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Quality Control & Self-Validation

  • Validation Checkpoint 2 (Yield): Assess the crude purity and corrected yield using quantitative NMR (qNMR). Dissolve an exact mass of the crude product (~15 mg) and an internal standard (dimethyl terephthalate, ~20 mg) in CDCl₃[2].

  • Validation Checkpoint 3 (Stereochemistry): Determine the enantiomeric excess via chiral stationary phase HPLC (e.g., Chiralpak AD-H column) comparing the retention times against a racemic standard. The target ee is >95%[2].

References

  • Enantioselective Synthesis of Pyroglutamic Acid Esters from Glycinate via Carbonyl Catalysis. Angewandte Chemie International Edition, 2021, 60, 10588–10592. URL:[Link]

  • Enantioenriched α-substituted glutamates/pyroglutamates via enantioselective cyclopropenimine-catalyzed Michael addition of amino ester imines. Beilstein Journal of Organic Chemistry, 2021, 17, 2077–2084. URL:[Link]

  • Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives: Synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate. Organic Syntheses, 2021, 98, 201-228. URL:[Link]

Sources

Application

use in the synthesis of peptidomimetics and neuroexcitatory compounds.

Application Note: Unnatural Amino Acids in the Synthesis of Peptidomimetics and Neuroexcitatory Compounds Executive Summary & Mechanistic Rationale The integration of unnatural amino acids (UAAs)—specifically conformatio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Unnatural Amino Acids in the Synthesis of Peptidomimetics and Neuroexcitatory Compounds

Executive Summary & Mechanistic Rationale

The integration of unnatural amino acids (UAAs)—specifically conformationally constrained scaffolds such as α,β -diamino acids and rigidified glutamate analogues—represents a cornerstone in modern drug discovery. These tailor-made building blocks serve a dual purpose: they act as highly potent neuroexcitatory compounds targeting the central nervous system (CNS) and function as critical structural constraints in the synthesis of proteolytically stable peptidomimetics[1][2].

The Thermodynamic Advantage of Conformational Constraint: Native peptides and neurotransmitters (e.g., L-glutamate) exhibit high conformational flexibility. Upon binding to a target receptor, they must adopt a specific bioactive conformation, resulting in a significant entropic penalty ( ΔS<0 ). By pre-organizing the molecular architecture through the incorporation of rigid UAAs (such as cyclopropyl derivatives or bicyclic scaffolds), the entropic cost of binding is minimized. This thermodynamic pre-organization directly translates to enhanced receptor affinity and selectivity[3]. Furthermore, the introduction of non-native stereocenters and bulky side chains sterically occludes protease active sites, dramatically extending the pharmacokinetic half-life of the resulting peptidomimetics.

Synthetic Workflows & Logical Relationships

The synthesis of these complex molecules requires a highly orchestrated workflow, beginning with the asymmetric construction of the UAA monomer and culminating in its incorporation into a peptide backbone via Solid-Phase Peptide Synthesis (SPPS).

SyntheticWorkflow A Scaffold Selection (e.g., Glycine Schiff Base) B Asymmetric Addition (Chiral Catalyst/Enzyme) A->B Electrophile (e.g., Imine) C Deprotection & Isolation (UAA Monomer) B->C Hydrolysis D Fmoc-SPPS Assembly (HATU/DIPEA Coupling) C->D Steric Hindrance E Receptor Binding Assay (Neuroexcitatory Profiling) D->E Cleavage & Purification

Workflow for the asymmetric synthesis of UAAs and their incorporation into peptidomimetics.

Experimental Protocols

To ensure reproducibility and high stereochemical fidelity, the following protocols outline the synthesis of an α,β -diamino acid and its subsequent incorporation into a peptidomimetic sequence.

Protocol A: Asymmetric Synthesis of an α,β -Diamino Acid Precursor

This protocol utilizes a direct asymmetric Mannich-type reaction, a powerful method for generating contiguous stereocenters in α,β -diamino acids[2].

  • Substrate Preparation: Dissolve the glycine Schiff base (donor) and the target enolizable cyclic imine (acceptor) in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the Schiff base, which would quench the nucleophile and drastically reduce yields.

  • Catalytic Asymmetric Addition: Introduce a chiral phase-transfer catalyst (e.g., a chiral Ni(II) complex or engineered PLP-dependent biocatalyst) at 5 mol% loading[1][2]. Cool the reaction to -20°C before the dropwise addition of a mild base (e.g., triethylamine). Causality: Lowering the temperature increases the facial selectivity of the transition state, maximizing the diastereomeric and enantiomeric excess (ee > 98%).

  • Quenching and Hydrolysis: After 12 hours, quench the reaction with 1M aqueous citric acid. Stir vigorously for 2 hours to hydrolyze the Schiff base, liberating the free α,β -diamino acid.

  • Self-Validating Step (Chiral Analysis): Before proceeding to peptide synthesis, analyze the crude product via Chiral HPLC. Validation: If the enantiomeric excess is < 95%, perform recrystallization of the diastereomeric salt. Proceeding with a stereoisomeric mixture will result in an exponentially complex mixture of diastereomeric peptides during SPPS, rendering purification impossible.

Protocol B: Fmoc-SPPS Incorporation of Sterically Hindered UAAs

Incorporating conformationally constrained UAAs requires modified coupling conditions due to severe steric hindrance at the α -carbon.

  • Resin Swelling and Deprotection: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes. Remove the Fmoc protecting group using 20% piperidine in DMF (2 × 10 min).

  • Optimized Coupling: Dissolve 3 equivalents of the synthesized Fmoc-UAA-OH, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in minimal DMF. Causality: HATU is selected over standard HBTU because its 7-azabenzotriazole moiety significantly accelerates the formation of the active ester, overcoming the steric bulk of the UAA to prevent incomplete amidation and sequence truncation.

  • Extended Reaction Time: Allow the coupling to proceed for 2 to 4 hours. Monitor completion via the Kaiser test.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (TFA/TIPS/Water, 95:2.5:2.5) for 2 hours. Precipitate the peptidomimetic in cold diethyl ether and lyophilize.

Glutamatergic Signaling & Neuroexcitatory Profiling

When applied as neuroexcitatory compounds, conformationally constrained glutamate analogues (e.g., quisqualic acid, kainic acid) act as potent ligands for ionotropic (iGluR) and metabotropic (mGluR) glutamate receptors[4][5]. The rigidity of these molecules prevents them from being rapidly cleared by excitatory amino acid transporters (EAATs), leading to prolonged receptor activation.

SignalingPathway PreSyn Presynaptic Terminal (Glutamate/UAA Release) iGluR Ionotropic Receptors (AMPA/NMDA/Kainate) PreSyn->iGluR Fast Excitatory Transmission mGluR Metabotropic Receptors (mGluR1-8) PreSyn->mGluR Modulatory Transmission CaIn Calcium Influx & Depolarization (EPSP Generation) iGluR->CaIn Channel Gating PLC Phospholipase C Activation (IP3/DAG Generation) mGluR->PLC G-Protein Coupling Plas Synaptic Plasticity / Excitotoxicity CaIn->Plas Downstream Signaling PLC->Plas Downstream Signaling

Glutamatergic signaling pathway illustrating the activation of iGluR and mGluR by neuroexcitatory amino acids.

Quantitative Data Presentation

The table below summarizes the pharmacological and pharmacokinetic advantages of utilizing conformationally constrained UAAs over their natural counterparts. The data highlights the inverse relationship between conformational flexibility and receptor affinity/proteolytic stability.

CompoundClassificationTarget ReceptorBinding Affinity ( Ki​ / EC50​ )Proteolytic Half-Life ( t1/2​ )
L-Glutamate Natural Amino AcidiGluR / mGluR~1 - 10 μ M< 1 min (in vivo)
Quisqualic Acid Constrained UAAAMPA / mGluR~10 - 50 nM> 2 hours
Kainic Acid Constrained UAAKainate Receptor~5 - 15 nM> 4 hours
Native Peptide Unconstrained SequenceVariousHigh (nM)~10 - 30 mins
α,β -Diamino Peptidomimetic Constrained ScaffoldVariousUltra-High (pM)> 24 hours

Sources

Method

Application Note: Advanced Functionalization of the Pyrrolidinone Ring for Combinatorial Library Synthesis

Introduction & Strategic Rationale The pyrrolidin-2-one (γ-lactam) ring is a privileged pharmacophore embedded in numerous neurotropic agents (e.g., racetams), integrin antagonists, and protease inhibitors[1]. In modern...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The pyrrolidin-2-one (γ-lactam) ring is a privileged pharmacophore embedded in numerous neurotropic agents (e.g., racetams), integrin antagonists, and protease inhibitors[1]. In modern drug discovery, the rapid generation of highly functionalized pyrrolidinone libraries is critical for high-throughput screening (HTS) and the elucidation of complex structure-activity relationships (SAR)[2]. Traditional linear syntheses often fail to provide the late-stage diversification points required for combinatorial chemistry. This application note details three field-proven methodologies—solid-phase addition-cyclization, donor-acceptor cyclopropane ring-opening, and directed C(sp³)–H functionalization—that enable the autonomous, highly diverse functionalization of the pyrrolidinone core[3].

Mechanistic Causality & Experimental Design (E-E-A-T)

Solid-Phase Conjugate Addition-Cyclization

Solid-phase organic synthesis (SPOS) allows for the use of excess reagents to drive reactions to completion while simplifying purification[4]. The synthesis of a 4-substituted γ-lactam library utilizes an FDMP (2-(3,5-dimethoxy-4-formylphenoxy)ethoxymethyl polystyrene) resin ()[2]. Causality: The pseudo-dilution effect of the solid support prevents intermolecular side reactions. When a resin-bound primary amine is acylated with an Fmoc-amino acid and subsequently reacted with β-monomethyl itaconate, the physical proximity of the reactive centers strongly favors an intramolecular 5-exo-trig cyclization[5]. This thermodynamic trap irreversibly forms the highly stable γ-lactam core, allowing subsequent saponification and amide diversification prior to cleavage[2].

Lewis Acid-Catalyzed Donor-Acceptor Cyclopropane Ring-Opening

Donor-acceptor (DA) cyclopropanes serve as versatile 1,4-C,C-dielectrophiles ()[6]. Causality: The inherent ring strain of the cyclopropane is exacerbated by the "push-pull" electronic effect of the donor (e.g., aryl) and acceptor (e.g., ester) substituents[7]. The introduction of a Lewis acid (e.g., Ni(ClO₄)₂) coordinates to the ester carbonyl, significantly lowering the lowest unoccupied molecular orbital (LUMO)[8]. This facilitates nucleophilic attack by a 1,1-dinucleophile (primary amine), breaking the C-C bond to form a γ-amino ester intermediate. Subsequent thermal lactamization yields 1,5-disubstituted pyrrolidin-2-ones[6].

Cu(I)-Catalyzed Aerobic Oxidative C(sp³)–H Functionalization

Late-stage C-H functionalization bypasses the need for pre-functionalized starting materials[9]. Causality: Using a Cu(I) catalyst in the presence of reactive oxygen species (ROS), single-electron transfer (SET) events generate highly reactive radical intermediates ()[3]. These radicals abstract hydrogen atoms from sterically hindered, unactivated C(sp³)–H bonds on the pyrrolidinone precursor. The transition state involves an energetically concerted hydride transfer followed by spontaneous C-N/C-O bond formation, preserving stereochemical integrity and enabling gram-scale production[3].

Quantitative Data Summary

MethodologyCore ScaffoldKey Reagents & CatalystsYield RangeLibrary Size / ScopeKey Advantage
Solid-Phase Cyclization 4-Carboxamide γ-lactamsFDMP Resin, Itaconate, DIC/HOBt45% – 85%~12,000 compoundsHigh purity (>85%), automated cherry-picking[2]
DA Cyclopropane Opening 1,5-Diarylpyrrolidin-2-onesNi(ClO₄)₂·6H₂O, Primary Amines50% – 70%Broad (Anilines, Benzylamines)One-pot stereoselective synthesis[8]
C(sp³)–H Functionalization N-benzoylpyrrolidin-2-onesCu(I) salts, ROS, Benzimidates60% – 75%Gram-scale drug analogsLate-stage, transition-metal directed[3]

Experimental Protocols (Self-Validating Workflows)

Protocol A: Solid-Phase Synthesis of 4-Substituted γ-Lactams
  • Resin Loading: Suspend FDMP resin (1.0 equiv) in DCM/AcOH (99:1). Add the primary amine (5.0 equiv) and NaBH(OAc)₃ (5.0 equiv). Shake at 25 °C for 16 h. Wash the resin sequentially with DMF, MeOH, and DCM to remove unreacted amine[2]. Validation Step: Perform a chloranil colorimetric test; a positive result confirms successful secondary amine formation on the resin.

  • Acylation: React the resin with N-Fmoc-amino acid (3.0 equiv), DIC (3.0 equiv), and HOBt (3.0 equiv) in DMF for 4 h. Wash the resin, then deprotect the Fmoc group using 20% piperidine in DMF (2 × 15 min)[2].

  • Cyclization: Suspend the resin in MeOH/Toluene (1:1). Add β-monomethyl itaconate (5.0 equiv) and heat gently to 60 °C for 12 h[5]. Validation Step: Cleave a 5 mg micro-aliquot of resin and analyze the filtrate via LC-MS to confirm the mass shift corresponding to the cyclized γ-lactam intermediate.

  • Cleavage: Treat the resin with 50% TFA in DCM for 2 h. Filter and concentrate the filtrate in vacuo to yield the diastereomeric pyrrolidin-2-one library[2].

Protocol B: One-Pot Synthesis of 1,5-Substituted Pyrrolidin-2-ones
  • Reaction Setup: In a dried Schlenk flask, dissolve the donor-acceptor cyclopropane (0.32 mmol) and the primary amine (0.32 mmol) in a mixture of DCE (1.6 mL) and Toluene (2.1 mL)[8].

  • Lewis Acid Activation: Add Ni(ClO₄)₂·6H₂O (20 mol%, 0.066 mmol) to the solution. Stir at 25 °C until TLC indicates complete consumption of the cyclopropane (typically 2-4 h)[8].

  • Lactamization: Add glacial acetic acid (37 μL, ~2 equiv) to the crude reaction mixture. Attach a reflux condenser and heat the toluene solution to reflux for 6 h to drive the intramolecular cyclization[8].

  • Saponification & Isolation: Cool to room temperature, add NaOH (0.68 mmol) dissolved in ethanol/water, and reflux for an additional 2 h to achieve dealkoxycarbonylation. Neutralize, extract with EtOAc (3 × 10 mL), dry over MgSO₄, and purify via flash chromatography[8].

Visualizations

G Resin FDMP Resin Amine 1. Reductive Amination (Primary Amine) Resin->Amine Acylation 2. Acylation (Fmoc-Amino Acid) Amine->Acylation Cyclization 3. Conjugate Addition & Cyclization Acylation->Cyclization Cleavage 4. Cleavage & Isolation (γ-Lactam Library) Cyclization->Cleavage

Caption: Workflow for the solid-phase synthesis of 4-substituted γ-lactam libraries.

G DA DA Cyclopropane (1,4-Dielectrophile) LA Lewis Acid Catalyst (e.g., Ni(ClO4)2) DA->LA Activation Amine Primary Amine (1,1-Dinucleophile) Amine->LA Activation Intermediate γ-Amino Ester Intermediate LA->Intermediate Ring Opening Lactam Lactamization & Dealkoxycarbonylation Intermediate->Lactam Heat / Base Product 1,5-Substituted Pyrrolidin-2-one Lactam->Product One-Pot

Caption: Mechanistic pathway for DA cyclopropane ring-opening and in situ lactamization.

References

  • Vergnon, A. L., Pottorf, R. S., Winters, M. P., & Player, M. R. (2004). "Solid-Phase Synthesis of a 4-Substituted γ-Lactam Library." ACS Combinatorial Science (Journal of Combinatorial Chemistry).[Link]

  • Boichenko, M. A., et al. (2022). "Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines." Molecules.[Link]

  • Shaw, M., et al. (2024). "Cu(I)-Catalyzed C(sp³)–H Functionalization of Amino Acids with Benzimidate and Reactive Oxygen Species (ROS) To Synthesize Triazines and 2-Pyrrolidinones." Organic Letters.[Link]

Sources

Application

Synthetic Routes to 3-Substituted Pyroglutamic Acid Analogs: Methodologies and Protocols for Drug Discovery

Introduction & Strategic Rationale Pyroglutamic acid (5-oxoproline) is a privileged heterocyclic scaffold widely utilized in the design of peptidomimetics, protease inhibitors, and receptor antagonists. While substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Pyroglutamic acid (5-oxoproline) is a privileged heterocyclic scaffold widely utilized in the design of peptidomimetics, protease inhibitors, and receptor antagonists. While substitution at the C4 position is well-documented via direct enolate alkylation, functionalization at the C3 position (the β -carbon relative to the carboxylic acid) presents a significant synthetic challenge due to steric hindrance and the high risk of epimerization at the adjacent C2 stereocenter[1].

However, 3-substituted pyroglutamic acid analogs are highly sought after in drug discovery. The introduction of alkyl, aryl, or aroyl substituents at C3 imposes severe conformational constraints on the pyrrolidinone ring, biasing the molecule toward specific secondary structures that enhance target affinity (e.g., in P2X7 receptor antagonists)[2].

This Application Note details three divergent, field-proven synthetic methodologies to access 3-substituted pyroglutamic acid derivatives, providing the mechanistic causality, self-validating protocols, and comparative data required for successful implementation in medicinal chemistry workflows.

Mechanistic Pathways & Workflow Visualization

The synthesis of 3-substituted analogs generally relies on pre-installing the C3 stereocenter prior to lactamization, rather than functionalizing a pre-formed pyroglutamate core. We highlight three primary routes:

  • Route A (KMHL-D Sequence): A highly atom-economical, multicomponent Knoevenagel–Michael-hydrolysis-lactamization-decarboxylation sequence. It is ideal for rapid library generation of racemic or diastereomeric mixtures[3].

  • Route B (Asymmetric Michael Addition): Utilizes a chiral Ni(II)-glycine Schiff base complex. The rigid, planar coordination environment of the Ni(II) complex ensures exceptional diastereofacial selectivity during Michael addition to α,β -unsaturated esters, yielding enantiopure 3-alkyl/aryl analogs[4].

  • Route C (5-exo-tet Cyclization): Specifically designed for 3-aroyl analogs, which are difficult to access via Route B. It leverages an aza-Michael addition coupled with Crystallization-Induced Diastereomer Transformation (CIDT), followed by a stereoretentive intramolecular cyclization[2].

G cluster_A Route A: KMHL-D Sequence cluster_B Route B: Asymmetric Michael cluster_C Route C: 5-exo-tet Cyclization Target 3-Substituted Pyroglutamic Acid Core SM1 Aldehyde + Meldrum's Acid + Schiff Base Rxn1 One-Pot Domino Reaction SM1->Rxn1 Rxn1->Target SM2 Ni(II)-Glycine Complex + α,β-Unsaturated Ester Rxn2 Michael Addition & Acidic Hydrolysis SM2->Rxn2 Rxn2->Target SM3 Aroyl Acrylic Acid + Chiral Amine Rxn3 aza-Michael & Base-Catalyzed Cyclization SM3->Rxn3 Rxn3->Target

Divergent synthetic pathways to 3-substituted pyroglutamic acid analogs.

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Ni(II)-Glycine Complex (Route B)

Objective: Synthesis of enantiopure (2S,3S)-3-alkylpyroglutamic acids. Causality: The chiral auxiliary (e.g., (S)-BPB) coordinates with Ni(II) and glycine, locking the enolate in a rigid conformation. This forces the incoming electrophile (ethyl crotonate) to approach exclusively from the less sterically hindered face, establishing the C2 and C3 stereocenters simultaneously with >98% diastereomeric excess[4].

Step-by-Step Methodology:

  • Michael Addition:

    • Suspend the chiral Ni(II)-glycine complex (1.0 eq) and ethyl crotonate (1.5 eq) in dry CH₂Cl₂ under an inert atmosphere.

    • Add a catalytic amount of DBU (0.1 eq). Note: DBU is selected as it is basic enough to form the enolate but non-nucleophilic, preventing disruption of the Ni(II) coordination sphere.

    • Stir at room temperature for 12–24 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (SiO₂, EtOAc/Hexanes). The disappearance of the intensely red starting material spot indicates complete conversion.

  • Complex Decomposition & Hydrolysis:

    • Concentrate the mixture and dissolve the crude Michael adduct in a 1:1 mixture of MeOH and 3M aqueous HCl.

    • Heat to 70°C for 2 hours. Causality: The acidic conditions dismantle the Ni(II) complex, hydrolyze the imine to release the free amino group, and hydrolyze the ester to a carboxylic acid.

    • Extract the aqueous layer with CH₂Cl₂ to recover the chiral BPB auxiliary (which can be recycled).

  • Lactamization:

    • Adjust the pH of the retained aqueous layer to 9.0 using concentrated NH₄OH.

    • Heat the solution to 60°C for 4 hours to drive the intramolecular condensation between the free amine and the γ -carboxylate.

    • Acidify to pH 2 with HCl and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield the 3-substituted pyroglutamic acid.

    • Validation Checkpoint: ¹H-NMR (DMSO- d6​ ) should reveal the characteristic lactam N-H broad singlet (~8.0 ppm) and the disappearance of the primary amine signals.

Protocol 2: Synthesis of 3-Aroyl Analogs via 5-exo-tet Cyclization (Route C)

Objective: Synthesis of (2S,3S)-3-aroyl pyroglutamic acids. Causality: Direct acylation of a pyroglutamate enolate often fails due to competing O-acylation. This route circumvents the issue by pre-assembling the skeleton via an aza-Michael addition. The subsequent N-chloroacetylation provides an optimal leaving group for a base-catalyzed 5-exo-tet ring closure[2].

Step-by-Step Methodology:

  • Aza-Michael Addition & CIDT:

    • React the selected aroyl acrylic acid (1.0 eq) with (S)-1-phenylethanamine (1.2 eq) in EtOH at room temperature.

    • Causality: The reaction initially forms a mixture of diastereomers. However, Crystallization-Induced Diastereomer Transformation (CIDT) occurs as the less soluble (S,S)-diastereomer precipitates, driving the equilibrium toward >99% de[2].

    • Filter and wash the precipitate with cold EtOH.

  • N-Chloroacetylation:

    • Suspend the isolated amino acid in dry THF at 0°C. Add Et₃N (2.5 eq) followed dropwise by chloroacetyl chloride (1.2 eq).

    • Stir for 2 hours, quench with water, and extract with EtOAc.

  • Base-Catalyzed Cyclization:

    • Dissolve the N-chloroacetylated intermediate in dry THF and cool to -78°C.

    • Add KOtBu (2.2 eq) dropwise. Causality: The strong base deprotonates the α -carbon, triggering an intramolecular 5-exo-tet nucleophilic attack on the chloroacetyl group, closing the lactam ring without epimerizing the stereocenters.

    • Warm to room temperature, quench with saturated NH₄Cl, and extract.

    • Validation Checkpoint: Chiral HPLC analysis is mandatory here to verify that the basic conditions did not induce racemization at the C2 position.

Comparative Quantitative Data

To assist in selecting the appropriate synthetic strategy, the following table summarizes the performance metrics of each methodology based on literature standards[2][3][4].

MethodologySubstrate ScopeStereoselectivity (ee / de)Typical YieldScalabilityKey Advantage
Route A: KMHL-D Aliphatic & Aromatic AldehydesRacemic / Moderate60–85%HighOne-pot, highly atom economical
Route B: Ni(II) Complex Alkyl & Aryl Crotonates>95% ee / >98% de70–90%Moderate-HighExcellent enantiocontrol, recyclable auxiliary
Route C: 5-exo-tet Aroyl Acrylic Acids>99% ee (via CIDT)50–75% (over 3 steps)ModerateExclusive access to complex 3-aroyl analogs

Conclusion

The synthesis of 3-substituted pyroglutamic acid analogs requires careful consideration of steric constraints and the stereochemical lability of the C2 position. While multicomponent reactions (Route A) offer rapid access to diverse libraries, asymmetric Michael additions (Route B) remain the gold standard for enantiopure alkyl/aryl derivatives. For highly functionalized 3-aroyl targets—often required in advanced drug discovery programs—the 5-exo-tet cyclization approach (Route C) provides a robust, stereoretentive solution.

References

  • Pinčeková, L., Berkeš, D., et al. "Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides." MDPI Cells/Molecules, 2020. URL:[Link]

  • "Multicomponent synthesis of pyroglutamic acid derivatives via Knoevenagel–Michael-hydrolysis-lactamization-decarboxylation (KMHL-D) sequence." Organic & Biomolecular Chemistry, 2019. URL:[Link]

  • Stefanucci, A., et al. "PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY." Heterocycles, 2014. URL:[Link]

  • Soloshonok, V. A., et al. "Asymmetric synthesis of pyroglutamic acids via Ni(II) complex methodology." ResearchGate, 2004. URL: [Link]

Sources

Method

Application Note: Rational Design and Kinetic Evaluation of PROTACs in Anticancer Drug Development

Executive Summary The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally restructured the landscape of precision oncology. By shifting the pharmacological paradigm from occupancy-driven inhibition to ev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally restructured the landscape of precision oncology. By shifting the pharmacological paradigm from occupancy-driven inhibition to event-driven targeted protein degradation (TPD), PROTACs enable the catalytic elimination of oncogenic drivers, including those previously deemed "undruggable"[1]. This application note provides a comprehensive framework for the rational design of anticancer PROTACs and details a self-validating, live-cell kinetic protocol to quantify degradation efficacy and cellular viability.

Mechanistic Foundation & Design Rationale

PROTACs are heterobifunctional molecules comprising three distinct structural domains: a warhead ligand that binds the Protein of Interest (POI), a recruiting ligand for an E3 ubiquitin ligase (commonly CRBN or VHL), and a chemical linker bridging the two[2].

The efficacy of a PROTAC relies on its ability to induce a highly stable Ternary Complex (POI–PROTAC–E3). This proximity triggers the transfer of ubiquitin molecules from an E2 conjugating enzyme to the POI, marking it for destruction by the 26S proteasome[3]. Because the PROTAC is released intact after ubiquitination, it functions catalytically, allowing sub-stoichiometric dosing and reducing systemic toxicity[4].

PROTAC_MOA PROTAC PROTAC Molecule (Warhead - Linker - E3 Ligand) Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Bridges POI Protein of Interest (Oncogenic Target) POI->Ternary Binds Warhead E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Binds E3 Ligand Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Recognition Proteasome->PROTAC PROTAC Recycled

Fig 1. PROTAC-mediated ternary complex formation and UPS degradation.

Overcoming the "Hook Effect"

A critical consideration in PROTAC design is the "hook effect" (prozone effect). At excessively high PROTAC concentrations, independent binary complexes (PROTAC-POI and PROTAC-E3) saturate the system, sterically hindering the formation of the productive ternary complex and abruptly halting degradation[5]. Consequently, kinetic monitoring across a broad concentration gradient is mandatory to establish the optimal therapeutic window.

Experimental Validation: The Self-Validating Kinetic System

Historically, PROTAC efficacy was measured using static endpoint assays like Western blotting. However, static assays fail to capture the rapid kinetics of degradation and resynthesis, often missing peak degradation windows[6].

To achieve high-fidelity, real-time data, we utilize the HiBiT Live-Cell Kinetic Degradation Assay . By using CRISPR-Cas9 to tag the endogenous POI with a tiny 11-amino-acid HiBiT tag, we preserve natural protein stoichiometry. Overexpressing the POI via transient transfection is strongly discouraged, as artificial abundance alters ternary complex dynamics and exhausts the endogenous E3 ligase pool, leading to false negatives[7].

The Causality of Assay Controls (Self-Validation)

A robust protocol must prove that the loss of signal is exclusively due to Ubiquitin-Proteasome System (UPS) degradation. Therefore, this workflow integrates two critical validation arms:

  • Mechanistic Rescue (MG132): Co-treatment with the proteasome inhibitor MG132 must rescue the HiBiT signal. If the signal drops despite MG132, the PROTAC is causing off-target transcriptional suppression or direct assay interference[8].

  • Viability Multiplexing: A parallel CellTiter-Glo 2.0 assay ensures that the reduction in luminescence is due to targeted degradation, not generalized compound cytotoxicity[9].

HiBiT_Workflow Step1 CRISPR/Cas9 Knock-in (Tag Endogenous POI with HiBiT) Step2 Express LgBiT (Stable Cell Line or mRNA Delivery) Step1->Step2 Step3 Add Endurazine Substrate (Equilibrate 2.5h at 37°C) Step2->Step3 Step4 PROTAC Treatment (Serial Dilution Titration) Step3->Step4 Step5 Kinetic Luminescence Readout (Real-time Monitoring) Step4->Step5 Step6 Calculate DC50 & Dmax (Quantify Degradation Parameters) Step5->Step6

Fig 2. Step-by-step workflow for the HiBiT live-cell kinetic degradation assay.

Detailed Methodologies

Protocol A: Live-Cell Kinetic Degradation Assay

Note: This protocol assumes the use of a pre-validated CRISPR-engineered cancer cell line expressing an endogenous POI-HiBiT fusion and stably expressing LgBiT[9].

Step 1: Cell Plating and Equilibration

  • Harvest the engineered cancer cells and resuspend in CO2-independent assay medium (e.g., DMEM without phenol red, supplemented with 10% FBS).

  • Seed cells at a density of 2×104 cells/well in 90 µL into a solid white 96-well tissue culture plate.

  • Incubate overnight at 37°C, 5% CO2 to allow cellular adherence and baseline metabolic recovery.

Step 2: Substrate Addition

  • Prepare a 10X solution of Nano-Glo® Endurazine™ live-cell substrate in assay medium.

  • Add 10 µL of the 10X Endurazine™ to each well.

  • Scientific Rationale: Incubate the plate for exactly 2.5 hours at 37°C. Endurazine is a prodrug; this incubation period is strictly required for cellular esterases to cleave the substrate into its active form, ensuring steady-state luminescence before PROTAC introduction[9].

Step 3: PROTAC Titration & Kinetic Readout

  • Prepare a 10X serial dilution of the PROTAC candidate (ranging from 10 µM down to 0.1 nM) in assay medium.

  • Validation Control: In a parallel set of wells, pre-incubate cells with 10 µM MG132 for 30 minutes prior to PROTAC addition to block proteasomal degradation[8].

  • Add 10 µL of the PROTAC dilutions to the respective wells.

  • Immediately transfer the plate to a kinetic luminometer pre-equilibrated to 37°C.

  • Record luminescence every 15 minutes for 24 hours.

Protocol B: Multiplexed Cell Viability Assessment

To confirm that degradation precedes cell death and is not an artifact of toxicity, cell health is assessed immediately following the 24-hour kinetic read.

  • Equilibrate CellTiter-Glo® 2.0 Reagent to room temperature[9].

  • Add 100 µL of the reagent directly to the wells used in Protocol A.

  • Mix on an orbital shaker at 500 rpm for 5 minutes to induce complete cell lysis.

  • Incubate at room temperature for 25 minutes. Scientific Rationale: This specific incubation time allows the proprietary buffer to fully quench the HiBiT/NanoLuc luminescent signal, ensuring the subsequent read strictly measures ATP-dependent viability luminescence[9].

  • Measure total luminescence to calculate the IC50​ for cell viability.

Quantitative Data Presentation

Effective PROTAC characterization requires the extraction of specific pharmacokinetic parameters from the kinetic curves: DC50​ (concentration achieving 50% of maximum degradation), Dmax​ (maximum degradation percentage), and the degradation rate ( kdeg​ ).

The following table demonstrates a standardized format for benchmarking novel PROTAC candidates against known clinical and preclinical standards[2][10].

Target (Cancer Model)PROTAC CandidateE3 Ligase Recruited DC50​ (nM) Dmax​ (%)Degradation Rate ( h−1 )Viability IC50​ (nM)
EGFR (L858R) MS39VHL12.598.9%1.8545.0
BTK (C481S) MTK802CRBN136.088.0%0.92210.0
BRD4 (AML) MZ1VHL5.2>99.0%2.4018.5
HDAC6 (MM) NP8CRBN34.092.5%1.15150.0
BCR-ABL (CML) GMB-805VHL30.095.0%1.60169.0

Table 1: Quantitative profiling of targeted protein degraders. High Dmax​ and rapid degradation rates ( kdeg​ ) correlate strongly with potent downstream phenotypic viability ( IC50​ ) reductions.

References

  • Targeted Protein Degradation in Cancer: PROTACs, New Targets, and Clinical Mechanisms. National Institutes of Health (NIH).[Link]

  • Targeted Protein Degradation Technology: A Novel Strategy for Cancer Therapy. Journal of Student Research (JSR).[Link]

  • Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders. ACS Publications.[Link]

  • Advancing Design Strategy of PROTACs for Cancer Therapy. National Institutes of Health (NIH).[Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online.[Link]

  • Targeted Protein Degradation by KLHDC2 Ligands Identified by High Throughput Screening. eLife Sciences.[Link]

  • Nano-Proteolysis Targeting Chimeras (Nano-PROTACs) in Cancer Therapy. Dove Medical Press.[Link]

  • Degraders upgraded: the rise of PROTACs in hematological malignancies. Blood (ASH Publications).[Link]

  • Proteolysis‐targeting chimeras in cancer therapy: Targeted protein degradation for next‐generation treatment. National Institutes of Health (NIH).[Link]

  • Unlocking the Power of Live-Cell Kinetics in Degrader Development. Promega Connections.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in (S)-Methyl 5-oxopyrrolidine-3-carboxylate Synthesis

Welcome to the Application Scientist Support Portal. The (S)-Methyl 5-oxopyrrolidine-3-carboxylate scaffold (a chiral γ-lactam derivative) is a critical building block for antimicrobial, anti-inflammatory, and anticancer...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The (S)-Methyl 5-oxopyrrolidine-3-carboxylate scaffold (a chiral γ-lactam derivative) is a critical building block for antimicrobial, anti-inflammatory, and anticancer agents[1][2]. However, researchers frequently encounter yield bottlenecks due to incomplete cyclization, stereocenter racemization, and product loss during aqueous workups.

This guide provides a self-validating framework to troubleshoot and optimize your synthetic workflows, ensuring high atom economy and enantiomeric excess (ee).

Module 1: Mechanistic Workflow & Validated Protocols

To bypass the severe yield penalties associated with late-stage chiral resolution, our recommended workflow installs the stereocenter early using a chiral auxiliary, followed by an irreversible esterification step.

SynthesisWorkflow Itaconic Itaconic Acid (Starting Material) Michael Asymmetric Michael Addition & Cyclization Itaconic->Michael Amine Chiral Ammonia Equivalent e.g., (S)-O-(α-phenylethyl)hydroxylamine Amine->Michael Intermediate (S)-5-oxopyrrolidine-3-carboxylic acid (Chiral Intermediate) Michael->Intermediate  Yield: 75-82%  ee: >95% Esterification Esterification (MeOH, SOCl2) Intermediate->Esterification Product (S)-Methyl 5-oxopyrrolidine-3-carboxylate (Target Product) Esterification->Product  Yield: >90%

Workflow for asymmetric synthesis and esterification of (S)-Methyl 5-oxopyrrolidine-3-carboxylate.

Protocol 1: Asymmetric Cyclization via Chiral Ammonia Equivalent

Objective: Synthesize (S)-5-oxopyrrolidine-3-carboxylic acid with >95% ee without relying on low-yield racemic resolution[3]. Causality: Traditional condensation of itaconic acid with ammonia yields a racemate. By using (S)-O-(α-phenylethyl)hydroxylamine, the initial Michael addition is stereocontrolled by the chiral auxiliary, directing the subsequent lactamization[3]. Step-by-Step Methodology:

  • Reaction Setup: Dissolve itaconic acid (1.0 equiv) in anhydrous ethanol. Add (S)-O-(α-phenylethyl)hydroxylamine (1.05 equiv).

  • Cyclization: Reflux the mixture for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the itaconic acid spot (stains yellow with bromocresol green) confirms complete Michael addition and lactamization.

  • Auxiliary Cleavage: Transfer the intermediate to a hydrogenation reactor. Add Pd/C (10% w/w) and stir under H₂ (1 atm) at room temperature for 6 hours to cleave the N-O bond and remove the chiral auxiliary.

  • Isolation: Filter through Celite to remove Pd/C. Concentrate the filtrate in vacuo to yield enantiopure (S)-5-oxopyrrolidine-3-carboxylic acid.

Protocol 2: High-Yield Esterification

Objective: Convert the carboxylic acid to the target methyl ester. Causality: Standard Fischer esterification produces water, stalling the equilibrium at ~60% conversion[4]. Using Thionyl Chloride (SOCl₂) reacts with methanol to generate HCl and methyl sulfite, irreversibly driving the reaction to completion[5]. Step-by-Step Methodology:

  • Activation: Suspend (S)-5-oxopyrrolidine-3-carboxylic acid in anhydrous methanol (0.2 M) at 0 °C under nitrogen.

  • Reagent Addition: Dropwise add SOCl₂ (1.5 equiv). Caution: Highly exothermic reaction with vigorous HCl gas evolution.

  • Propagation: Warm to room temperature, then reflux for 4 hours.

    • Self-Validation Checkpoint: ¹H-NMR of an aliquot should show the appearance of a sharp singlet at ~3.7 ppm (methyl ester) and the disappearance of the broad carboxylic acid OH peak.

  • Non-Aqueous Workup: Concentrate the reaction mixture directly in vacuo to remove excess MeOH and HCl. Neutralize the residue by stirring with anhydrous solid Na₂CO₃ in DCM, filter, and evaporate to obtain the pure product.

Module 2: Diagnostic Q&A (Troubleshooting)

Q1: My yield is exceptionally low during the initial condensation of itaconic acid with standard amines. How can I force the cyclization? A1: The lactamization step is a condensation reaction that releases water. If water remains in the system, the reaction reaches an equilibrium that favors the open-chain intermediate. Actionable Solution: Shift the equilibrium by removing water. If running the reaction in toluene, equip your flask with a Dean-Stark trap and reflux until water accumulation ceases. Alternatively, add a stoichiometric amount of anhydrous MgSO₄ directly to the reaction mixture to trap the forming water, which has been proven to significantly improve the yield of the cyclized intermediate[5].

Q2: I am using standard Fischer esterification (MeOH/H₂SO₄) but my conversion stalls at 60-70%. How do I improve this? A2: This is a classic equilibrium limitation. The water generated by the esterification of the 3-carboxylic acid hydrolyzes the product back to the starting material[4]. Actionable Solution: Switch to the SOCl₂/MeOH method described in Protocol 2. Alternatively, if your substrate has acid-sensitive functional groups, utilize a Steglich esterification[5]. Dissolve the acid in DCM, add methanol (2.5 equiv), EDC (1.5 equiv), and a catalytic amount of DMAP (0.1 equiv). The urea byproduct precipitates out, driving the reaction forward without generating water.

Q3: After neutralizing the esterification reaction, I extract with ethyl acetate, but my isolated yield is less than 30%. Where is the product? A3: You are losing your product in the aqueous layer. (S)-Methyl 5-oxopyrrolidine-3-carboxylate contains both a lactam (hydrogen bond donor/acceptor) and an ester, making it highly polar and significantly water-soluble. Actionable Solution: Avoid aqueous workups entirely if possible (see Protocol 2). If an aqueous neutralization is mandatory, you must "salt out" the product. Saturate the aqueous phase with solid NaCl until no more dissolves, then perform continuous liquid-liquid extraction or extract at least 5-7 times with a highly polar organic solvent mixture (e.g., 4:1 Chloroform:Isopropanol).

Q4: My chiral resolution using preparative HPLC is causing massive solvent waste and poor throughput. Are there better alternatives? A4: While chiral stationary phases (CSPs) in HPLC are powerful for obtaining enantiopure compounds[5], they are not scalable for early-stage synthesis due to the low solubility of the lactam in standard mobile phases. Actionable Solution: Move the stereocontrol upstream. Utilize the "chiral ammonia equivalent" methodology[3]. By installing the stereocenter during the Michael addition phase via a chiral auxiliary, you bypass the need for downstream resolution, improving overall atom economy and throughput.

Module 3: Data Dashboards

Table 1: Quantitative Comparison of Synthesis & Optimization Strategies

Reaction StepMethodologyAverage Yield (%)Enantiomeric Excess (ee %)Mechanistic Advantage
Cyclization Aqueous Reflux (Standard)45 - 50N/ASimple setup, but equilibrium-limited.
Cyclization Toluene + Dean-Stark / MgSO₄85 - 90N/ADrives equilibrium by physical/chemical water removal[5].
Stereocontrol Chiral HPLC Resolution35 - 45> 99.0High purity, but 50% max theoretical yield[5].
Stereocontrol Chiral Ammonia Equivalent75 - 8295 - 98Scalable, avoids resolution waste[3].
Esterification MeOH + cat. H₂SO₄60 - 70ConservedLow reagent cost, but water limits conversion[4].
Esterification MeOH + SOCl₂90 - 95ConservedIrreversible reaction, in situ HCl generation[5].

References

  • [1] DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. 1

  • [2] Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.2

  • [4] Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization. PMC / MDPI. 4

  • [5] From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. PMC / MDPI. 5

  • [3] O-(α-Phenylethyl)Hydroxylamine as a 'Chiral Ammonia Equivalent': Synthesis and Resolution of 5-Oxopyrrolidine- and 6-Oxopiperidine-3-Carboxylic Acids. Thieme Connect. 3

Sources

Optimization

troubleshooting diastereoselectivity in pyroglutamic acid reactions.

Welcome to the Technical Support Center for Pyroglutamic Acid Functionalization. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyroglutamic Acid Functionalization. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals troubleshoot and optimize the diastereoselective functionalization of pyroglutamic acid derivatives.

Pyroglutamic acid is a privileged chiral synthon, but its functionalization—particularly at the C4 position—is notoriously sensitive to substrate conformation, base selection, and electrophile trajectory. This guide moves beyond basic recipes to explain the causality behind experimental choices, ensuring your synthetic workflows are robust and self-validating.

Module 1: Core Mechanistic FAQs

Q: Why am I getting a poor trans/cis diastereomeric ratio (dr) during C4 alkylation of N-Boc pyroglutamate? A: Diastereoselectivity at the C4 position is dictated by the steric environment of the intermediate enolate. When you deprotonate C4, the resulting enolate is roughly planar. The C2 ester group and the bulky N-protecting group (e.g., N-Boc) create a concave steric shield that blocks the cis face (the face syn to the C2 substituent). Consequently, the electrophile is forced to approach from the less hindered trans face. If your dr is poor (e.g., < 3:1), it is typically caused by one of two factors:

  • Enolate Equilibration: Allowing the reaction to warm up before quenching allows the kinetic enolate to equilibrate, degrading the stereochemical outcome.

  • Insufficient Steric Bulk: Using a small N-protecting group (like N-methyl or N-benzyl) fails to adequately shield the cis face. Ezquerra et al. definitively demonstrated that bulky N-Boc protection is critical for achieving >95:5 trans selectivity during double alkylations[1].

Q: I am observing significant ring-opening instead of alkylation. How do I prevent this? A: This is a classic chemoselectivity issue. The electron-withdrawing nature of the N-Boc group makes the lactam carbonyl highly electrophilic. If you use a nucleophilic base (such as n -BuLi or even LDA at elevated temperatures), the base will attack the lactam carbonyl instead of deprotonating the C4 carbon, leading to irreversible ring opening. Solution: Always use Lithium hexamethyldisilazide (LiHMDS). It is highly sterically hindered and non-nucleophilic, ensuring exclusive deprotonation at C4.

Q: How does the choice of electrophile alter the stereochemical outcome? A: While standard SN​2 electrophiles (e.g., methyl iodide, allyl bromide) approach from the trans face due to steric repulsion, the trajectory can change with highly reactive SN​1 -type electrophiles or specific protonation events. Furthermore, quenching the enolate with a bulky proton source (such as 2,6-di-tert-butylphenol) can thermodynamically drive the formation of cis products in specific contexts, overriding the kinetic trans preference[2].

Module 2: Visualizing the Troubleshooting Logic

To systematically resolve poor yields or low diastereomeric ratios, follow the decision matrix below.

Troubleshooting Start Analyze C4 Alkylation Product (NMR/LCMS) CheckDR Is dr (trans:cis) < 90:10? Start->CheckDR CheckYield Is overall yield < 50%? Start->CheckYield DRLow Epimerization or Electrophile Trajectory Issue CheckDR->DRLow Yes DRHigh Desired Selectivity Achieved CheckDR->DRHigh No YieldLow Check for Ring Opening or Enolate Degradation CheckYield->YieldLow Yes YieldHigh Reaction is efficient. Proceed to purification. CheckYield->YieldHigh No Sol1 Switch base to LiHMDS Maintain strict -78°C YieldLow->Sol1 Sol2 Ensure N-protecting group is bulky (e.g., N-Boc) DRLow->Sol2 Sol3 Quench at -78°C with pre-cooled acetic acid DRLow->Sol3

Troubleshooting workflow for pyroglutamate C4 alkylation issues.

Module 3: Self-Validating Experimental Protocol

A protocol is only as good as its built-in quality control. The following procedure for the Trans-Selective C4 Alkylation of N-Boc Pyroglutamate Esters includes a self-validating step to ensure enolate formation before you waste expensive electrophiles[3].

Materials Required:

  • Substrate: Ethyl N-Boc-pyroglutamate (1.0 equiv, rigorously dried via azeotropic distillation with toluene).

  • Base: LiHMDS (1.0 M in THF, 1.1 equiv). Do not use older, degraded bottles.

  • Electrophile: e.g., Methyl Iodide (1.5 equiv, passed through basic alumina).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried Schlenk flask with Argon. Add the pyroglutamate substrate (1.0 equiv) and anhydrous THF (to reach 0.2 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal temperature probe. Causality: The internal temperature must reach -75 °C. External bath temperatures are misleading and lead to localized warming, causing ring-opening.

  • Enolate Generation: Add LiHMDS (1.1 equiv) dropwise down the side of the flask over 10 minutes. Stir for 45 minutes at -78 °C.

    • Self-Validation Check: Withdraw a 50 μ L aliquot and quench it into an NMR tube containing 0.5 mL of MeOD . Run a quick 1H NMR. You should observe >95% deuterium incorporation at the C4 position (disappearance of the C4 proton signals). If not, your base is dead or moisture is present.

  • Electrophile Addition: Add the electrophile (1.5 equiv) dropwise. Stir for 2 hours at -78 °C. Causality: Do not let the reaction warm up. The kinetic trans product is formed at cryogenic temperatures; warming promotes retro-aldol-type equilibrations.

  • Cryogenic Quench: Quench the reaction while still in the cold bath by adding a pre-cooled solution of glacial acetic acid (1.5 equiv) in THF. Causality: Quenching with a proton source at -78 °C locks the stereocenter before the mixture warms to room temperature, preventing epimerization.

  • Workup: Dilute with ethyl acetate, wash with saturated NaHCO3​ , brine, dry over Na2​SO4​ , and concentrate.

Module 4: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting diastereomeric ratio, demonstrating why specific conditions are mandated in the protocol above.

BaseN-Protecting GroupElectrophileTemp (°C)Quench ConditionYield (%)dr (trans:cis)
LDAN-BocMeI-78 to 0Room Temp NH4​Cl 4265:35
LiHMDSN-MethylMeI-78-78 °C AcOH8155:45
LiHMDSN-BocMeI-78-78 °C AcOH8895:5
LiHMDSN-BocAllyl-Br-78-78 °C AcOH8592:8
LiHMDSN-BocBenzyl-Br-78-78 °C AcOH7998:2

Data synthesized from benchmark studies on pyroglutamate alkylation. Notice how the combination of LiHMDS, N-Boc, and a cryogenic quench is absolutely required to achieve >90% trans selectivity.

References

  • Design and Synthesis of Building Blocks for PPII‐Helix Secondary‐Structure Mimetics: A Stereoselective Entry to 4‐Substituted 5‐Vinylprolines. European Journal of Organic Chemistry. 3

  • Stereoselective Double Alkylation of Ethyl N-Boc-pyroglutamate. The Journal of Organic Chemistry. 1

  • Synthesis of Orthogonally Protected Labionin. The Journal of Organic Chemistry.2

Sources

Troubleshooting

common side products in the synthesis of 5-oxopyrrolidine-3-carboxylates

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 5-oxopyrrolidine-3-carboxylates and related pyroglutamate derivatives. This scaffold is a highly versatile building block in peptidomimetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 5-oxopyrrolidine-3-carboxylates and related pyroglutamate derivatives. This scaffold is a highly versatile building block in peptidomimetics, antimicrobial agents, and targeted therapeutics[1][2]. However, its synthesis—whether via the cascade aza-Michael addition of itaconic acid or the cyclization of glutamic acid/glutamine residues—is prone to specific thermodynamic and kinetic side reactions.

This guide is designed for application scientists and drug development professionals to diagnose, mitigate, and control these synthetic bottlenecks.

PART 1: Mechanistic Pathways & Reaction Divergence

To effectively troubleshoot, we must first map the kinetic pathways. The synthesis of the 5-oxopyrrolidine ring typically proceeds via an autocatalyzed cascade: a primary amine attacks the conjugated double bond of itaconic acid (aza-Michael addition), followed by intramolecular amidation[3]. Deviation from optimal conditions forces the reaction down parasitic pathways.

G IA Itaconic Acid / Ester (Starting Material) Adduct Aza-Michael Adduct (Linear Intermediate) IA->Adduct aza-Michael Addition Mesaconic Mesaconic Acid (Isomerization Product) IA->Mesaconic Thermal/Acidic Isomerization Amine Primary Amine (Nucleophile) Amine->Adduct Nucleophilic Attack Product 5-Oxopyrrolidine-3-carboxylate (Target Scaffold) Adduct->Product Intramolecular Cyclization (-H2O/ROH) Amide Linear Diamides (Excess Amine Reaction) Adduct->Amide Intermolecular Amidation Glutarimide Glutarimide / DKP (Peptide Side Reactions) Product->Glutarimide Base-Catalyzed Backbone Attack (SPPS)

Reaction pathways and common side products in 5-oxopyrrolidine-3-carboxylate synthesis.

PART 2: Troubleshooting FAQs

Q1: My aza-Michael reaction with itaconic acid is stalling, and the yield of the 5-oxopyrrolidine-3-carboxylate is exceptionally low. What is happening? A: You are likely experiencing thermal isomerization of your starting material. Under prolonged heating or highly acidic conditions, the terminal C=C double bond of itaconic acid isomerizes to form mesaconic acid (2-methyl-2-butenedioic acid)[4]. The tetrasubstituted double bond of mesaconic acid is thermodynamically more stable but sterically hindered, drastically reducing its reactivity toward aza-Michael addition. Diagnostic check: Check the 1 H NMR of your crude mixture. The characteristic terminal alkene protons of itaconic acid at 5.7 ppm and 6.3 ppm will disappear, replaced by a methyl singlet (~2.0 ppm) and a single vinylic proton (~6.8 ppm) indicative of mesaconic acid[4].

Q2: During Solid-Phase Peptide Synthesis (SPPS) involving N-terminal Glutamine (Gln), I am seeing a truncated sequence with a -17 Da mass shift. How do I prevent this? A: This is the spontaneous intramolecular cyclization of the N-terminal Gln into a pyroglutamate (5-oxopyrrolidine-2-carboxylate derivative)[5][6]. The free α -amino group attacks the γ -amide side chain, releasing ammonia (-17 Da) and forming the 5-membered lactam. Because the α -amine is now part of a stable lactam, it is no longer nucleophilic, permanently terminating chain elongation[5]. Solution: If pyroglutamate is unintended, add 1-Hydroxybenzotriazole (HOBt) to your Fmoc deprotection solution (piperidine/DMF). HOBt mildly protonates the N-terminal amine, reducing its nucleophilicity and suppressing the cyclization rate[5].

Q3: How can I distinguish between glutarimide side products and pyroglutamate formation in my LC-MS data? A: Both involve intramolecular cyclizations of Glu/Gln, but they differ in mechanism and location. Pyroglutamate strictly requires the residue to be at the N-terminus (the α -amine acts as the nucleophile)[6]. Glutarimide forms internally within the peptide chain when the backbone amide nitrogen attacks the γ -carbonyl, forming a 6-membered cyclic imide[6][7]. Glutarimide formation is highly sequence-dependent (most common in Glu-Gly or Gln-Gly motifs) and is base-catalyzed during Fmoc deprotection[6].

Q4: I successfully synthesized a 1-substituted-5-oxopyrrolidine-3-carbohydrazide, but my NMR shows duplicated peaks and my HPLC shows two closely eluting peaks with identical masses. Is my product impure? A: No, this is a classic presentation of restricted rotation around the amide/hydrazide bond, resulting in a mixture of Z and E conformational rotamers[1]. The Z-form usually predominates due to thermodynamic stability (often in a 65:35 ratio). Diagnostic check: Run a variable-temperature (VT) NMR up to 80–100 °C. If the duplicated singlets coalesce into a single peak, you have confirmed the presence of rotamers rather than chemical impurities.

PART 3: Quantitative Side-Product Analysis

The following table summarizes the quantitative diagnostic markers for rapid identification of side products during QC.

Side Product / IssueFormation MechanismDiagnostic Signature (NMR / MS)Primary Mitigation Strategy
Mesaconic Acid Thermal isomerization of itaconic acid double bond[4].Loss of 5.7 & 6.3 ppm ( 1 H NMR); appearance of ~2.0 ppm (CH 3​ ).Lower reaction temp (< 80°C); avoid strong acid catalysts.
Linear Diamides Excess amine attacks the C3 carboxylic acid prior to cyclization.Mass shift of +[Amine Mass - H 2​ O] relative to target.Maintain strict 1:1 stoichiometry; use bulky amines.
Pyroglutamate (pGlu) N-terminal α -amine attacks γ -carbonyl (acid-catalyzed)[6]. Δ Mass: -17 Da (from Gln) or -18 Da (from Glu)[6].Limit TFA cleavage time to < 1 hr; perform cold cleavage (0°C)[6].
Glutarimide Backbone amide attacks γ -carbonyl (base-catalyzed)[6][7]. Δ Mass: -18 Da (internal sequence, often Glu-Gly motif)[6].Use bulky protecting groups; minimize piperidine exposure time.
Diketopiperazine (DKP) Nucleophilic attack by N-terminal amine on dipeptide ester[5].Early chain termination; detection of cyclic dipeptide mass.Use 2-chlorotrityl chloride resin to provide steric hindrance[5].

PART 4: Self-Validating Experimental Protocols

To ensure reproducibility and minimize the side reactions detailed above, utilize these validated methodologies.

Protocol A: Cascade Synthesis of 1-Alkyl-5-oxopyrrolidine-3-carboxylic acid

Objective: Maximize aza-Michael cyclization while preventing mesaconic acid isomerization.

  • Preparation: Suspend itaconic acid (1.0 eq, 10 mmol) in distilled water (15 mL) at room temperature.

  • Amine Addition: Slowly add the primary amine (1.05 eq, 10.5 mmol) dropwise over 15 minutes. Causality: Slow addition controls the exothermic salt-formation step, preventing localized heating that triggers isomerization.

  • Cyclization: Heat the mixture to a gentle reflux (max 95 °C) for 4–6 hours.

  • In-Process Validation (Self-Check): At t = 3 hours, withdraw a 50 μ L aliquot, dissolve in D 2​ O, and run a rapid 1 H NMR.

    • Pass criteria: Complete disappearance of the 5.7 ppm and 6.3 ppm vinylic protons. Appearance of diastereotopic CH 2​ protons of the pyrrolidine ring at ~2.6 ppm[2].

  • Isolation: Cool the mixture to 4 °C. Acidify with 1M HCl to pH 2.0 to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol B: Suppressing Pyroglutamate Formation in SPPS Cleavage

Objective: Cleave a Glu-terminal peptide from the resin without inducing pGlu cyclization.

  • Resin Preparation: Wash the fully assembled resin with DCM (3x) to remove residual DMF, which can trap heat during cleavage.

  • Cold Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v). Pre-chill the cocktail to 0 °C in an ice bath. Causality: Acid-catalyzed protonation of the γ -carboxylic acid makes it highly electrophilic[6]. Lowering the kinetic energy of the system strictly inhibits the α -amine's nucleophilic attack.

  • Cleavage: Add the cold cocktail to the resin and agitate gently at 0 °C for exactly 60 minutes. Do not exceed 1 hour[6].

  • In-Process Validation (Self-Check): Precipitate a 10 μ L aliquot in 1 mL cold diethyl ether. Centrifuge, dissolve the pellet in ACN/H 2​ O, and run LC-MS.

    • Pass criteria: The dominant peak must match the exact target mass. A peak at [M - 18] indicates the cleavage time was too long.

  • Precipitation: Filter the resin and immediately precipitate the filtrate in 10 volumes of cold (-20 °C) diethyl ether to crash out the peptide and halt all acid-catalyzed reactions.

PART 5: References

  • PeptideChemistry.org. "Pyroglutamate Formation in Peptides – Formation and Control". Peptidechemistry.org. Available at:[Link]

  • Merlino, F. et al. "Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif". PubMed (NIH). Available at:[Link]

  • Farmer, T. J. et al. "Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation". Frontiers in Chemistry. Available at:[Link]

  • Farmer, T. J. et al. "Schematic overview of the reaction of itaconic anhydride with a primary amine". ResearchGate. Available at:[Link]

  • Kantminiene, K. et al. "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents". MDPI. Available at:[Link]

  • Kantminiene, K. et al. "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health". PubMed (NIH). Available at:[Link]

Sources

Optimization

scaling up challenges for asymmetric synthesis of chiral building blocks

Title: Technical Support Center: Troubleshooting Scale-Up in Asymmetric Synthesis Introduction: Welcome to the Process Chemistry Technical Support Center. Scaling up the asymmetric synthesis of chiral building blocks fro...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Scale-Up in Asymmetric Synthesis

Introduction: Welcome to the Process Chemistry Technical Support Center. Scaling up the asymmetric synthesis of chiral building blocks from the milligram bench scale to multi-kilogram pilot plant production introduces severe non-linear thermodynamic and kinetic challenges[1]. This guide provides field-proven troubleshooting strategies, focusing on mass/heat transfer in biphasic systems, chiral catalyst poisoning, and downstream enantiomeric enrichment.

Module 1: Heat & Mass Transfer in Asymmetric Hydrogenation

FAQ 1.1: Why does my enantiomeric excess (ee) and conversion drop precipitously when moving from a 50 mL autoclave to a 50 L pilot reactor?

The Causality: In catalytic asymmetric hydrogenation, the reaction occurs in a three-phase system (hydrogen gas, liquid substrate/solvent, solid or homogeneous catalyst). At the lab scale, gas-liquid mass transfer is rapid. However, at the 50 L scale, the volumetric mass transfer coefficient ( kL​a ) drops significantly. If the rate of hydrogen consumption by the catalyst exceeds the rate of hydrogen dissolution, the reaction becomes starved of H2​ [2]. Furthermore, exothermic asymmetric reductions can create localized "hot spots" in large batch reactors. Because enantioselectivity ( ΔΔG‡ ) is highly temperature-dependent, these thermal gradients degrade the stereochemical control, leading to a drop in ee[1].

The Solution: Transitioning from batch to continuous flow microreactor technology resolves both issues. Microreactors provide exceptionally fast heat dissipation and virtually instantaneous mixing, preventing thermal runaways and ensuring a constant high concentration of dissolved hydrogen[3].

FlowChem Substrate Substrate Solution (e.g., Enamide) Mixer Micro-Mixer (High Mass Transfer) Substrate->Mixer H2Gas H2 Gas Feed (Mass Flow Controller) H2Gas->Mixer Reactor Packed-Bed Reactor (Immobilized Chiral Catalyst) Mixer->Reactor Homogeneous Biphasic Flow Product Enantioenriched Product (>98% ee) Reactor->Product Continuous Output Cooling Active Cooling Jacket (Isothermal Control) Cooling->Reactor Heat Dissipation

Continuous flow setup for asymmetric hydrogenation scale-up.

Self-Validating Protocol: Continuous Flow Asymmetric Hydrogenation Reference Standard:[3]

  • Catalyst Immobilization: Pack a high-pressure stainless-steel column with a heterogenized molecular catalyst (e.g., Rh/(S,S)-EthylDuphos on a solid support).

  • System Priming: Flush the system with degassed THF at 9 mL/min and pressurize to 10 bar using a back-pressure regulator.

  • Thermal Equilibration: Set the active cooling jacket to maintain a strict isothermal profile at 25 °C.

  • Reactant Delivery: Pump the prochiral substrate (0.11 g/mL in THF) into the micromixer at 9 mL/min.

  • Gas Dosing: Introduce H2​ gas via a mass flow controller at 870 mL/min (maintaining a molar ratio of H2​ :substrate = 6.75).

  • Validation: Monitor the single-pass conversion via inline PAT (Process Analytical Technology). The target is >95.0% conversion and >98.6% ee with a Space-Time Yield (STY) of up to 400 g L⁻¹ h⁻¹[3].

Module 2: Chiral Catalyst Poisoning and Deactivation

FAQ 2.1: My iridium-catalyzed asymmetric hydrogenation stalls at 20% conversion at the 100-gram scale, despite working perfectly with lab-grade reagents. What is happening?

The Causality: Precious metal chiral catalysts (like Ir, Rh, or Ru complexes) are highly susceptible to trace impurities found in bulk-grade starting materials. For instance, in the asymmetric hydrogenation of 2-methylquinoline, trace impurities from bulk manufacturers can coordinate irreversibly to the active metal center, effectively poisoning the chiral catalyst[4]. This prevents the substrate from binding and halts the catalytic cycle.

The Solution: Instead of costly distillation of bulk reagents (which often fails to remove coordinating poisons), the addition of a scavenger or activator can rescue the catalyst. Introducing iodine ( I2​ ) as an additive can alter the coordination environment or scavenge poisons, allowing the reaction to proceed with extremely low catalyst loadings (Turnover Numbers up to 80,000)[4].

Quantitative Data: Impact of Substrate Source and Additives on Ir-Catalysis

Substrate SourceCatalyst Loading (S/C)AdditiveConversion (%)Enantiomeric Excess (ee %)
Supplier A (Lab Grade)40,000 : 1None> 99.091.0
Supplier B (Bulk Grade)40,000 : 1None< 20.0N/A (Stalled)
Supplier B (Bulk Grade)40,000 : 1 I2​ (0.3 mmol)> 99.091.0
Supplier B (Bulk Grade)80,000 : 1 I2​ (0.3 mmol)> 99.091.4

Data adapted from scalable iridium-catalyzed asymmetric hydrogenation studies[4].

PoisoningLogic Start Scale-Up Issue: Reaction Stalls / Low TON Check1 Are raw materials from a bulk supplier? Start->Check1 Yes1 Yes: Trace impurities poisoning catalyst Check1->Yes1 True No1 No: Check reactor engineering (Mass Transfer) Check1->No1 False Action1 Add Scavenger (e.g., I2) or Purify Substrate Yes1->Action1 Chemical Fix Action2 Optimize Agitation & H2 Pressure No1->Action2 Mechanical Fix

Troubleshooting logic tree for catalyst poisoning in scale-up.

Module 3: Downstream Processing - Enantiomeric Enrichment

FAQ 3.1: We are using Temperature Cycling-Induced Deracemization (TCID) to enrich the ee of our product. It works in a 20 mL vial but fails to reach 100% ee in a 5 L crystallizer. Why?

The Causality: TCID (often related to Viedma ripening) relies on the continuous dissolution and recrystallization of a conglomerate-forming system to drive a racemic mixture to a single enantiomer. At the lab scale, magnetic stirring often provides enough attrition (crystal breakage) to generate secondary nucleation. At scale, standard overhead impellers do not provide sufficient shear. Without crystal breakage, large crystals emerge, reducing the total crystal surface area. This inability to consume supersaturation rapidly during the cooling phase leads to non-stereoselective primary nucleation of the unwanted enantiomer and non-stereoselective agglomeration, halting the deracemization process[5].

The Solution: Secondary nucleation must be artificially induced at scale. Integrating a high-shear homogenizer or external wet-milling loop into the crystallizer breaks up large racemic agglomerates, providing the necessary surface area for stereoselective crystal growth during the cooling cycles[5].

TCID_Mechanism Racemic Racemic Slurry (Low ee) Heat Heating Phase (Partial Dissolution & Racemization) Racemic->Heat Cool Cooling Phase (Stereoselective Growth) Heat->Cool Supersaturation Shear High-Shear Homogenizer (Secondary Nucleation) Cool->Shear Suppress Agglomeration Shear->Heat Temperature Cycles (N) Enriched Enantiopure Solid (100% ee) Shear->Enriched N cycles complete

Temperature Cycling-Induced Deracemization (TCID) workflow with secondary nucleation.

Self-Validating Protocol: Scaled-Up TCID with Homogenization Reference Standard:[5]

  • Initial Slurry Preparation: Suspend the racemic compound in the chosen solvent system containing the racemization catalyst (to allow liquid-phase racemization).

  • Seeding: Add a small amount of enantiopure seed crystals (e.g., 15% ee initial bias) to direct the chiral symmetry breaking.

  • Temperature Cycling: Program the crystallizer to cycle between Tmin​ (e.g., 40 °C) and Tmax​ (e.g., 50 °C).

  • High-Shear Integration: During the cooling phase of each cycle, activate an inline homogenizer (or rotor-stator mixer). Critical Step: Do not overuse the homogenizer; activate it only long enough to break agglomerates and induce secondary nucleation without completely amorphizing the crystals.

  • Monitoring: Sample the slurry at the end of every 5th cycle. Filter, wash, dry, and analyze via chiral HPLC. Continue cycling until the solid phase reaches >99% ee[5].

References

  • Benchchem. "Technical Support Center: Asymmetric Synthesis Reactions". Benchchem.
  • Neuland Labs. "3 Key Elements of Successful Hydrogenation Scale-Up". Neuland Labs.
  • Amara, Z., et al. "Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis". Organic Process Research & Development - ACS Publications.
  • SciExplor. "Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline". SciExplor.
  • Steendam, R. R. E., & ter Horst, J. H. "Scaling Up Temperature Cycling-Induced Deracemization by Suppressing Non-Stereoselective Processes". SciSpace.

Sources

Troubleshooting

managing stability issues of pyroglutamate esters during reactions

Welcome to the Technical Support Center for pyroglutamate ester chemistry. Pyroglutamic acid (5-oxoproline) derivatives are highly versatile chiral building blocks and peptidomimetics.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyroglutamate ester chemistry. Pyroglutamic acid (5-oxoproline) derivatives are highly versatile chiral building blocks and peptidomimetics. However, their unique bicyclic-like reactivity profile—featuring both an ester and a lactam carbonyl—makes them highly susceptible to side reactions such as lactam ring opening, C2 racemization, and unintended self-condensation.

This guide provides field-proven troubleshooting strategies, fundamental mechanistic causality, and self-validating protocols to ensure the stability and stereochemical integrity of your pyroglutamate reactions.

Section 1: Troubleshooting FAQs

Q1: Why am I isolating acyclic glutamic acid derivatives instead of my intended C4-alkylated pyroglutamate? A: This is a classic case of unintended lactam ring opening, which is heavily exacerbated by N-protection. When you protect the lactam nitrogen with an electron-withdrawing group (such as Boc or Cbz), you significantly increase the electrophilicity of the lactam carbonyl[1]. Because deprotection alpha to the amide carbonyl is favored, the ring becomes highly susceptible to nucleophilic attack[1]. If you use a nucleophilic base (e.g., hydroxides, alkoxides) to generate your enolate, the base will attack the lactam carbonyl instead of deprotonating the C4 carbon, leading to irreversible ring cleavage and the formation of acyclic N-Boc glutamic acid derivatives[2]. Causality & Solution: To prevent ring opening, you must strictly use sterically hindered, non-nucleophilic bases such as Lithium hexamethyldisilazide (LiHMDS)[3]. LiHMDS is bulky enough to avoid attacking the highly electrophilic lactam carbonyl, selectively acting as a base to abstract the C4 proton.

Q2: My pyroglutamate ester is losing its enantiomeric purity during N-Boc protection. How do I prevent C2 racemization? A: The C2 (alpha) proton of a pyroglutamate ester is highly acidic because it is flanked by both the ester and the lactam carbonyls. Under basic conditions or prolonged reaction times, this proton is easily abstracted, forming an enolate that reprotonates non-stereoselectively, destroying your chiral center[3]. Causality & Solution: Avoid strong bases and extended heating during N-protection. The optimal method utilizes Boc₂O with a catalytic amount of 4-dimethylaminopyridine (DMAP) in acetonitrile at room temperature[3]. Acetonitrile accelerates the reaction compared to THF or DCM, minimizing the duration the substrate is exposed to the basic DMAP catalyst, thereby preserving the enantiomeric excess (ee).

Q3: During solid-phase peptide synthesis (SPPS), my sequence is terminating early with a mass shift of -17 Da. What is happening? A: This indicates the spontaneous, unintended formation of pyroglutamate at the N-terminus of your peptide[4]. If your growing peptide chain has an N-terminal glutamine (Gln), the free N-terminal primary amine can nucleophilically attack the gamma-amide carbonyl of its own side chain[5]. This intramolecular cyclization expels ammonia (resulting in the -17 Da mass shift) and forms a stable, unreactive 5-membered lactam ring[4]. Because the primary amine is converted into a secondary lactam, subsequent amino acid couplings fail, truncating the peptide[5]. Causality & Solution: This cyclization is accelerated by prolonged basic conditions (such as extended Fmoc deprotection steps) or heat. To bypass this vulnerability, couple a pre-formed dipeptide (e.g., Fmoc-Xaa-Gln-OH) instead of sequential single amino acids, which prevents the N-terminal Gln from ever existing in an unprotected, reactive state[5].

Section 2: Reactivity Profiles & Data Presentation

Understanding the relationship between N-protecting groups and lactam stability is critical for reaction planning. The table below summarizes the quantitative and qualitative reactivity shifts that occur upon functionalization.

Derivative TypeLactam Carbonyl ElectrophilicitySusceptibility to Ring OpeningC2 Racemization RiskOptimal Base for C4 Enolization
N-Unprotected (NH) LowLowModerateLDA (2.0 eq)
N-Boc Protected HighHigh (by Nucleophiles)High (if T > -78°C)LiHMDS (1.1 eq) at -78°C
N-Cbz Protected HighHigh (by Nucleophiles)High (if T > -78°C)LiHMDS (1.1 eq) at -78°C

Section 3: Diagnostic Workflows

Workflow for managing base selection and temp control to prevent lactam ring opening.

Mechanism of unintended N-terminal glutamine cyclization during peptide synthesis.

Section 4: Validated Experimental Protocols

Protocol 1: Racemization-Free N-Boc Protection of (S)-Ethyl Pyroglutamate

This protocol utilizes mild conditions to install a Boc group without epimerizing the sensitive C2 stereocenter[3].

  • Setup: Dissolve (S)-ethyl pyroglutamate (1.0 eq) in anhydrous acetonitrile to achieve a 0.5 M concentration.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in one continuous portion at room temperature.

  • Catalysis: Add a catalytic amount of DMAP (0.05 eq).

    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc pyridinium intermediate that rapidly transfers the Boc group to the lactam nitrogen. This drastically reduces reaction time, minimizing the window for base-catalyzed C2 racemization[3].

  • Self-Validation (Monitoring): Stir for 3 hours at room temperature. Monitor by TLC (stain with ninhydrin). The unprotected starting material will stain strongly (purple/pink), while the fully N-Boc protected product will not stain, providing clear visual confirmation of reaction completion.

  • Quench & Workup: Evaporate the acetonitrile under reduced pressure. Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The 1M HCl wash is a critical self-validating step; it protonates and completely removes the DMAP catalyst into the aqueous layer, ensuring no basic residues remain to cause downstream racemization during storage.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure N-Boc protected ester.

Protocol 2: Stereoselective C4-Alkylation via Lithium Enolate

This protocol is designed to achieve C4 functionalization while completely suppressing lactam ring opening[6].

  • Preparation: Purge a flame-dried Schlenk flask with Argon and add anhydrous THF.

  • Temperature Control: Cool the system strictly to -78 °C using a dry ice/acetone bath.

    • Causality: Above -78 °C, the kinetic lithium enolate can equilibrate or undergo unwanted side reactions, including self-condensation or C2 proton exchange.

  • Enolization: Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise.

    • Causality: LiHMDS is chosen specifically for its steric bulk. It selectively deprotonates the C4 position (which is favored over the ester alpha-position[1]) without acting as a nucleophile against the highly electrophilic N-Boc lactam carbonyl.

  • Substrate Addition: Slowly add a solution of the N-Boc pyroglutamate ester (1.0 eq) in THF. Stir for 45 minutes at -78 °C to ensure complete enolate formation.

  • Alkylation: Add the electrophile (e.g., an alkyl halide, 1.2 eq) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly warm to -40 °C.

  • Self-Validation (Quenching): Quench the reaction by adding saturated aqueous NH₄Cl while the mixture is still at -40 °C.

    • Causality: Quenching at low temperature instantly protonates any unreacted enolate or excess base. If the reaction were allowed to warm to room temperature before quenching, the active base would trigger lactam ring opening or product degradation.

References

  • Design and Synthesis of Three-Dimensional Pyrrolidine Fragments Source: whiterose.ac.uk URL:[Link]

  • Solid phase synthesis of glutamic acid derivatives via nucleophilic ring opening of N-Boc pyroglutamate with heteronucleophiles Source: researchgate.net URL:[Link]

  • Pyroglutamate Formation in Peptides – Formation and Control Source: peptidechemistry.org URL:[Link]

  • Convenient N-Protection of L-Pyroglutamic Acid Esters Source: researchgate.net URL:[Link]

  • PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY Source: clockss.org URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Enantiomeric Excess of (S)-Methyl 5-oxopyrrolidine-3-carboxylate

Welcome to the Technical Support Center. This resource is designed for researchers, application scientists, and drug development professionals working with chiral γ-lactam building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, application scientists, and drug development professionals working with chiral γ-lactam building blocks. (S)-Methyl 5-oxopyrrolidine-3-carboxylate is a critical intermediate in the synthesis of proteasome inhibitors, Nav1.8 channel modulators, and various antiretroviral agents.

Achieving a high enantiomeric excess (ee > 99%) for this compound is notoriously challenging due to the susceptibility of the lactam ring to harsh conditions and the potential for spontaneous racemization. This guide synthesizes field-proven methodologies, causal troubleshooting, and self-validating protocols to ensure absolute stereochemical control.

📊 Quantitative Comparison of Enantiomeric Enrichment Strategies

Before selecting a workflow, review the quantitative performance metrics of the three primary enrichment strategies.

Enrichment StrategyStarting MaterialMaximum Achievable ee (%)Typical Yield (%)Scalability LimitRelative Cost
Enzymatic Kinetic Resolution Racemic Ester> 99.0%40 – 45%Multi-KilogramLow
Preparative Chiral HPLC Racemic Ester> 99.5%48 – 50%100g – 1 KgHigh (CSP/Solvents)
Asymmetric Synthesis Itaconic Acid95 – 98%60 – 70%Multi-KilogramMedium

🛠️ Troubleshooting Desk & FAQs

Q1: My enzymatic kinetic resolution of methyl 5-oxopyrrolidine-3-carboxylate plateaus at ~85% ee. Why isn't it reaching >99%, and how do I fix it?

Causality & Solution: The plateau is typically caused by non-enzymatic background hydrolysis or a shift in pH. The lactam ring and the methyl ester are both susceptible to alkaline hydrolysis. If the pH exceeds 7.8, spontaneous, non-selective racemic hydrolysis competes with the enzyme's stereoselective hydrolysis, diluting the enantiomeric excess [1]. Furthermore, as the reaction progresses, the accumulation of the cleaved carboxylic acid lowers the pH, which can denature the enzyme if unbuffered.

Actionable Fix: Implement a pH-stat titrator to maintain the pH strictly between 7.2 and 7.5 using 0.1 M NaOH. Additionally, if substrate solubility is low, the enzyme may precipitate or suffer from product inhibition. Add 5–10% (v/v) DMSO or tert-butanol as a co-solvent. This solubilizes the substrate without denaturing robust enzymes like α -chymotrypsin or Candida antarctica Lipase B (CALB), ensuring the enzymatic rate vastly outpaces any background hydrolysis.

Q2: During preparative separation on a Chiralpak IC column, the (S)-enantiomer peak exhibits severe tailing, ruining the resolution ( Rs​<1.5 ). What is the mechanistic cause?

Causality & Solution: (S)-Methyl 5-oxopyrrolidine-3-carboxylate contains a secondary amide (γ-lactam) which acts as a strong hydrogen-bond donor and acceptor. Peak tailing on polysaccharide-based chiral stationary phases (CSPs) occurs when these lactam motifs interact non-specifically with residual silanol groups on the underlying silica support, or when they become trapped in high-affinity, non-enantioselective hydrogen bonding networks [2].

Actionable Fix: Modify your mobile phase (e.g., n-Hexane/Isopropanol 50:50) by adding 0.1% to 0.3% Trifluoroacetic acid (TFA) or Diethylamine (DEA). The modifier competitively binds to the high-energy active sites and residual silanols on the CSP. This suppresses the non-specific lactam-silanol interactions, dramatically sharpening the peak shape and restoring baseline resolution.

Q3: I am attempting an asymmetric synthesis using itaconic acid and a chiral auxiliary (e.g., enantiopure O-( α -phenylethyl)hydroxylamine). The diastereomeric ratio (dr) of the cyclized product is poor (< 3:1). How can I improve facial selectivity?

Causality & Solution: The one-pot Michael addition-cyclization relies on the steric bulk of the chiral auxiliary to block one face of the itaconic acid derivative during the nucleophilic attack [3]. A poor dr indicates that the transition state energy difference ( ΔΔG‡ ) between the two diastereomeric pathways is too small. This is often exacerbated by elevated reaction temperatures or highly polar solvents that disrupt the organized, hydrogen-bonded transition state.

Actionable Fix: Lower the reaction temperature to -20 °C to -40 °C during the initial Michael addition phase to maximize steric differentiation. Switch to a non-polar solvent like toluene; non-polar environments promote a tighter, more rigid transition state through intramolecular hydrogen bonding, significantly enhancing the dr prior to the final lactamization step.

🧪 Standard Operating Procedure: Enzymatic Kinetic Resolution

This protocol utilizes a self-validating system : rather than relying on arbitrary reaction times, the process is governed by the exact stoichiometric consumption of the titrant, ensuring you never over-hydrolyze your target enantiomer.

Step 1: Substrate Preparation Suspend 10.0 g (70.0 mmol) of racemic methyl 5-oxopyrrolidine-3-carboxylate in 150 mL of 0.1 M sodium phosphate buffer (pH 7.4). Add 15 mL of DMSO to ensure complete substrate dissolution and prevent enzyme occlusion.

Step 2: Enzymatic Reaction Add 500 mg of immobilized Candida antarctica Lipase B (CALB) or α -chymotrypsin. Stir the suspension gently (approx. 150 rpm) at 30 °C to avoid mechanical shearing of the immobilized enzyme beads.

Step 3: Self-Validating Monitoring (Critical Step) Connect the reaction vessel to a pH-stat titrator loaded with 0.5 M NaOH to maintain the pH exactly at 7.4. Monitor the consumption of NaOH. The enzyme selectively hydrolyzes the (R)-enantiomer into the corresponding carboxylic acid, generating one equivalent of protons per reaction cycle. Validation Trigger: When exactly 0.45 equivalents (31.5 mmol, or 63.0 mL of 0.5 M NaOH) have been consumed, the reaction has reached the optimal kinetic resolution threshold.

Step 4: Termination & Workup Immediately filter the mixture through a Celite pad to remove the immobilized enzyme, halting the reaction. Extract the aqueous filtrate with Ethyl Acetate (3 x 100 mL). Causality of Separation: The unreacted, highly hydrophobic (S)-ester partitions exclusively into the organic layer, while the hydrolyzed (R)-carboxylic acid remains trapped in the aqueous layer as a highly polar sodium salt.

Step 5: Isolation Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield enantiopure (S)-Methyl 5-oxopyrrolidine-3-carboxylate (>99% ee).

🗺️ Process Flow Visualization

Workflow A Racemic Methyl 5-oxopyrrolidine-3-carboxylate B Select Enrichment Strategy A->B C Enzymatic Kinetic Resolution (e.g., α-Chymotrypsin/CALB) B->C D Preparative Chiral HPLC (e.g., Chiralpak IC) B->D E Asymmetric Synthesis (Chiral Auxiliary) B->E F Selective Hydrolysis of (R)-Enantiomer C->F G Chromatographic Separation D->G H Diastereoselective Cyclization E->H I Enantiopure (S)-Methyl 5-oxopyrrolidine-3-carboxylate (>99% ee) F->I L/L Extraction G->I Fraction Collection H->I Auxiliary Cleavage

Workflow for the enantiomeric enrichment of (S)-Methyl 5-oxopyrrolidine-3-carboxylate.

📚 References

  • ChemInform Abstract: A Convenient Synthesis of 3,4-cis-Disubstituted Pyrrolidin-2-ones. ResearchGate. Available at:[Link]

  • From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. Molecules (PMC / NIH). Available at:[Link]

  • Synthesis of Boc-protected 4,5-methano-β-proline. ResearchGate. Available at:[Link]

Reference Data & Comparative Studies

Validation

analytical methods for determining enantiomeric purity of pyroglutamates

As a Senior Application Scientist, I approach chiral method development not merely as a regulatory checkbox, but as a mechanistic puzzle. L-pyroglutamic acid (5-oxoproline) is a highly polar, cyclic lactam that serves as...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chiral method development not merely as a regulatory checkbox, but as a mechanistic puzzle. L-pyroglutamic acid (5-oxoproline) is a highly polar, cyclic lactam that serves as a critical chiral building block in pharmaceutical synthesis. However, determining its enantiomeric purity presents distinct analytical challenges: it lacks a strong UV chromophore (absorbing significantly only at low wavelengths around 210–214 nm), it is highly polar, and it is prone to severe peak tailing due to its free carboxylic acid group.

To guarantee the stereochemical fidelity of your starting materials, you must select an analytical modality that overcomes these structural limitations. Below, I objectively compare the two most robust methodologies for determining the enantiomeric purity of pyroglutamates: Direct Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC-UV) .

Mechanistic Evaluation of Analytical Modalities

Direct Chiral HPLC (Teicoplanin-Based CSP)

High-Performance Liquid Chromatography remains the gold standard for evaluating enantiomeric purity[1]. For pyroglutamic acid, traditional reversed-phase or normal-phase chiral columns often fail to provide adequate resolution. Instead, macrocyclic glycopeptide stationary phases, specifically teicoplanin-bonded silica (e.g., Chirobiotic T), are required.

The Causality of Separation: Teicoplanin features an aglycone "basket" and multiple sugar moieties that provide a highly specific chiral cleft. The separation of D- and L-pyroglutamic acid is driven by a combination of hydrogen bonding, steric inclusion, and dipole interactions. To optimize this, the method must be run in a Polar Organic Mode (typically utilizing methanol and acetonitrile). The addition of acetic acid and triethylamine (TEA) is mechanistically critical: acetic acid suppresses the ionization of the pyroglutamate carboxylate to reduce peak tailing, while TEA masks residual silanols on the silica support, ensuring baseline enantioseparation without system peak interference.

Supercritical Fluid Chromatography (SFC-UV)

For high-throughput drug development environments, SFC-UV has emerged as a powerful, green alternative to HPLC.

The Causality of Separation: SFC utilizes supercritical carbon dioxide ( CO2​ ) as the primary mobile phase. Because supercritical CO2​ possesses liquid-like solvating power but gas-like viscosity, it enables significantly higher flow rates without generating excessive backpressure. Since CO2​ is non-polar, a polar organic modifier (like methanol) must be added to elute the highly polar pyroglutamate. This modality allows for the baseline separation of pyroglutamic acid enantiomers in less than two minutes, consuming six times less organic solvent than HPLC while achieving an exceptional Limit of Quantification (LOQ) of 0.05%[2].

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both methodologies based on validated laboratory data.

Analytical ParameterDirect Chiral HPLC (Teicoplanin CSP)Supercritical Fluid Chromatography (SFC-UV)
Primary Separation Mechanism H-bonding & steric inclusion in macrocyclic cavityPartitioning in supercritical CO2​
  • chiral modifier
Analysis Time 10 – 20 minutes< 2 minutes
Solvent Consumption High (100% organic/polar organic mode)Very Low (~6x less organic solvent)
Limit of Quantitation (LOQ) ~0.1%0.05%
Resolution ( Rs​ ) High ( Rs​ > 1.5)High ( Rs​ > 1.5)
Optimal Application Routine QA/QC, high-fidelity stereochemical mappingHigh-throughput screening, green chemistry initiatives

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. I have structured the following methodologies as self-validating systems; you must not proceed to sample analysis unless the system suitability criteria are strictly met.

Protocol 1: Enantiomeric Purity via Chiral HPLC

Adapted from established 1[1].

  • Mobile Phase Preparation: Combine HPLC-grade Acetonitrile, Methanol, Acetic Acid, and Triethylamine in a precise ratio of 54.5 : 45.0 : 0.3 : 0.2 (v/v/v/v). Degas thoroughly via ultrasonication for 15 minutes.

  • Sample Preparation: Accurately weigh the L-pyroglutamic acid sample and dissolve it in the mobile phase to yield a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Teicoplanin-based CSP (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • System Suitability (Self-Validation Step): Inject a 1.0 mg/mL racemic standard (50:50 D,L-pyroglutamic acid). Validation Gate: The method is only valid if the chromatographic resolution ( Rs​ ) between the D and L peaks is ≥1.5 . If Rs​ < 1.5, adjust the Acetic Acid/TEA ratio to optimize the apparent pH.

  • Quantification: Inject the sample. Calculate the enantiomeric excess (ee) using the peak area normalization method.

Protocol 2: High-Throughput Screening via SFC-UV

Adapted from rapid 2[2].

  • Mobile Phase Setup: Line A: Supercritical CO2​ . Line B (Modifier): Methanol containing 0.1% Trifluoroacetic acid (TFA). Causality Note: TFA is essential here to suppress the ionization of pyroglutamate in the supercritical fluid environment, preventing peak broadening.

  • Sample Preparation: Dissolve the pyroglutamate sample in Methanol to a concentration of 2.0 mg/mL.

  • Chromatographic Conditions:

    • Elution: Isocratic (e.g., 85% CO2​ / 15% Modifier).

    • Flow Rate: 3.0 mL/min.

    • Backpressure: 120 bar.

    • Detection: UV at 210 nm.

  • System Suitability (Self-Validation Step): Inject a precision spike of 0.05% D-pyroglutamic acid in an L-pyroglutamate matrix. Validation Gate: The method is validated for trace analysis only if the D-enantiomer peak yields a Signal-to-Noise (S/N) ratio ≥10 .

  • Quantification: Execute the sample run. Elution of both enantiomers will complete in under 2 minutes.

Analytical Workflow Visualization

G A L-Pyroglutamate Sample (Assess Enantiomeric Purity) B Method Selection A->B C1 Chiral HPLC (Teicoplanin CSP) B->C1 High Fidelity C2 SFC-UV (Chiral Stationary Phase) B->C2 High Throughput D1 Polar Organic Mode: MeOH / AcOH / TEA C1->D1 D2 Supercritical CO2 + Organic Modifier C2->D2 E1 UV Detection (210-214 nm) Low Chromophore Sensitivity D1->E1 E2 UV Detection (210 nm) High Throughput D2->E2 F System Suitability Validation (Racemic Resolution Rs > 1.5) E1->F E2->F G Enantiomeric Excess (ee) Quantification F->G

Figure 1: Decision matrix and analytical workflow for determining pyroglutamate enantiomeric purity.

References

  • The Chiral Separation of Pyroglutamic Acid and Related Impurities with SFC for Pharmaceutical Quality Control Source: ResearchGate URL
  • HPLC Enantioseparation of Pyroglutamic Acid Using Teicoplanin Bonded Silica Source: Ingenta Connect URL
  • A Comparative Purity Analysis of Commercially Available L-Pyroglutamic Acid for Researchers and Pharmaceutical Professionals Source: BenchChem URL

Sources

Comparative

Comparative Guide: ¹H and ¹³C NMR Analysis of 5-Oxopyrrolidine-3-Carboxylate Derivatives

Executive Summary The 5-oxopyrrolidine-3-carboxylate scaffold (often referred to as a pyroglutamate derivative) is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-oxopyrrolidine-3-carboxylate scaffold (often referred to as a pyroglutamate derivative) is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimicrobial agents, anti-inflammatory drugs, and in studies of amyloid-beta aggregation in Alzheimer's disease[1][2][3].

Analyzing these derivatives presents a unique analytical challenge. The rigid pyrrolidinone ring forces the protons at the C2 and C4 positions into diastereotopic environments, creating complex, overlapping multiplet spin systems in ¹H NMR[4]. To effectively characterize these molecules and monitor their synthesis, researchers must choose between the unparalleled resolution of High-Field NMR (≥400 MHz) and the real-time, process-analytical capabilities of Benchtop NMR (60–100 MHz) .

This guide objectively compares these two platforms, providing field-proven protocols, causal explanations for experimental design, and quantitative data to help you select the optimal analytical workflow.

Platform Comparison: High-Field vs. Benchtop NMR

The choice between high-field and benchtop NMR is dictated by the fundamental physics of nuclear magnetic resonance. Chemical shift (in ppm) is independent of the magnetic field, but the scalar coupling ( J -coupling) in Hertz remains constant. Consequently, a standard triplet with a 15 Hz width spans ~0.025 ppm on a 600 MHz instrument, but a massive 0.25 ppm on a 60 MHz benchtop system[5].

For 5-oxopyrrolidine-3-carboxylates, this means high-field NMR is mandatory for resolving the overlapping C2/C4 diastereotopic protons and assigning stereochemistry. Conversely, benchtop NMR excels at monitoring isolated signals (e.g., the disappearance of starting material alkene protons) during the cyclization of itaconic acid derivatives[2][6].

Quantitative Performance Comparison
ParameterHigh-Field NMR (e.g., 600 MHz)Benchtop NMR (e.g., 60 MHz)
Magnetic Field Strength 9.4 to 14.1 Tesla (Superconducting)1.4 to 2.3 Tesla (Permanent Neodymium)
Resolution (15 Hz multiplet) ~0.025 ppm spread (Minimal overlap)~0.25 ppm spread (High overlap)[5]
Limit of Detection (LOD) ~100 µmol/L (16 scans)[5]~1 mmol/L (16 scans)[5]
Primary Application Stereochemical assignment, 2D NMR (NOESY/HMBC)Reaction monitoring, kinetic profiling, PAT
Flow Chemistry Compatibility Poor (Requires specialized, expensive flow probes)Excellent (Native continuous/stopped-flow)[6]
Solvent Requirements Deuterated solvents generally requiredProtonated solvents viable (with suppression)

Structural Elucidation Logic

When characterizing a novel 5-oxopyrrolidine-3-carboxylate, a self-validating system of 1D and 2D NMR experiments is required. The C3 methine proton couples extensively with the C2 and C4 methylenes, necessitating 2D correlation to prevent misassignment.

NMRLogic D1 1D 1H & 13C NMR D2 Identify Diastereotopic Protons (C2/C4) D1->D2 D3 2D COSY / TOCSY D2->D3 D4 Map Spin Systems (H2-H3-H4) D3->D4 D5 2D HSQC / HMBC D4->D5 D6 Assign Carbonyls (Lactam vs Ester) D5->D6 D7 2D NOESY / ROESY D6->D7 D8 Determine Relative Stereochemistry D7->D8

Fig 1: High-field 2D NMR elucidation logic for 5-oxopyrrolidine-3-carboxylates.

Characteristic Chemical Shifts
  • ¹H NMR (DMSO-d6): The C3 methine proton typically appears as a multiplet around 3.30–3.50 ppm. The C2 and C4 diastereotopic protons form complex ABX systems between 2.50–2.80 ppm and 3.70–3.95 ppm, depending on N-substitution[2].

  • ¹³C NMR: The lactam carbonyl (C5) and the carboxylate carbonyl (C=O) resonate closely but distinctly in the 171.0–176.0 ppm range. HMBC is critical here to differentiate them by observing long-range coupling from the ester/acid protons or the C4 protons[2].

Experimental Protocols

Protocol A: High-Field NMR Structural Verification (600 MHz)

Objective: Unambiguous stereochemical assignment of a synthesized 5-oxopyrrolidine-3-carboxylate derivative. Causality Focus: Using NOESY to determine the relative cis/trans relationship of substituents on the pyrrolidinone ring.

  • Sample Preparation: Dissolve 15 mg of the purified derivative in 0.6 mL of DMSO-d6. Reasoning: DMSO-d6 disrupts intermolecular hydrogen bonding of the carboxylic acid, sharpening the broad -COOH signal.

  • 1D Acquisition: Acquire a standard ¹H spectrum (ns=16, d1=2s) and a ¹³C{¹H} spectrum (ns=512, d1=2s).

  • HSQC/HMBC Acquisition: Run ¹H-¹³C HSQC to map direct C-H attachments. Follow with HMBC to assign the quaternary carbonyl carbons. Reasoning: The lactam C5 will show a ³J correlation to the C3 methine, whereas the carboxylate C=O will show a ²J correlation.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms. Reasoning: This specific mixing time allows for the build-up of the Nuclear Overhauser Effect without excessive spin diffusion, enabling the identification of through-space proximities between the C3 proton and the C4/C2 protons, confirming relative stereochemistry.

Protocol B: Benchtop NMR Reaction Monitoring (60 MHz)

Objective: Real-time kinetic profiling of the cyclization of itaconic acid with a primary amine to form 1-substituted-5-oxopyrrolidine-3-carboxylic acid[2]. Causality Focus: Managing T1​ relaxation in continuous-flow systems to ensure quantitative accuracy[6].

Workflow Start Reactor: Itaconic Acid + Primary Amine Flow On-line Flow Sampling (HPLC Pump) Start->Flow StopFlow Stopped-Flow NMR Flow->StopFlow ContFlow Continuous-Flow NMR Flow->ContFlow Benchtop Benchtop NMR (60 MHz) Data Acquisition StopFlow->Benchtop T1 Relaxation Allowed ContFlow->Benchtop Flow Rate Optimization Data Kinetic Conversion Profile Benchtop->Data

Fig 2: Comparative workflow for on-line benchtop NMR reaction monitoring.

  • System Integration: Connect the batch reactor to a 60 MHz benchtop NMR equipped with a flow cell using PTFE tubing and an HPLC pump.

  • Mode Selection (Continuous vs. Stopped-Flow):

    • Continuous-Flow: Set flow rate to 1.0 mL/min. Reasoning: The flow rate must be optimized against the longitudinal relaxation time ( T1​ ) of the analyte. If the flow is too fast, spins will not be fully polarized in the external magnetic field before measurement, leading to artificially low integration values[6].

    • Stopped-Flow: Pump fresh reaction mixture into the flow cell, halt the pump, wait 5 seconds (to allow T1​ polarization), and acquire. Reasoning: This eliminates flow-induced line broadening and ensures absolute quantitative accuracy without mathematical correction factors[6].

  • Data Acquisition: Monitor the disappearance of the distinctive itaconic acid alkene protons (~5.8 and 6.2 ppm). These signals are well-separated from the aliphatic multiplet overlap of the forming 5-oxopyrrolidine ring, making them ideal tracking markers at low field.

  • Solvent Suppression: If running in protonated solvents (e.g., H₂O/EtOH), apply a WET or PRESAT solvent suppression pulse sequence. Reasoning: Benchtop systems now possess sufficient field homogeneity to suppress massive solvent peaks, revealing the sub-millimolar analyte signals beneath[7].

Conclusion

For the rigorous structural and stereochemical elucidation of 5-oxopyrrolidine-3-carboxylate derivatives, High-Field NMR remains the gold standard due to its ability to resolve tight J -couplings in complex spin systems. However, for process chemists looking to optimize the synthesis of these scaffolds, Benchtop NMR provides an invaluable, cost-effective tool for real-time kinetic monitoring, provided that flow rates and T1​ relaxation times are carefully managed.

References

  • Transforming reaction monitoring with benchtop NMR spectroscopy Manufacturing Chemist[Link]

  • Structural Analysis and Aggregation Propensity of Pyroglutamate Aβ(3-40) in Aqueous Trifluoroethanol PLOS One[Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents MDPI[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments[Link]

  • Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods PubMed (NIH)[Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS ResearchGate[Link]

Sources

Validation

The Synthetic Chemist's Compass: A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis

For researchers, scientists, and drug development professionals, the precise construction of stereogenic centers is a foundational challenge in the synthesis of complex, biologically active molecules. Among the arsenal o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise construction of stereogenic centers is a foundational challenge in the synthesis of complex, biologically active molecules. Among the arsenal of techniques for asymmetric synthesis, the use of chiral auxiliaries remains a robust, reliable, and predictable strategy.[1][2] This guide offers an in-depth, comparative analysis of the most influential classes of chiral auxiliaries, moving beyond a simple catalog to explain the mechanistic underpinnings of their stereodirecting power and provide the practical, data-driven insights needed for rational selection in your synthetic campaigns.

The core principle of this method is the temporary, covalent attachment of an enantiomerically pure molecule—the auxiliary—to a prochiral substrate.[3] This creates a new, chiral molecule wherein the auxiliary's stereogenic centers effectively shield one of the two diastereotopic faces of the reactive center.[4] Following a diastereoselective transformation, the auxiliary is cleaved, ideally to be recovered and reused, leaving behind the desired enantiomerically enriched product.[2]

The Archetype of Excellence: Defining the Ideal Chiral Auxiliary

Before comparing specific examples, it is crucial to establish the benchmarks against which all auxiliaries are measured:

  • High Diastereoselectivity: The auxiliary must induce a strong facial bias, leading to high diastereomeric ratios (d.r.) in the key bond-forming step.

  • Reliable and Predictable Stereocontrol: The stereochemical outcome should be consistent across a reasonable range of substrates and reaction conditions.

  • Facile Attachment and Cleavage: The auxiliary should be easily attached to the substrate and removed from the product under mild conditions that do not compromise the newly formed stereocenter or other functional groups.[5]

  • High Recovery and Recyclability: To be cost-effective and sustainable, the auxiliary should be recoverable in high yield and purity for reuse.[6][7]

  • Crystallinity of Intermediates: While not essential, crystalline intermediates can be a significant advantage, allowing for easy purification and determination of diastereomeric purity by recrystallization.

A Comparative Analysis of Leading Chiral Auxiliaries

This section will explore the mechanisms, applications, and practical considerations of three major classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Enders' Hydrazones.

Evans' Oxazolidinones: The Gold Standard for Acyclic Stereocontrol

Mechanism of Stereocontrol: Upon acylation, the N-acyloxazolidinone can be deprotonated to form a rigid, chelated (Z)-enolate when using boron or lithium bases.[11][12] The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl or benzyl) sterically blocks one face of this enolate. The incoming electrophile is therefore directed to the opposite, less hindered face, establishing the product's stereochemistry with high fidelity.[4][13]

Diagram: Stereodirecting Model for Evans' (Z)-Enolate

A simplified representation of the chelated transition state for the alkylation of an Evans' auxiliary, illustrating how the C4 substituent sterically shields the si-face, directing the electrophile (E+) to the re-face.

G cluster_0 Chelated (Z)-Enolate cluster_1 Shielded Face cluster_2 Electrophile Approach (E+) N N C_acyl C N->C_acyl Metal M+ R_aux R_aux N->R_aux O_acyl O O_acyl->Metal chelation O_aux O C_alpha C_beta C_alpha->C_beta H_alpha H C_alpha->H_alpha C_acyl->O_acyl C_acyl->C_alpha e1->C_alpha

Caption: Chelated transition state of an Evans' enolate.

Performance Data: Evans' auxiliaries consistently provide excellent diastereoselectivity across a range of reactions.

ReactionSubstrateElectrophiled.r. (syn:anti or major:minor)Yield (%)Reference
AlkylationN-propionyl-(S)-4-benzyloxazolidinoneAllyl Iodide98:285-95[4][14]
AldolN-propionyl-(S)-4-isopropyloxazolidinoneIsobutyraldehyde>99:1 (syn)80-90[8][9]
Diels-AlderN-acryloyl-(S)-4-benzyloxazolidinoneCyclopentadiene95:5>90[8]

Cleavage and Recovery: A key advantage of Evans' auxiliaries is the variety of mild cleavage methods available, which allows for the synthesis of different product classes while enabling high recovery of the auxiliary.[5]

  • Carboxylic Acids: LiOH / H₂O₂[4]

  • Primary Alcohols: LiBH₄ or LiAlH₄[5]

  • Aldehydes: DIBAL-H or LiAlH₄ with temperature control[5]

  • Esters: NaOMe / MeOH[5]

Recovery yields for the auxiliary are often greater than 92%.[6]

Oppolzer's Sultams: Crystalline Controllers for Enhanced Purification

Derived from camphor, Oppolzer's sultams are another powerful class of chiral auxiliaries.[15] Their rigid, bicyclic structure provides a well-defined chiral environment, and the resulting N-acyl sultam derivatives are often highly crystalline, which can greatly simplify the purification of diastereomeric mixtures.[16]

Mechanism of Stereocontrol: Similar to oxazolidinones, N-acyl sultams form chelated (Z)-enolates. The bulky camphor skeleton effectively blocks one face of the enolate. However, the stereochemical outcome can sometimes be modulated by the choice of Lewis acid, which alters the chelation geometry and can lead to different diastereomeric products.[17][18] For instance, variations in Lewis acid stoichiometry in aldol reactions can switch the selectivity between anti and syn products.[17][18]

Performance Data: Oppolzer's sultams are particularly effective in alkylation, aldol, and conjugate addition reactions.

ReactionSubstrateReagent/Electrophiled.r. (major:minor)Yield (%)Reference
AldolN-propionyl-(2R)-bornane-10,2-sultamBenzaldehyde>95:5 (anti/syn tunable)70-85[17][18]
Conjugate AdditionN-enoyl-(2R)-bornane-10,2-sultamBu₂CuLi>99:1>95[16]
HydrogenationN-crotonyl-(2R)-bornane-10,2-sultamH₂, Pd/C98:267-72[19]

Cleavage and Recovery: Cleavage is typically achieved via hydrolysis (e.g., LiOH/H₂O₂) or reductive methods. While effective, recovery of the auxiliary can be more challenging than with Evans' auxiliaries, with reported yields after recrystallization around 48-56%, although continuous flow methods have improved this.[6][19]

Enders' SAMP/RAMP Hydrazones: Masters of Asymmetric α-Alkylation

Developed by Dieter Enders, the SAMP/RAMP hydrazone method is a premier strategy for the asymmetric α-alkylation of ketones and aldehydes.[20][21] (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline and provide exceptionally high levels of stereocontrol.[22]

Mechanism of Stereocontrol: The carbonyl compound is first converted to a chiral hydrazone. Deprotonation with a strong base like LDA generates a chiral lithium aza-enolate.[21] The stereochemical outcome is governed by a rigid, chelated transition state where the lithium cation is coordinated between the aza-enolate nitrogen and the methoxy oxygen.[1] This conformation, combined with the steric bulk of the pyrrolidine ring, blocks one face of the aza-enolate, directing the incoming electrophile with high precision.[23]

Diagram: General Workflow for Chiral Auxiliary-Mediated Synthesis

workflow Substrate Prochiral Substrate Adduct Chiral Adduct (Substrate-Xc) Substrate->Adduct Attachment Auxiliary Chiral Auxiliary (Xc) Auxiliary->Adduct Product_Adduct Diastereomeric Product Adduct Adduct->Product_Adduct Diastereoselective Reaction (+ Reagent) Final_Product Enantiomerically Enriched Product Product_Adduct->Final_Product Cleavage Recovered_Aux Recovered Auxiliary (Xc*) Product_Adduct->Recovered_Aux Cleavage & Separation Recovered_Aux->Auxiliary Recycle

Caption: A generalized workflow for asymmetric synthesis using a recoverable chiral auxiliary.

Performance Data: The SAMP/RAMP method is renowned for achieving near-perfect levels of stereocontrol in alkylations.

SubstrateElectrophiled.r.e.e. of product (%)Yield (%)Reference
Cyclohexanone SAMP HydrazoneMethyl Iodide>98:2>9685-95[20][23]
3-Pentanone SAMP HydrazoneEthyl Iodide>98:2>9987[24]

Cleavage and Recovery: The final product is typically liberated by ozonolysis or acidic hydrolysis of the hydrazone.[21] The auxiliary can be recovered, often after reduction of a nitrosamine byproduct formed during ozonolysis.[24]

Head-to-Head Comparison Summary

FeatureEvans' OxazolidinonesOppolzer's SultamsEnders' SAMP/RAMP Hydrazones
Primary Application Aldol, Alkylation, Diels-AlderAlkylation, Conjugate Additionα-Alkylation of Carbonyls
Stereocontrol Excellent, predictable (syn aldol)Excellent, sometimes tunableNear-perfect
Purification ChromatographyOften by recrystallizationChromatography
Cleavage Versatile (acid, alcohol, etc.)Hydrolysis, reductionOzonolysis, hydrolysis
Recovery Yield >92%[6]~50-79%[6][19]Good, may require extra step
Key Advantage Versatility & reliabilityCrystalline intermediatesExtremely high selectivity for alkylation

Detailed Experimental Protocols

Protocol 1: Diastereoselective Alkylation using an Evans' Oxazolidinone

This protocol is a representative example of an asymmetric alkylation.[4][14]

Step A: Acylation of the Auxiliary

  • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (0.2 M) under an argon atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise and stir for 15 minutes.

  • Add propionyl chloride (1.1 eq.) dropwise, and stir the reaction at -78 °C for 1 hour.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo. Purify by flash chromatography to yield the N-propionyl oxazolidinone.

Step B: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C under argon.

  • Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂, 1.1 eq., 1.0 M in THF) dropwise. Stir for 30 minutes to form the (Z)-enolate.

  • Add allyl iodide (1.2 eq.) and stir at -78 °C for 4 hours.

  • Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with ethyl acetate.

  • Dry the combined organic layers over MgSO₄, concentrate, and determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude material.

  • Purify the major diastereomer by flash column chromatography.

Step C: Cleavage and Auxiliary Recovery

  • Dissolve the purified alkylated product (1.0 eq.) in a 3:1 mixture of THF and water (0.1 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (2.0 eq.).

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide with an aqueous solution of sodium sulfite.

  • Separate the layers. The organic layer can be processed to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid product with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate to yield the final product.

Conclusion

The selection of a chiral auxiliary is a critical strategic decision in the design of an asymmetric synthesis.[1] Evans' oxazolidinones offer unparalleled versatility and predictability, making them a first-choice for a wide range of transformations. Oppolzer's sultams provide the distinct advantage of crystallinity, facilitating purification, while Enders' hydrazones afford unmatched levels of stereocontrol for the α-alkylation of carbonyls. By understanding the mechanistic basis for their stereodirecting power and considering practical factors such as cleavage conditions and recyclability, the synthetic chemist can confidently select the optimal tool to navigate the complex landscape of stereoselective synthesis and efficiently construct the chiral molecules of tomorrow.

References

  • Sage, C. Recent advances in asymmetric synthesis with chiral imide auxiliaries. Available at: [Link]

  • da Silva, J. F. M., et al. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed, 2019. Available at: [Link]

  • Chen, X., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 2008. Available at: [Link]

  • Cortes-Salva, M., & Yudin, A. K. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 2019. Available at: [Link]

  • Williams College. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Available at: [Link]

  • SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Available at: [Link]

  • ResearchGate. Methods for cleavage of chiral auxiliary. Available at: [Link]

  • AIR Unimi. Memory of Chirality: Synthesis of enantiopure sultams derived from α-amino acids. Available at: [Link]

  • Wikipedia. Enders SAMP/RAMP hydrazone-alkylation reaction. Available at: [Link]

  • PubMed. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. Available at: [Link]

  • Chemical Science (RSC Publishing). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Available at: [Link]

  • SciSpace. Chiral Auxiliaries in Polymer‐Supported Organic Synthesis. Available at: [Link]

  • Figshare. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners†,‡. Available at: [Link]

  • Scilit. Asymmetric radical addition, cyclization, and annulation reactions with Oppolzer's camphor sultam. Available at: [Link]

  • Slideshare. Evans aldol ppt. Available at: [Link]

  • YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • ConnectSci. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Available at: [Link]

  • NIH. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Available at: [Link]

  • ACS Publications. Chiral and achiral formamidines in synthesis. The first asymmetric route to (-)-yohimbine and an efficient total synthesis of (. +-.)- yohimbine. Available at: [Link]

  • MIT. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Available at: [Link]

  • Organic Syntheses. (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP). Available at: [Link]

  • PMC. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Available at: [Link]

  • ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]

  • Myers, A. Chem 115 Lecture Notes. Available at: [Link]

  • Evans Enolate Alkylation-Hydrolysis. Available at: [Link]

  • ACS Publications. An asymmetric synthesis of aporphine and related alkaloids via chiral formamidines. (+)-glaucine, (+)-homoglaucine, and (-)-8,9-didemethoxythalisopavine. Available at: [Link]

  • ACS Publications. Chiral formamidines. The total asymmetric synthesis of (-)-8-azaestrone and related (-)-8-aza-12-oxo-17-desoxoestrone. Available at: [Link]

  • PMC. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Available at: [Link]

  • Chemistry and Chemists. Chiral Reagents for Asymmetric Synthesis. Available at: [Link]

Sources

Comparative

Strategic Selection of Chiral Pyrrolidine Building Blocks: A Comparative Guide to (S)-Methyl 5-oxopyrrolidine-3-carboxylate and Alternatives

In modern drug discovery, the spatial orientation of pharmacophores is heavily dictated by the choice of chiral building blocks. Pyrrolidine derivatives are ubiquitous in medicinal chemistry, offering rigidified vectors...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the spatial orientation of pharmacophores is heavily dictated by the choice of chiral building blocks. Pyrrolidine derivatives are ubiquitous in medicinal chemistry, offering rigidified vectors for functional group projection. Among these, (S)-Methyl 5-oxopyrrolidine-3-carboxylate (a β -proline lactam derivative) has emerged as a highly specialized scaffold, particularly in the development of Nav1.8 channel inhibitors and targeted oncology agents.

This guide objectively compares (S)-Methyl 5-oxopyrrolidine-3-carboxylate against its primary structural alternatives—Methyl L-pyroglutamate and (S)-1-Boc-pyrrolidine-3-carboxylic acid —providing mechanistic insights, physicochemical data, and self-validating experimental protocols for downstream functionalization.

Structural & Mechanistic Profiling

The selection between isomeric and differentially oxidized pyrrolidine building blocks hinges on the desired conformational rigidity and the required trajectory of the substituent vectors.

The Target: (S)-Methyl 5-oxopyrrolidine-3-carboxylate

This molecule features a γ -lactam ring with a carboxylate ester at the C3 ( β ) position.

  • Mechanistic Advantage : The lactam motif serves a dual purpose. First, it acts as an intrinsic, atom-economical protecting group for the nitrogen, allowing for selective N-alkylation under strongly basic conditions without the need for exogenous protecting groups (like Boc or Cbz). Second, compared to highly flexible acyclic equivalents or fully reduced pyrrolidines, the sp2 hybridized lactam nitrogen enforces a planar geometry at the bottom of the ring, restricting the conformational space of the C3 ester. This specific spatial vector is critical for engaging the voltage-gated sodium channel Nav1.8 . Furthermore, 5-oxopyrrolidines are generally more stable than corresponding lactones under physiological conditions, presenting superior developability features for oral bioavailability .

Alternative 1: Methyl L-pyroglutamate ((S)-Methyl 5-oxopyrrolidine-2-carboxylate)

An isomer of the target compound, this α -amino acid derivative is naturally derived from L-glutamic acid.

  • Mechanistic Divergence : While it shares the γ -lactam stability, the ester is located at the C2 ( α ) position. This shifts the functionalization vector by one carbon, making it ideal for standard peptidomimetics and α -proline analogs, but fundamentally incompatible with structure-activity relationships (SAR) requiring β -substitution. It is widely utilized for its inherent anti-inflammatory properties and as a chiral pool starting material .

Alternative 2: (S)-1-Boc-pyrrolidine-3-carboxylic acid

A fully reduced, N-protected β -proline analog.

  • Mechanistic Divergence : Lacking the lactam carbonyl, this building block is significantly more flexible. It is chosen when the final active pharmaceutical ingredient (API) requires a basic amine center (post-deprotection) rather than a neutral amide. However, the bulky N-Boc group can sterically hinder adjacent coupling reactions, and the lack of the lactam dipole alters the molecule's topological polar surface area (TPSA).

BuildingBlocks Root Chiral Pyrrolidine Building Blocks Target (S)-Methyl 5-oxopyrrolidine-3-carboxylate (β-Ester Lactam) Root->Target Alt1 Methyl L-pyroglutamate (α-Ester Lactam) Root->Alt1 Alt2 (S)-1-Boc-pyrrolidine-3-carboxylic acid (N-Protected β-Acid) Root->Alt2 Target_App Nav1.8 Inhibitors & β-Proline Analogs Target->Target_App N-Alkylation / Hydrolysis Alt1_App Peptidomimetics & α-Proline Analogs Alt1->Alt1_App Grignard / Reduction Alt2_App Direct Amidation & Fully Reduced Scaffolds Alt2->Alt2_App Deprotection / Coupling

Logical divergence of chiral pyrrolidine building blocks based on structural features.

Quantitative Comparison of Physicochemical Properties

The following table summarizes the key quantitative metrics and reactivity profiles that dictate the selection of these building blocks in a synthetic route.

Property / Metric(S)-Methyl 5-oxopyrrolidine-3-carboxylateMethyl L-pyroglutamate(S)-1-Boc-pyrrolidine-3-carboxylic acid
Molecular Weight 143.14 g/mol 143.14 g/mol 215.25 g/mol
Ring Oxidation State γ -Lactam (Neutral N) γ -Lactam (Neutral N)Fully Reduced (Basic N post-deprotection)
Substitution Vector C3 ( β -position)C2 ( α -position)C3 ( β -position)
N-Functionalization Requires strong base (NaH, KHMDS)Requires strong base (NaH, KHMDS)Standard amine coupling (post-Boc removal)
TPSA (Approx.) 46.5 Ų46.5 Ų67.8 Ų
Primary Utility Nav1.8 Inhibitors, Myeloma agentsChiral pool synthesis, PeptidomimeticsDirect amide coupling for basic APIs

Self-Validating Experimental Protocols

To ensure high reproducibility, the following protocols incorporate self-validating analytical checkpoints. These methods demonstrate the downstream utility of (S)-Methyl 5-oxopyrrolidine-3-carboxylate in synthesizing complex pharmaceutical intermediates.

Protocol A: Synthesis of Nav1.8 Inhibitor Precursors via Biphasic Ester Hydrolysis

This protocol details the selective hydrolysis of the C3 methyl ester without opening the γ -lactam ring, a critical step in generating the free acid for subsequent amide coupling in Nav1.8 inhibitor synthesis .

Causality behind choices : A mixed organic/aqueous solvent system (THF/MeOH/H 2​ O) is strictly required. The ester is lipophilic, while the NaOH is hydrophilic; omitting THF or MeOH leads to a biphasic suspension where the reaction stalls at the interface. Careful pH adjustment during workup (pH 4–5) is critical because over-acidification (pH < 2) can trigger lactam ring opening or polymerization.

Step-by-Step Methodology :

  • Initiation : In a round-bottom flask, dissolve (S)-methyl 5-oxopyrrolidine-3-carboxylate (0.45 g, 1.5 mmol) in a co-solvent mixture of THF (4 mL) and MeOH (4 mL).

  • Reagent Addition : Slowly add a solution of NaOH (0.29 g, 7.3 mmol, ~5 eq) dissolved in deionized water (2 mL).

  • Reaction : Stir the mixture at room temperature (20–25 °C) for 12 hours.

    • Validation Checkpoint 1: Perform TLC (10% MeOH in DCM, visualized with KMnO 4​ ). The reaction is complete when the high-R f​ ester spot is entirely consumed, replaced by a baseline spot (the sodium salt of the acid).

  • Primary Workup : Dilute the mixture with 10 mL of water and extract with Petroleum Ether (2 × 10 mL). Discard the organic layer (this removes unreacted starting material and neutral organic impurities).

  • Acidification : Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise until the pH reaches strictly 4.0–5.0 (monitor continuously with a calibrated pH meter).

  • Extraction & Isolation : Extract the acidified aqueous layer with Ethyl Acetate (EtOAc, 3 × 15 mL). Combine the EtOAc layers, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the free carboxylic acid.

    • Validation Checkpoint 2: Analyze the isolated product via 1 H-NMR (DMSO- d6​ ). The self-validation of success is the complete disappearance of the sharp methyl ester singlet at ~3.65 ppm, while the lactam N-H broad singlet (~7.6 ppm) remains intact.

Workflow Step1 (S)-Methyl 5-oxopyrrolidine- 3-carboxylate Step2 N-Alkylation (NaH, R-X, THF) Step1->Step2 Step3 Ester Hydrolysis (NaOH, MeOH/H2O) Step2->Step3 Step4 Amide Coupling (HATU, DIPEA, Amine) Step3->Step4 Product Nav1.8 Inhibitor Candidate Step4->Product

Experimental workflow for synthesizing Nav1.8 inhibitors from the β-ester lactam.

Protocol B: Selective N-Alkylation of the Lactam Core

Functionalizing the nitrogen of (S)-Methyl 5-oxopyrrolidine-3-carboxylate requires deprotonation of the relatively non-nucleophilic lactam amide.

Causality behind choices : Sodium hydride (NaH) is utilized to quantitatively deprotonate the lactam N-H (pKa ~15). Weaker bases (like K 2​ CO 3​ ) are insufficient for complete deprotonation at room temperature, leading to poor yields. Anhydrous THF is used to prevent the violent quenching of NaH and to suppress competitive hydrolysis of the methyl ester.

Step-by-Step Methodology :

  • Deprotonation : Under a strict N 2​ atmosphere, suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C. Slowly add a solution of (S)-Methyl 5-oxopyrrolidine-3-carboxylate (1.0 eq) in THF. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation : Add the desired alkyl halide (R-X, 1.1 eq) dropwise. Warm the reaction to room temperature and stir for 4 hours.

    • Validation Checkpoint 1: LC-MS analysis of an aliquot (quenched in MeOH) must show the mass shift corresponding to the [M+H] + of the alkylated product.

  • Quenching & Workup : Quench the reaction carefully with saturated aqueous NH 4​ Cl at 0 °C. Extract with EtOAc, wash with brine, dry over MgSO 4​ , and concentrate.

    • Validation Checkpoint 2: 1 H-NMR must confirm the disappearance of the broad lactam N-H peak (~6.0-7.0 ppm in CDCl 3​ ) and the appearance of the new alkyl protons.

References

  • Title: WO2021257420A1 - 5-oxopyrrolidine-3-carboxamides as nav1.
  • Title : From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells Source : MDPI URL :[Link]

Validation

The Definitive Guide to Stereochemical Validation: X-Ray Crystallography vs. Alternative Modalities

In modern drug discovery, the absolute stereochemistry of an active pharmaceutical ingredient (API) fundamentally dictates its pharmacological efficacy, toxicity, and pharmacokinetic profile. Regulatory agencies mandate...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the absolute stereochemistry of an active pharmaceutical ingredient (API) fundamentally dictates its pharmacological efficacy, toxicity, and pharmacokinetic profile. Regulatory agencies mandate the unambiguous assignment of all chiral centers before clinical progression. While various analytical modalities exist, Single-Crystal X-ray Diffraction (SCXRD) remains the definitive gold standard.

As a Senior Application Scientist, I have structured this guide to objectively compare SCXRD against orthogonal techniques—Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Microcrystal Electron Diffraction (MicroED). Beyond theoretical comparisons, this guide details the mechanistic causality behind experimental choices and provides a self-validating protocol for authoritative stereochemical assignment.

The Mechanistic Basis of SCXRD for Absolute Structure

The determination of absolute stereochemistry by X-ray crystallography relies on the physical phenomenon of resonant scattering (anomalous dispersion). When the energy of the incident X-ray beam approaches the binding energy of an atom's inner-shell electrons, the atomic scattering factor becomes complex, breaking Friedel's Law 1. This introduces slight, measurable intensity differences between Friedel-related reflections, known as Bijvoet pairs [[2]]().

To quantify this, the Flack parameter ( x ) is refined alongside the structural model. The Flack parameter represents the molar fraction of the inverted enantiomer present in the crystal 1. For a structure to be confidently assigned, the standard uncertainty ( u ) of the Flack parameter must be strictly <0.1 for enantiopure samples, and <0.04 for samples of unknown enantiomeric excess 3.

Flack Root Calculate Flack Parameter (x) and Standard Uncertainty (u) Node0 x ≈ 0 (u < 0.1) Root->Node0 Node1 x ≈ 1 (u < 0.1) Root->Node1 Node5 x ≈ 0.5 Root->Node5 Res0 Correct Absolute Configuration Node0->Res0 Res1 Inverted Structure (Invert the Model) Node1->Res1 Res5 Racemic Twin or Poor Data Quality Node5->Res5

Decision tree for interpreting the Flack parameter in absolute structure validation.

Comparative Analysis of Stereochemical Modalities

Selecting the appropriate analytical technique requires balancing sample constraints, throughput, and the directness of the measurement.

  • NMR: While high-throughput, standard solution-state NMR cannot distinguish enantiomers natively. It requires chiral derivatizing agents (e.g., Mosher's acid) to form diastereomers.

  • VCD: Directly measures absolute stereochemistry by comparing experimental IR absorption spectra against Density Functional Theory (DFT) calculations. However, it is computationally expensive and struggles with highly flexible molecules.

  • MicroED: Solves the primary limitation of SCXRD—the need for large crystals. MicroED can determine structures from femtogram quantities of nanocrystals 4. Recent advances in dynamical scattering refinement now allow MicroED to extract absolute stereochemistry by accounting for multiple scattering events 5.

Quantitative Performance Comparison
Analytical ModalityPhysical PrincipleQuantitative Sample RequirementStereochemical OutputThroughput
SCXRD Anomalous dispersion (Resonant scattering) ∼0.1−0.3 mm single crystal ( 5−50 µg)Direct absolute configurationMedium (Days)
NMR Nuclear Overhauser Effect / Derivatization 1−10 mg in solutionRelative natively (Absolute requires derivatization)High (Hours)
VCD Differential absorption of circularly polarized IR 5−20 mgDirect absolute configurationLow (Weeks due to DFT)
MicroED Dynamical scattering of electronsFemtogram quantities ( <300 nm thick)Direct absolute configurationMedium (Days)

Self-Validating Experimental Protocol: SCXRD Workflow

A robust SCXRD experiment is a self-validating system. Each step—from crystallization to refinement—contains internal quality checks to ensure the final Flack parameter is trustworthy.

Phase I: Crystal Growth (Slow Evaporation)
  • Objective: Obtain a single, defect-free crystal ( ∼0.1−0.3 mm) with long-range 3D order 6.

  • Methodology: Dissolve >98% pure compound in a minimal amount of a moderately soluble solvent (e.g., ethyl acetate/hexane mixture). Loosely cap the vial to allow slow solvent evaporation over days to weeks.

  • Causality: Rapid precipitation leads to kinetic trapping, yielding amorphous powders or microcrystalline aggregates. Slow evaporation maintains the solution in a metastable supersaturated state, thermodynamically favoring the ordered deposition of molecules onto a single nucleation site, minimizing crystal twinning and lattice defects 7.

  • Validation Check: Examine the resulting crystal under a polarized light microscope. A true single crystal will exhibit uniform extinction (going completely dark at specific rotation angles). If the crystal shows patchy or incomplete extinction, it is twinned or multicrystalline and must be recrystallized.

Phase II: Data Collection
  • Objective: Maximize the weak anomalous scattering signal of light atoms (C, N, O).

  • Methodology: Mount the crystal on a diffractometer equipped with a Copper (Cu K α , λ=1.5418 Å) X-ray source. Cool the crystal to 100 K using a nitrogen cryostream.

  • Causality: For light-atom organic molecules, the resonant scattering signal using standard Molybdenum (Mo K α , λ=0.7107 Å) radiation is virtually non-existent. Cu K α radiation has a longer wavelength that better matches the absorption edges of lighter elements, amplifying the Bijvoet differences 3. Cooling to 100 K reduces atomic thermal vibrations (Debye-Waller factor), significantly enhancing high-resolution diffraction spots and overall signal-to-noise ratio 8.

  • Validation Check: During initial screening, verify that the data completeness is >99% and redundancy is >4 . If redundancy is low, the statistical certainty of the Bijvoet differences will be insufficient for absolute structure determination 8.

Phase III: Integration, Refinement, and Validation
  • Objective: Solve the structure and validate the absolute configuration.

  • Methodology: Integrate the diffraction images and solve the phase problem using direct methods or intrinsic phasing. Refine the atomic coordinates and anisotropic displacement parameters using full-matrix least-squares against F2 .

  • Validation Check: The system is validated if the final R1​ value is <5% , the goodness-of-fit (S) is near 1.0 , and the Flack parameter x is 0.00 with a standard uncertainty u<0.1 3. If x=1.0 , the model must be mathematically inverted and re-refined.

G A Sample Purity (>98% Enantiomeric Excess) B Crystal Growth (Slow Evaporation) A->B C X-Ray Diffraction (Cu Kα, 100K) B->C D Data Integration & Bijvoet Pair Analysis C->D E Absolute Structure (Flack Parameter) D->E

Workflow for absolute stereochemistry determination via Single-Crystal X-ray Diffraction.

Sources

Comparative

comparative analysis of synthetic routes to pyroglutamic acid

Title: Comparative Analysis of Synthetic Routes to Pyroglutamic Acid: A Technical Guide for Process Optimization Introduction Pyroglutamic acid (5-oxoproline or pGlu) is a ubiquitous chiral building block essential for t...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Synthetic Routes to Pyroglutamic Acid: A Technical Guide for Process Optimization

Introduction

Pyroglutamic acid (5-oxoproline or pGlu) is a ubiquitous chiral building block essential for the synthesis of peptidomimetics, central nervous system (CNS) drugs, and complex natural products[1]. Its rigid γ-lactam ring imposes unique conformational constraints that enhance the proteolytic stability and receptor binding affinity of peptide-based therapeutics[2]. However, the selection of a synthetic route to pGlu and its derivatives dictates not only the overall yield but also the stereochemical integrity (enantiomeric excess, ee) of the final product[1].

As process chemists and drug development professionals, we must evaluate synthetic pathways not merely as a sequence of steps, but as a system of thermodynamic and kinetic trade-offs. This guide objectively compares three distinct synthetic methodologies—thermal, catalytic, and enzymatic—providing mechanistic insights, self-validating experimental protocols, and comparative yield data to inform your process chemistry decisions.

Thermal Dehydration and Cyclization (The Classical Route)

Mechanistic Causality: The most scalable and economically viable method for producing unsubstituted L-pyroglutamic acid is the thermal cyclization of L-glutamic acid[3]. When heated above 160 °C, L-glutamic acid undergoes an intramolecular condensation. The α-amino group acts as a nucleophile, attacking the γ-carboxyl carbon. The causality here is driven by the thermodynamic stability of the resulting 5-membered γ-lactam ring, which compensates for the entropic cost of cyclization and the enthalpic cost of water elimination[4].

Self-Validating Experimental Protocol:

  • Preparation: Place 1.0 g of enantiopure L-glutamic acid into a ceramic crucible[4].

  • Thermal Treatment: Heat the crucible in a pre-heated oven at 160 °C for exactly 4 hours. The solid will transition into a brown, viscous melt as dehydration proceeds[4].

  • Cooling & Crystallization: Allow the melt to cool gradually to 20 °C, yielding a brownish powder[4].

  • Purification: Solubilize the crude solid in Milli-Q water, filter through a 0.45 μm syringe filter, and dialyze against Milli-Q water for 48 hours to remove unreacted precursor, followed by drying at 60 °C[4].

  • Validation: Confirm cyclization via Fourier-transform infrared (FTIR) spectroscopy. The disappearance of the primary amine signals and the emergence of two distinct peaks at 1709 cm⁻¹ (free carboxyl −C=O stretching) and 1638 cm⁻¹ (γ-lactam amide −CONH− stretching) validate the formation of the lactam ring[4]. Additionally, ¹H NMR should show a shift of the α-proton, with residual L-glutamic acid detectable at 3.87 ppm[4].

Catalytic Conversion & Downstream Processing (The Green Chemistry Route)

Mechanistic Causality: Modern industrial applications often require the conversion of glutamic acid to pGlu as an intermediate for downstream solvents and polymers like 2-pyrrolidone[5]. This is achieved using heterogeneous transition-metal catalysts, such as Ru/Al₂O₃ or Ru/MFI zeolites, under high hydrogen pressure (2 MPa)[5]. The reaction proceeds via a non-catalytic cyclocondensation of glutamic acid to pGlu at 433–448 K, followed by the Ru-catalyzed oxidative dehydrogenation of the intermediate (pyroglutaminol) into an aldehyde, which undergoes rapid decarbonylation to yield 2-pyrrolidone[5]. The choice of support (e.g., MFI zeolite vs. Al₂O₃) dictates the cationic ruthenium (Ruᵟ⁺) dispersion, which directly suppresses side reactions and maximizes yield[6].

Self-Validating Experimental Protocol:

  • Catalyst Preparation: Impregnate MFI zeolite with a RuCl₃ solution adjusted precisely to pH 2.8 using NH₄OH to ensure optimal Ruᵟ⁺ species formation and prevent leaching[6].

  • Reaction Setup: Load L-glutamic acid (or pGlu) and the Ru/MFI catalyst into a high-pressure stainless-steel autoclave[5].

  • Pressurization: Purge the reactor with N₂ and pressurize with H₂ to 2.0 MPa[5].

  • Heating: Heat the reactor to 448 K under continuous stirring for the designated reaction time[5].

  • Validation: Post-reaction, pass the mixture through a syringe filter to remove the solid catalyst[6]. Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the conversion. A successful run on Ru/MFI should yield ~81% 2-pyrrolidone and pyroglutaminol combined, with minimal pyrrolidine byproducts[6].

Enzymatic Cyclization (The Biocatalytic Route)

Mechanistic Causality: For highly sensitive peptide synthesis where thermal degradation or racemization is a risk, enzymatic cyclization provides a mild, stereoselective alternative. Glutaminyl cyclase (QC) catalyzes the intramolecular cyclization of N-terminal L-glutamine into pyroglutamic acid, accompanied by the release of ammonia[2]. This reaction occurs under physiological conditions and ensures 100% retention of stereochemical integrity at the C-2 chiral center, which is paramount when synthesizing complex N-protected pGlu building blocks[1][7].

Self-Validating Experimental Protocol:

  • Substrate Preparation: Dissolve the L-glutamine precursor (or glutaminyl-peptide) in a 50 mM Tris-HCl buffer (pH 7.5).

  • Enzyme Addition: Introduce recombinant mammalian or bacterial glutaminyl cyclase[7].

  • Incubation: Incubate the mixture at 37 °C. The causality of the pH 7.5 choice is to maintain a fraction of the N-terminal amine in its unprotonated state, facilitating its nucleophilic attack on the γ-amide[7].

  • Validation: Monitor the reaction using a coupled continuous spectrophotometric assay measuring ammonia release, or via chiral High-Performance Liquid Chromatography (HPLC) to confirm >99.8% product purity and complete retention of enantiomeric excess[1].

Comparative Data Analysis

To facilitate route selection, the following table synthesizes the quantitative performance metrics of each methodology based on reported literature.

Synthetic RoutePrimary PrecursorTypical Yield (%)Purity / eeKey Operating ConditionsPrimary Application
Thermal Cyclization L-Glutamic Acid85 - 95%High / Moderate risk of racemization if overheated160 °C, 4 hours, Atmospheric PressureBulk pGlu synthesis, PGA homopeptides[4]
Catalytic (Ru/MFI) L-Glutamic Acid / pGlu62 - 81% (as 2-pyrrolidone)Moderate (Byproducts: pyrrolidine)448 K, 2.0 MPa H₂, Ru/MFI catalystIndustrial solvent & polymer feedstock[5][6]
Enzymatic (QC) L-Glutamine>95% (Substrate dependent)>99.8% / 100% ee retention37 °C, pH 7.5 bufferPeptide synthesis, N-terminal modification[1][7]
Chemical Derivatization Methyl L-pyroglutamate80 - 88% (for Boc/Z/Fmoc-pGlu)>99% / High eeDMAP, (Boc)₂O, CH₂Cl₂, RTChiral building blocks for drug design[1]

Visualizing the Synthetic Pathways

The following workflow diagram illustrates the logical divergence of these three synthetic strategies from their amino acid precursors.

SyntheticRoutes Glu L-Glutamic Acid (Precursor) Thermal Thermal Cyclization (160 °C, -H2O) Glu->Thermal Dehydration Catalytic Catalytic Conversion (Ru/Al2O3, H2, 448 K) Glu->Catalytic Cyclocondensation Gln L-Glutamine (Precursor) Enzymatic Enzymatic Cyclization (Glutaminyl Cyclase, 37 °C) Gln->Enzymatic Deamination pGlu L-Pyroglutamic Acid (5-Oxoproline) Thermal->pGlu High Yield Catalytic->pGlu Intermediate Downstream 2-Pyrrolidone (Downstream) Catalytic->Downstream Decarbonylation Enzymatic->pGlu 100% ee, Mild

Comparative synthetic workflows for L-Pyroglutamic Acid from glutamic acid and glutamine precursors.

Conclusion

The selection of a synthetic route to pyroglutamic acid must be tailored to the end-use application. For bulk material generation where stereochemical precision is secondary to throughput, thermal cyclization remains the gold standard[4]. Conversely, for the synthesis of complex active pharmaceutical ingredients (APIs) where enantiomeric purity is non-negotiable, enzymatic cyclization or carefully controlled chemical derivatization (e.g., N-chloroacetylation and base-catalyzed cyclization[8]) is required. Furthermore, the advent of Ru-supported zeolite catalysis bridges the gap between amino acid feedstocks and industrial polymer precursors, highlighting the versatility of the pGlu scaffold[6].

Sources

Validation

Assessing the Biological Activity of Novel Pyrrolidinone Derivatives: A Comparative Guide on SV2A-Targeted Anticonvulsants

The pyrrolidinone core is universally recognized as a privileged scaffold in modern medicinal chemistry, particularly within neuropharmacology[1]. While first-generation pyrrolidinone derivatives (racetams) primarily mod...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolidinone core is universally recognized as a privileged scaffold in modern medicinal chemistry, particularly within neuropharmacology[1]. While first-generation pyrrolidinone derivatives (racetams) primarily modulated AMPA receptors to achieve nootropic effects, structural evolution has yielded second-generation compounds—most notably Levetiracetam (LEV) and Brivaracetam (BRV)—that exhibit potent anticonvulsant activity by selectively targeting the Synaptic Vesicle Glycoprotein 2A (SV2A)[2][3].

As drug development professionals push the boundaries of this chemical space, rigorous, objective benchmarking of novel candidates is critical. This guide evaluates a rationally designed, next-generation candidate—Novel Pyrrolidinone Derivative 101 (NPD-101) —comparing its biological activity and mechanism of action against established clinical standards (LEV and BRV).

Mechanistic Grounding: The SV2A Pathway

To accurately assess a novel pyrrolidinone, one must first understand the causality of its target engagement. SV2A is an integral membrane protein highly conserved across presynaptic terminals[3]. Unlike traditional antiepileptic drugs (AEDs) that block voltage-gated ion channels or enhance GABAergic tone, SV2A ligands do not directly alter basal neurotransmission.

Instead, binding to SV2A modulates the trafficking and function of synaptotagmin, a calcium sensor critical for vesicle fusion[4]. During periods of pathological high-frequency firing (seizures), this modulation selectively attenuates the excessive exocytosis of excitatory neurotransmitters like glutamate, thereby restoring excitatory/inhibitory balance without causing generalized CNS depression[4][5].

G NPD Pyrrolidinone Derivative (NPD-101 / LEV) SV2A SV2A Protein (Synaptic Vesicle) NPD->SV2A High Affinity Binding SYT Synaptotagmin Modulation SV2A->SYT Conformational Change EXO Regulated Exocytosis (Neurotransmitter Release) SYT->EXO Decreased Glutamate Release SEIZURE Suppression of Psychomotor Seizures EXO->SEIZURE Restored Excitatory Balance

Fig 1: Mechanistic pathway of SV2A-targeted pyrrolidinone derivatives in seizure suppression.

Comparative Performance Matrix

The translation of structural modifications into biological efficacy is best captured through a combination of in vitro binding kinetics and in vivo pharmacodynamics. Table 1 summarizes the quantitative performance of NPD-101 against LEV and BRV. NPD-101 was engineered to maximize lipophilicity (LogP) while retaining the high SV2A affinity characteristic of BRV, resulting in an ultra-fast onset of action[2].

Table 1: Pharmacological and Efficacy Profiling of Pyrrolidinone Derivatives

ParameterLevetiracetam (LEV)Brivaracetam (BRV)NPD-101 (Novel Candidate)
Target Mechanism SV2A BindingSV2A BindingSV2A Binding
SV2A Binding Affinity ( Ki​ ) ~ 1.5 - 3.0 μ M~ 50 nM~ 12 nM
6 Hz Seizure Model ED50​ 15.2 mg/kg1.8 mg/kg0.9 mg/kg
Lipophilicity (LogP) -0.60.61.4
Onset of SV2A Occupancy ~ 60 minutesWithin minutes< 2 minutes
Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the data presented above must be derived from self-validating experimental systems. Below are the definitive protocols used to assess pyrrolidinone biological activity, detailing the causality behind each methodological choice.

Protocol A: SV2A Radioligand Competition Binding Assay

Objective: To objectively quantify the binding affinity ( Ki​ ) of the pyrrolidinone derivative to the SV2A protein[2][3]. Causality & Rationale: We utilize [3H] ucb 30889 as the radioligand because it is a highly specific, tritiated analog that binds selectively to the SV2A site[2][3]. Displacement of this radioligand by unlabeled NPD-101 allows for precise calculation of binding kinetics.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue (which abundantly expresses conserved SV2A) in 20 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail[2].

  • Protein Normalization: Validation Checkpoint: Perform a BCA protein assay to standardize protein concentration to exactly 200 μ g/well . Failure to normalize protein levels will cause artifactual shifts in the binding curve.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a constant 1.8 nM concentration of [3H] ucb 30889[2]. Add increasing concentrations of the unlabeled test compound (NPD-101, LEV, or BRV) ranging from 10−10 M to 10−4 M.

  • Internal Control Definition: Validation Checkpoint: Define Non-Specific Binding (NSB) in parallel wells by adding a saturating concentration (1 mM) of unlabeled LEV[3]. Specific binding must constitute >80% of the total radioactive signal for the assay to be deemed valid.

  • Equilibration & Separation: Incubate the microplate at 4°C for 120 minutes to achieve thermodynamic equilibrium. Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to minimize non-specific ligand adhesion.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify using a liquid scintillation counter. Calculate the IC50​ via non-linear regression and derive the Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vivo Efficacy via the 6 Hz Psychomotor Seizure Model

Objective: To determine the median effective dose ( ED50​ ) for seizure protection. Causality & Rationale: Standard acute seizure screens, such as the Maximal Electroshock (MES) or Pentylenetetrazol (PTZ) models, notoriously fail to detect the efficacy of SV2A-targeted pyrrolidinones[6]. The 6 Hz corneal stimulation model (utilizing a low-frequency, long-duration stimulus) uniquely induces c-Fos expression in the amygdala and piriform cortex, accurately mimicking therapy-resistant limbic/partial seizures[7].

Step-by-Step Methodology:

  • Subject Preparation: Utilize adult male CF-1 mice. Acclimate subjects to the testing environment for 24 hours to prevent stress-induced neurochemical alterations that could skew seizure thresholds.

  • Dosing: Administer the test compound (NPD-101, LEV, or BRV) via intraperitoneal (i.p.) injection. Observe a strict pretreatment time based on the compound's pharmacokinetic profile (e.g., 60 minutes for LEV; 15 minutes for the highly lipophilic NPD-101).

  • Corneal Stimulation: Apply 0.5% tetracaine to the corneas 15 minutes prior to stimulation to provide local anesthesia and ensure ethical compliance[6]. Using an electroconvulsometer, deliver a 6 Hz, 0.2 ms rectangular pulse width, 32 mA current for exactly 3 seconds[6][8].

  • Observation Phase: Immediately release the animal into a clear observation cage. Monitor for characteristic psychomotor seizure behaviors: stun posture, jaw/forelimb clonus, Straub-tail, and vibrissae twitching[6].

  • Endpoint & Validation: Validation Checkpoint: The experimental endpoint is binary. An animal is considered "protected" only if it completely lacks seizure behavior and resumes normal exploratory activity within 10 seconds post-stimulation[6][8]. Calculate the ED50​ using probit analysis of the dose-response relationship[6].

References
  • The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry - Benchchem. 1

  • Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures - Neuromethods (Elsevier Pure).8

  • Comparative Efficacy of Levetiracetam and Brivaracetam on SV2A Binding: A Guide for Researchers - Benchchem. 2

  • Isobolographic characterization of interaction of levetiracetam with clobazam in the mouse 6 Hz psychomotor seizure model - Journal of Pre-Clinical and Clinical Research. 6

  • Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy - ResearchGate.9

  • c-fos-Immunohistochemisty-Mapping-of-Seizure-Activity-in-the-6-Hz-Psychomotor-Seizure-Model-of-Partial-Epilepsy - American Epilepsy Society. 7

  • The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - Proceedings of the National Academy of Sciences.3

  • Cotrafficking of SV2 and Synaptotagmin at the Synapse - Journal of Neuroscience. 4

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (S)-Methyl 5-oxopyrrolidine-3-carboxylate

This guide provides a comprehensive overview and comparison of mass spectrometry-based methodologies for the analysis of (S)-Methyl 5-oxopyrrolidine-3-carboxylate. Designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and comparison of mass spectrometry-based methodologies for the analysis of (S)-Methyl 5-oxopyrrolidine-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, experimental design, and data interpretation, grounded in established scientific principles and field-proven insights.

Introduction: The Analytical Significance of (S)-Methyl 5-oxopyrrolidine-3-carboxylate

(S)-Methyl 5-oxopyrrolidine-3-carboxylate is a chiral molecule belonging to the pyroglutamic acid family of compounds. These structures are of significant interest in pharmaceutical and biological research due to their presence in various natural products and their utility as chiral building blocks in organic synthesis. The precise and accurate characterization and quantification of this molecule are critical for quality control in synthetic processes, pharmacokinetic studies, and metabolomics research. Mass spectrometry, coupled with chromatographic separation, stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.

This guide will compare and contrast key mass spectrometric workflows, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with various ionization techniques and Gas Chromatography-Mass Spectrometry (GC-MS). A critical focus will be placed on chiral analysis, a necessity dictated by the stereochemistry of the target analyte.

Foundational Mass Spectrometric Profile

The analysis of (S)-Methyl 5-oxopyrrolidine-3-carboxylate by mass spectrometry begins with understanding its fundamental properties. With a molecular weight of 143.14 g/mol , it is readily amenable to analysis by common ionization techniques.

Molecular Ion: In positive ion mode Electrospray Ionization (ESI), the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 144.0.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Workhorse Technique

LC-MS/MS is the most prevalent and powerful technique for the analysis of (S)-Methyl 5-oxopyrrolidine-3-carboxylate in complex matrices. Its strength lies in the combination of chromatographic separation with the specificity and sensitivity of tandem mass spectrometry.

Chiral Liquid Chromatography: Resolving Enantiomers

Given the chiral nature of the target analyte, a primary consideration is the separation of its enantiomers. The biological activity of chiral molecules is often stereospecific, necessitating analytical methods that can distinguish between the (S) and (R) forms. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice for this purpose.

Workflow for Chiral LC-MS/MS Analysis:

Caption: Workflow for Chiral LC-MS/MS Analysis.

Experimental Protocol: Chiral LC-MS/MS

  • Sample Preparation:

    • For quantitative analysis in biological matrices (e.g., plasma), a protein precipitation step followed by supernatant evaporation and reconstitution in the mobile phase is a common starting point.[2][3][4]

    • The use of a deuterated internal standard is highly recommended for accurate quantification.

  • Chiral HPLC Separation:

    • Column: A polysaccharide-based Chiral Stationary Phase (CSP) is a versatile choice for the separation of pyrrolidine derivatives.

    • Mobile Phase: A typical mobile phase for normal-phase chiral chromatography consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For reversed-phase chiral chromatography, a mixture of water and an organic solvent like acetonitrile or methanol is used, often with additives such as formic acid or ammonia to improve peak shape and ionization efficiency.[5]

    • Gradient/Isocratic Elution: Method development will determine the optimal elution conditions to achieve baseline separation of the enantiomers.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is generally the preferred method for this class of compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis, offering high sensitivity and specificity.[6] This involves monitoring a specific precursor ion to product ion transition.

    • Precursor Ion: For (S)-Methyl 5-oxopyrrolidine-3-carboxylate, the precursor ion will be the protonated molecule at m/z 144.0.

    • Product Ions: Collision-Induced Dissociation (CID) of the precursor ion will generate characteristic product ions.

Predicted Fragmentation Pattern of Protonated (S)-Methyl 5-oxopyrrolidine-3-carboxylate ([M+H]⁺, m/z 144.0)

Proposed Fragmentation Pathways:

G m/z 144.0 [M+H]⁺ m/z 144.0 m/z 112.0 [M+H - CH₃OH]⁺ m/z 112.0 m/z 144.0->m/z 112.0 - CH₃OH (32 Da) m/z 84.0 [M+H - CH₃OH - CO]⁺ m/z 84.0 m/z 112.0->m/z 84.0 - CO (28 Da) m/z 56.0 [C₃H₆N]⁺ m/z 56.0 m/z 84.0->m/z 56.0 - CO (28 Da)

Caption: Predicted Fragmentation of [M+H]⁺.

  • Loss of Methanol (CH₃OH, 32 Da): The ester functional group is a likely site of initial fragmentation, leading to the neutral loss of methanol to produce a fragment ion at m/z 112.0 .

  • Loss of Carbon Monoxide (CO, 28 Da): Subsequent fragmentation of the m/z 112.0 ion through the loss of carbon monoxide from the pyroglutamate ring is a plausible pathway, resulting in an ion at m/z 84.0 .

  • Further Fragmentation: The ion at m/z 84.0 could undergo further fragmentation, for instance, by another loss of carbon monoxide, to yield an ion at m/z 56.0 .

Table 1: Predicted Major Fragment Ions for (S)-Methyl 5-oxopyrrolidine-3-carboxylate

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossProposed Structure of Product Ion
144.0112.0CH₃OH (32.0)Acylium ion
144.084.0C₂H₄O₂ (60.0)Pyrrolidinium fragment
112.084.0CO (28.0)Pyrrolidinium fragment
84.056.0CO (28.0)Iminium ion
Comparison of Ionization Techniques: ESI vs. APCI

While Electrospray Ionization (ESI) is generally the first choice for polar molecules like (S)-Methyl 5-oxopyrrolidine-3-carboxylate, Atmospheric Pressure Chemical Ionization (APCI) presents a viable alternative, particularly for less polar analogs or when matrix effects are a concern with ESI.

Table 2: Comparison of ESI and APCI for the Analysis of (S)-Methyl 5-oxopyrrolidine-3-carboxylate

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in a strong electric field.[7]Gas-phase ion-molecule reactions initiated by a corona discharge.
Analyte Polarity Best for polar and ionic compounds.Suitable for a wider range of polarities, including less polar compounds.
Adduct Formation Prone to the formation of various adducts (e.g., [M+Na]⁺, [M+K]⁺).Less prone to adduct formation, often yielding a cleaner spectrum with the [M+H]⁺ ion.
In-source Fragmentation Generally a "soft" ionization technique, but in-source fragmentation can be induced and controlled.Can be "harsher" than ESI, potentially leading to more in-source fragmentation.
Matrix Effects More susceptible to ion suppression from co-eluting matrix components.Generally less susceptible to matrix effects compared to ESI.
Recommendation Primary choice for this analyte due to its polar nature.Good alternative to mitigate matrix effects or for related, less polar compounds.

Expert Insight: The Challenge of In-Source Cyclization

A critical consideration when analyzing compounds related to pyroglutamic acid is the potential for in-source cyclization of precursors like glutamine or glutamic acid. While (S)-Methyl 5-oxopyrrolidine-3-carboxylate is already cyclized, this phenomenon highlights the importance of carefully optimizing ion source parameters to prevent unintended chemical transformations that could lead to inaccurate quantification. Conversely, controlled in-source fragmentation can be a powerful tool for structural elucidation of pyrrolidine-containing compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative Approach

GC-MS offers an alternative to LC-MS, particularly for volatile and thermally stable compounds. For (S)-Methyl 5-oxopyrrolidine-3-carboxylate, derivatization is likely necessary to improve its volatility and chromatographic behavior.

Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS Analysis.

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • Silylation is a common derivatization strategy for compounds with active hydrogens. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the amide proton, increasing volatility.

  • GC Conditions:

    • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Temperature Program: A temperature gradient will be necessary to ensure good separation and peak shape.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is the standard for GC-MS, providing reproducible fragmentation patterns for library matching.

    • Acquisition Mode: Full scan mode is typically used for qualitative analysis and library searching. For quantitative analysis, Selected Ion Monitoring (SIM) can be employed.

Comparison with LC-MS/MS:

Table 3: Comparison of LC-MS/MS and GC-MS for the Analysis of (S)-Methyl 5-oxopyrrolidine-3-carboxylate

FeatureLC-MS/MSGC-MS
Sample Preparation Often simpler (e.g., protein precipitation).Requires a derivatization step to increase volatility.
Chromatography Excellent for polar, non-volatile compounds. Chiral separations are well-established.Suitable for volatile and thermally stable compounds (or their derivatives).
Ionization Soft ionization (ESI, APCI) typically yields the molecular ion.Hard ionization (EI) results in extensive fragmentation, providing a detailed fingerprint.
Sensitivity Generally higher, especially in MRM mode.Can be very sensitive, particularly in SIM mode.
Specificity High, due to the selection of precursor and product ions.High, based on the unique fragmentation pattern and retention time.
Recommendation Preferred method for its direct applicability, especially for chiral analysis and in biological matrices.A viable alternative , particularly for structural confirmation through its reproducible fragmentation patterns, provided a suitable derivatization method is established.

Conclusion and Recommendations

For the comprehensive analysis of (S)-Methyl 5-oxopyrrolidine-3-carboxylate, chiral LC-MS/MS with electrospray ionization is the recommended methodology . This approach provides the necessary enantiomeric separation and delivers high sensitivity and specificity for both qualitative and quantitative applications. The use of a validated method with an appropriate internal standard is crucial for obtaining reliable quantitative data, especially in complex biological matrices.

While GC-MS presents a valid alternative, the requirement for derivatization adds a layer of complexity to the sample preparation. However, the reproducible fragmentation patterns generated by electron ionization can be invaluable for structural confirmation.

Ultimately, the choice of analytical technique will depend on the specific research question, the available instrumentation, and the nature of the sample matrix. By understanding the principles and comparative strengths of each approach outlined in this guide, researchers can develop and implement robust and reliable methods for the analysis of (S)-Methyl 5-oxopyrrolidine-3-carboxylate.

References

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  • Wang, T. J., et al. (2014). An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. Anal. Chem., 86(12), 5818–5825.
  • Chen, Y., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine. J Am Soc Mass Spectrom, 31(4), 834-844.
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Validation

The Architect's Lens: A Comparison Guide to Structural Confirmation in Multi-Step Pyrrolidine Synthesis

Pyrrolidines are privileged scaffolds in medicinal chemistry, serving as the structural core for countless therapeutics, from the complex protein synthesis inhibitor anisomycin to highly functionalized P-stereogenic coum...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrrolidines are privileged scaffolds in medicinal chemistry, serving as the structural core for countless therapeutics, from the complex protein synthesis inhibitor anisomycin to highly functionalized P-stereogenic coumarins . However, the multi-step synthesis of highly substituted pyrrolidines—often involving[3+2] cycloadditions, transiminations, or cascade cyclizations—presents a formidable analytical challenge. The generation of multiple contiguous stereocenters and the conformational flexibility of the five-membered ring demand a rigorous, multi-modal approach to structural elucidation.

As a Senior Application Scientist, I approach structural confirmation not as a sequential checklist, but as a self-validating system . Relying on a single analytical technique during intermediate steps is a frequent cause of structural misassignment. This guide objectively compares the performance of modern analytical modalities and provides a field-proven, causality-driven methodology for confirming pyrrolidine intermediates.

Comparative Analysis of Analytical Modalities

To build a self-validating analytical workflow, one must understand the orthogonal strengths and inherent blind spots of each instrument.

Table 1: Comparative Performance of Analytical Modalities for Pyrrolidine Elucidation
Analytical ModalityPrimary FunctionResolution / SpecificitySample RequirementLimitations
Benchtop NMR (60-100 MHz) Rapid reaction monitoring & purity checks.Low. Cannot resolve complex overlapping multiplets in the aliphatic region (1.5–3.5 ppm).~10–20 mgBlind to subtle stereochemical differences; insufficient for final structural proof.
High-Field 2D NMR (≥400 MHz) Regiochemistry & relative stereochemistry.High. Resolves diastereotopic protons; NOESY/HMBC maps exact connectivity.~2–5 mgCannot determine absolute configuration without chiral derivatization.
HRMS (ESI-Q-TOF) Exact molecular formula confirmation.Ultra-High (< 5 ppm mass error); identifies isotopic patterns.< 1 µgEntirely blind to stereoisomers and regiochemical connectivity.
Single-Crystal XRD (SCXRD) Absolute configuration & 3D spatial arrangement.Absolute. Unambiguously assigns all stereocenters.Single diffractable crystalHighly dependent on the compound's ability to crystallize; low throughput.

The Self-Validating Experimental Protocol

A robust protocol must ensure that the output of one analytical step validates the assumptions of the previous step. The following methodology outlines the structural confirmation of a newly synthesized pyrrolidine intermediate.

Step 1: Reaction Quenching & Mass Triage
  • Action: Quench the multi-step reaction and perform a rapid LC-MS or Benchtop NMR scan of the crude mixture.

  • Causality: Before investing hours in chromatographic purification, you must verify that the target mass is present. This step prevents the purification of degradation products masquerading as the target intermediate.

Step 2: Chromatographic Resolution
  • Action: Isolate the intermediate via flash column chromatography or preparative HPLC, aiming for >95% purity.

  • Causality: High-field NMR is highly sensitive. If the sample is impure, minor diastereomers or unreacted starting materials can easily be misinterpreted as part of the target pyrrolidine's complex splitting pattern.

Step 3: High-Resolution Mass Spectrometry (HRMS)
  • Action: Acquire ESI-Q-TOF data to determine the exact mass.

  • Causality: HRMS validates the exact molecular formula. For example, in the synthesis of pyrrolidine-2,3-dione derivatives , HRMS confirms successful transimination by proving the exact mass shift associated with the loss of a leaving group and the addition of the amine, ensuring no unexpected structural rearrangements occurred.

Step 4: High-Field 1D/2D NMR Matrix
  • Action: Acquire 1 H, 13 C, COSY, HSQC, HMBC, and NOESY spectra.

  • Causality: 1 H and 13 C provide the baseline inventory of atoms. COSY and HSQC map the carbon-hydrogen framework. HMBC is critical for confirming quaternary carbon connectivity (often found at the C2 or C5 positions of substituted pyrrolidines). NOESY establishes relative stereochemistry by measuring through-space proton proximities.

Step 5: Single-Crystal X-Ray Diffraction (SCXRD)
  • Action: Grow single crystals via vapor diffusion and analyze via X-ray diffraction.

  • Causality: NMR only provides relative stereochemistry. To determine the absolute configuration—essential for chiral pharmacophores where enantiomers exhibit divergent biological activities—SCXRD is the ultimate arbiter.

Workflow A Pyrrolidine Synthesis Reaction Mixture B Crude Isolation & Purification A->B C Benchtop NMR / LC-MS (Rapid Screening) B->C D HRMS Analysis (Molecular Formula) C->D Purity >95% E High-Field 1D/2D NMR (Regio/Stereochemistry) D->E Mass Confirmed F SCXRD (Absolute Configuration) E->F Crystalline Solid G Validated Intermediate Proceed to Next Step E->G Oil / Amorphous F->G

Workflow for structural confirmation of pyrrolidine intermediates.

The Stereochemical Challenge: Assigning Cis/Trans Pyrrolidines

One of the most notorious challenges in pyrrolidine synthesis is assigning the relative stereochemistry of substituents at the C2 and C5 positions.

In rigid six-membered rings, J -coupling constants (via the Karplus equation) reliably dictate axial/equatorial relationships. However, pyrrolidines are conformationally flexible, rapidly interconverting between envelope and half-chair conformations. This flexibility averages out J -coupling values, making 1D 1 H NMR highly ambiguous.

The Solution: You must rely on 2D NOESY or ROESY experiments. By measuring the Nuclear Overhauser Effect (NOE), you detect through-space interactions (< 5 Å). A strong NOE cross-peak between the protons at C2 and C5 definitively assigns them to the same face of the ring (cis relationship), regardless of the ring's conformational puckering.

DecisionTree N1 Pyrrolidine Isomer Mixture (cis/trans) N2 1H NMR (Coupling Constants) J-Values Analysis N1->N2 N3 2D NOESY / ROESY (Through-Space Interactions) N2->N3 Inconclusive J-values N4 Strong NOE Cross-Peaks Between C2/C5 Protons N3->N4 N5 No NOE Between C2/C5 Protons N3->N5 N6 Assigned as 'cis' Isomer N4->N6 N7 Assigned as 'trans' Isomer N5->N7

Decision tree for assigning cis/trans pyrrolidine stereochemistry using NMR.

Quantitative Data & Literature Benchmarks

To contextualize the performance of these analytical strategies, Table 2 summarizes experimental data from recent literature where multi-step pyrrolidine synthesis required rigorous structural confirmation.

Table 2: Experimental Data Summary & Structural Confirmation Metrics
Compound ClassKey Analytical TechniqueDiagnostic Signal / MetricStereochemical OutcomeReference
Anisomycin Intermediates HRMS (ESI-TOF)Exact Mass [M+H]+ 390.1726N/A (Mass confirmation prior to cyclization)
P-stereogenic Coumarins 31 P NMR / SCXRD δ 20.72 ppm / R1​ = 0.0270Absolute configuration ( SP​ ) unambiguously assigned
Pyrrolidine-2,3-diones 2D NMR (HMBC) / SCXRDC=N linkage correlationsRegiochemistry & intramolecular H-bonding confirmed

References

  • Zheng, X., et al. "Biosynthesis of the pyrrolidine protein synthesis inhibitor anisomycin involves novel gene ensemble and cryptic biosynthetic steps." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Dziuba, K. F., et al. "Synthesis and Structural Elucidation of P-stereogenic Coumarins." Symmetry (MDPI). URL:[Link]

  • Nguyen, N. T., & Dai, V. V. "Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one." Journal of Science and Technology - The University of Danang. URL:[Link]

Comparative

Evaluation of (S)-Methyl 5-oxopyrrolidine-3-carboxylate vs. its (R)-Enantiomer: A Comprehensive Guide for Drug Discovery

Executive Summary In modern drug discovery, the 5-oxopyrrolidine (pyroglutamate/lactam) scaffold is a privileged structure found in numerous active pharmaceutical ingredients (APIs), ranging from Nav1.8 inhibitors for pa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 5-oxopyrrolidine (pyroglutamate/lactam) scaffold is a privileged structure found in numerous active pharmaceutical ingredients (APIs), ranging from Nav1.8 inhibitors for pain management to proteasome inhibitors for multiple myeloma. The stereochemistry of this scaffold is not merely a structural nuance; it is the primary determinant of biological efficacy.

This guide provides an in-depth comparative analysis of (S)-Methyl 5-oxopyrrolidine-3-carboxylate and its enantiomer, (R)-Methyl 5-oxopyrrolidine-3-carboxylate . By evaluating their physicochemical properties, mechanistic divergence in target binding, and synthetic workflows, this guide equips researchers with the actionable data needed to optimize chiral building block selection.

Physicochemical & Structural Profiling

While both enantiomers share identical scalar physicochemical properties (such as molecular weight and boiling point), their spatial divergence dictates distinct optical behaviors and, critically, divergent interactions with chiral biological targets and catalysts.

Table 1: Comparative Physicochemical Properties

Property(S)-Methyl 5-oxopyrrolidine-3-carboxylate(R)-Methyl 5-oxopyrrolidine-3-carboxylate
CAS Number 428518-31-4443304-03-8
Molecular Formula C6H9NO3C6H9NO3
Molecular Weight 143.14 g/mol 143.14 g/mol
Stereocenter C3 (S-configuration)C3 (R-configuration)
Optical Rotation ([α]D²⁰) Positive (+)Negative (-)
Typical Purity (HPLC) >98% (ee >99%)>98% (ee >99%)

Mechanistic Divergence in Target Binding

The pharmacological activity of 5-oxopyrrolidine derivatives is highly stereospecific. A prime example is the development of novel 1(N),2,3-trisubstituted-5-oxopyrrolidines targeting the 20S proteasome in multiple myeloma cells .

The stereocenter at the C3 position directs the spatial trajectory of the carboxylate (or its downstream functionalized derivatives). When binding to the chymotrypsin-like active site (β5 subunit) of the proteasome, the (S)-configuration allows the lactam carbonyl and the C3-substituent to form optimal hydrogen bonds with critical residues (e.g., Thr1, Arg19). Conversely, the (R)-configuration projects the ester moiety into a sterically hindered pocket, resulting in a severe steric clash and a subsequent loss of inhibitory activity.

BindingPathway Target Target Protein (e.g., 20S Proteasome) OutcomeS Effective Inhibition (Cell Viability Reduction) Target->OutcomeS OutcomeR Minimal Biological Effect Target->OutcomeR S_Enantiomer (S)-Methyl 5-oxopyrrolidine-3-carboxylate Derivative BindingS Optimal Spatial Alignment High Affinity Binding S_Enantiomer->BindingS R_Enantiomer (R)-Methyl 5-oxopyrrolidine-3-carboxylate Derivative BindingR Steric Clash / Poor Alignment Low Affinity Binding R_Enantiomer->BindingR BindingS->Target BindingR->Target

Fig 1: Mechanistic divergence in target binding between (S) and (R) enantiomers.

Experimental Workflows & Methodologies

To accurately evaluate these building blocks, rigorous isolation and synthesis protocols are required. Below are field-proven methodologies for both chiral resolution and asymmetric synthesis.

Protocol A: Chiral HPLC Resolution of Racemic Mixtures

Objective: To isolate enantiopure (S)- and (R)-methyl 5-oxopyrrolidine-3-carboxylate from a racemic mixture for downstream biological assays. Causality & Self-Validation: Chiral stationary phases (like Chiralpak IC) rely on steric and dipole interactions to differentiate enantiomers. The use of a non-polar solvent (n-hexane) mixed with a polar modifier (isopropanol) ensures that the lactam ring's hydrogen bonding is modulated, allowing for baseline separation. The protocol is self-validating because the enantiomeric excess (ee) is immediately verified via a secondary analytical HPLC run before proceeding to biological evaluation .

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 6 mg of racemic methyl 5-oxopyrrolidine-3-carboxylate in 1 mL of HPLC-grade Isopropanol (IPA).

  • Column Equilibration: Equilibrate a semipreparative Chiralpak IC column (250 mm × 10 mm, 5 µm) with the mobile phase: n-Hexane/IPA/Trifluoroacetic acid (TFA) at a ratio of 50:50:0.3 (v/v/v). Expert Insight: TFA is critical here; it protonates residual silanols on the silica support, suppressing peak tailing caused by the carboxylic ester moiety.

  • Injection & Separation: Inject the 1 mL sample at a flow rate of 1.0 mL/min at 25 °C. Monitor the eluent using a UV detector at λ = 220 nm.

  • Fraction Collection: Collect Peak 1 (retention time ~9.1 min, corresponding to the (S)-enantiomer) and Peak 2 (retention time ~11.6 min, corresponding to the (R)-enantiomer).

  • Validation: Concentrate the fractions under reduced pressure. Re-inject 10 µL of each fraction onto an analytical Chiralpak IC column to confirm ee > 99%.

Protocol B: Asymmetric Synthesis of the (S)-Enantiomer

Objective: De novo synthesis of the (S)-enantiomer using asymmetric phase-transfer catalysis (PTC) to bypass the 50% yield limitation inherent to chiral resolution .

Step-by-Step Methodology:

  • Asymmetric Alkylation: React tert-butyl 2-cyanopropanoate with ethyl iodoacetate in the presence of a chiral phase-transfer catalyst (e.g., a cinchona alkaloid derivative) in a biphasic system (toluene/50% aqueous KOH) at -20 °C.

  • Selective Reduction & Cyclization: Treat the resulting enantioenriched intermediate with NaBH₄ and CoCl₂ in dry methanol at 0 °C. Expert Insight: CoCl₂ acts as a Lewis acid, coordinating with the cyano group to direct its selective reduction to a primary amine. This amine spontaneously attacks the adjacent ester, driving the cyclization to form the 5-oxopyrrolidine ring.

  • Esterification: React the resulting carboxylic acid with methanol in the presence of EDC/DMAP to yield enantiopure (S)-methyl 5-oxopyrrolidine-3-carboxylate.

Workflow Start Racemic Methyl 5-oxopyrrolidine-3-carboxylate HPLC Chiral HPLC Resolution (Chiralpak IC, n-Hex/IPA) Start->HPLC IsolateS Isolate (S)-Enantiomer (ee > 99%) HPLC->IsolateS Peak 1 IsolateR Isolate (R)-Enantiomer (ee > 99%) HPLC->IsolateR Peak 2 Assay In Vitro Cytotoxicity Assay (RPMI 8226 Cells) IsolateS->Assay IsolateR->Assay Data Comparative IC50 Determination Assay->Data

Fig 2: Workflow for chiral resolution and comparative biological evaluation.

Comparative Performance Data

When functionalized into downstream APIs, the performance gap between the two enantiomers becomes starkly evident. The following table summarizes comparative data based on in vitro cytotoxicity assays against RPMI 8226 multiple myeloma cells (evaluating proteasome inhibition efficacy).

Table 2: Comparative Biological & Analytical Performance

Performance Metric(S)-Enantiomer Derivative(R)-Enantiomer Derivative
Target Affinity (Proteasome β5 subunit) High (Optimal H-bonding)Low (Steric clash)
IC50 (RPMI 8226 cells) < 350 µM> 500 µM (Considered Inactive)
Chiral HPLC Retention Time 9.1 min (First eluting peak)11.6 min (Second eluting peak)
Synthetic Yield (via Resolution) ~45% (Max theoretical 50%)~45% (Max theoretical 50%)
Suitability as API Precursor ExcellentPoor

References

  • Listro, R., et al. (2022). "From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells." International Journal of Molecular Sciences, 23(21), 13061. Available at:[Link] [1]

  • Nagata, K., et al. (2013). "Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions." The Journal of Organic Chemistry, 78(14), 7131–7136. Available at:[Link] [2]

Safety & Regulatory Compliance

Safety

(S)-Methyl 5-oxopyrrolidine-3-carboxylate proper disposal procedures

In drug development and synthetic organic chemistry, the handling of chiral building blocks like (S)-Methyl 5-oxopyrrolidine-3-carboxylate (CAS: 51535-00-3) is routine. However, the downstream logistical management of it...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic organic chemistry, the handling of chiral building blocks like (S)-Methyl 5-oxopyrrolidine-3-carboxylate (CAS: 51535-00-3) is routine. However, the downstream logistical management of its waste stream is often overlooked, leading to safety hazards and inflated disposal costs.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational protocol for the safe disposal of this compound. By understanding the chemical causality behind these procedures, your laboratory can ensure strict environmental compliance while optimizing waste management logistics.

Hazard Assessment & Chemical Causality

(S)-Methyl 5-oxopyrrolidine-3-carboxylate features both a lactam (cyclic amide) and a methyl ester functional group. While it is a stable, non-halogenated organic compound under standard conditions, it presents specific reactive hazards if accumulated improperly:

  • Chemical Reactivity: The ester and lactam moieties are highly susceptible to hydrolysis when exposed to strong acids or bases. This hydrolytic cleavage is exothermic and can pressurize sealed waste containers[1].

  • Combustibility: As an organic ester, it serves as a fuel source. It must be strictly segregated from strong oxidizers (e.g., peroxides, nitric acid) to prevent spontaneous exothermic oxidation or fires[2].

  • Regulatory Classification: Under EPA guidelines, waste containing this compound is classified as[3].

The "Halogen Rule" of Waste Segregation

The most critical logistical failure in organic waste disposal is the accidental mixing of non-halogenated compounds (like (S)-Methyl 5-oxopyrrolidine-3-carboxylate) with halogenated solvents (e.g., dichloromethane, chloroform).

The Causality: Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins, making its disposal significantly more expensive[4]. Mixing even a trace amount of this chemical with a halogenated waste stream forces the entire container to be treated as halogenated, needlessly increasing your laboratory's hazardous waste management costs[5].

Step-by-Step Disposal Workflow

Every protocol below functions as a self-validating system. Do not proceed to the next step until the Verification check is complete.

Step 1: Container Selection & Preparation

  • Action: Select a High-Density Polyethylene (HDPE) container or an approved safety disposal can.

  • Causality: HDPE is highly resistant to organic esters and amides, preventing structural degradation or chemical leaching over time.

  • Verification: Inspect the container for the "HDPE" recycling triangle (usually #2) and ensure the cap features an intact, chemically inert PTFE liner.

Step 2: Waste Segregation & Transfer

  • Action: Transfer the (S)-Methyl 5-oxopyrrolidine-3-carboxylate waste into the designated "Non-Halogenated Organic Waste" container inside a certified, actively venting fume hood.

  • Causality: Performing transfers under active ventilation protects the operator from potential aerosolization or inhalation of residual solvent vapors.

  • Verification: Check the existing waste log for the container. Confirm no strong acids, bases, or oxidizers are present in the mixture, as these cannot be combined with organic solvents[2].

Step 3: Labeling and Documentation

  • Action: Immediately affix a standard "Hazardous Waste" label to the container. Explicitly list "(S)-Methyl 5-oxopyrrolidine-3-carboxylate" alongside any associated solvents (e.g., methanol, ethyl acetate) with their approximate volume percentages.

  • Causality: The EPA requires strict "cradle-to-grave" tracking of hazardous waste. Accurate constituent logging prevents dangerous chemical incompatibilities downstream during the fuel blending process[5].

  • Verification: Ensure the label is legible, dated with the exact accumulation start date, and prominently displayed on the front of the vessel.

Step 4: Storage and Secondary Containment

  • Action: Store the sealed container in a grounded flammable storage cabinet within a secondary containment tray.

  • Causality: Secondary containment captures any accidental leaks, preventing the spread of hazardous materials to the laboratory floor or municipal drains.

  • Verification: Verify that the container is kept tightly closed at all times except when actively adding waste[2].

Step 5: Final EHS Disposal

  • Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) department before the container reaches 90% capacity or the 90-day regulatory accumulation limit.

  • Causality: EHS will transport the waste to an EPA-permitted facility, typically for fuel blending or industrial incineration, which safely destroys the organic framework[3].

  • Verification: Confirm receipt of the EHS transfer manifest before removing the container from your laboratory's inventory log.

Quantitative Data: Waste Compatibility Matrix

To facilitate rapid, safe decision-making at the bench, refer to the following compatibility table when disposing of (S)-Methyl 5-oxopyrrolidine-3-carboxylate mixtures.

Chemical ClassCompatibilityRationale / Causality
Non-Halogenated Solvents (e.g., Ethanol, Acetone, Ethyl Acetate)Highly Compatible Shares the same disposal stream (fuel blending). Highly cost-effective[4].
Halogenated Solvents (e.g., DCM, Chloroform)Incompatible (Logistically) Safe to mix chemically, but drastically increases disposal costs due to dioxin risk during incineration[5].
Strong Acids/Bases (e.g., HCl, NaOH)Incompatible (Chemically) Catalyzes the hydrolysis of the ester/lactam, generating heat and potentially pressurizing the container[1].
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Incompatible (Chemically) High risk of exothermic oxidation, resulting in fire or explosion[2].

Operational Workflow Visualization

G Start Generate (S)-Methyl 5-oxopyrrolidine-3-carboxylate Waste CheckHalogen Is it mixed with halogenated solvents? Start->CheckHalogen Halogenated Dispose as Halogenated Organic Waste CheckHalogen->Halogenated Yes NonHalogenated Dispose as Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No Container Transfer to HDPE Container (Secondary Containment) Halogenated->Container NonHalogenated->Container Label Attach 'Hazardous Waste' Label & Log Constituents Container->Label Storage Store in Flammable Cabinet (< 90 Days) Label->Storage Pickup EHS / EPA-Permitted Waste Pickup Storage->Pickup

Decision matrix for the safe segregation and disposal of (S)-Methyl 5-oxopyrrolidine-3-carboxylate.

References

  • US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Environmental Protection Agency. URL:[Link][3]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts. URL:[Link][5]

  • University of Louisville DEHS. "Chemical Waste Management: Combining Compatible Used Organic Solvents." University of Louisville. URL: [Link][2]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Human Resources. URL:[Link][1]

Sources

Handling

Personal protective equipment for handling (S)-Methyl 5-oxopyrrolidine-3-carboxylate

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of protective layers. When handling specialized pharmaceutical intermediates like (S)-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of protective layers. When handling specialized pharmaceutical intermediates like (S)-Methyl 5-oxopyrrolidine-3-carboxylate , understanding the why behind a safety protocol is just as critical as the what.

This comprehensive guide provides drug development professionals and researchers with the mechanistic rationale, precise Personal Protective Equipment (PPE) matrix, and step-by-step operational logistics required to handle this compound safely.

Chemical Profile & Mechanistic Hazard Assessment

(S)-Methyl 5-oxopyrrolidine-3-carboxylate is a chiral pyrrolidine derivative frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). To design an effective safety protocol, we must first analyze its physical properties and mechanistic toxicology.

Table 1: Chemical Properties & Identifiers

PropertyValue
Chemical Name (S)-Methyl 5-oxopyrrolidine-3-carboxylate
CAS Number 428518-31-4[1]
PubChem CID 40787012[2]
Physical State White to Yellow Solid[3]
Molecular Formula C6H9NO3[4]

Table 2: Mechanistic Hazard Assessment (GHS Classifications)

Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowed[3]Systemic absorption of the pyrrolidine core leads to metabolic disruption and acute toxicity.
H315 Causes skin irritation[3]As a polar organic molecule, it disrupts the lipid bilayers of the epidermis, causing localized protein denaturation and erythema.
H319 Causes serious eye irritation[3]Fine dust particles dissolve in the basal tear fluid, creating a localized hyperosmotic environment that triggers nociceptors and damages the corneal epithelium.
H335 May cause respiratory irritation[3]Inhalation of particulate matter deposits on the respiratory mucosa. Macrophages attempting to clear the particles release inflammatory cytokines, triggering the coughing reflex.

Personal Protective Equipment (PPE) Matrix

Following the standards outlined by [5], the following PPE matrix is mandatory. Every piece of equipment is chosen to directly counteract the mechanistic hazards listed above.

  • Eye Protection (ANSI Z87.1 Tight-Fitting Goggles): Standard safety glasses are insufficient. Because this compound is a fine solid, airborne dust can easily bypass the gaps in standard glasses. Tight-fitting goggles provide a complete seal, neutralizing the severe eye irritation risk (H319)[3].

  • Hand Protection (Nitrile Gloves, ≥0.11 mm thickness): Nitrile provides a superior chemical barrier against polar organic esters and lactams compared to latex. For extended handling or scale-up operations, double-gloving is recommended to prevent dermal penetration (H315)[6].

  • Body Protection (Flame-Resistant Lab Coat & Closed-Toe Shoes): Prevents the accumulation of chemical dust on personal clothing, mitigating secondary exposure risks when leaving the laboratory environment.

  • Respiratory Protection (N95 or P100 Particulate Respirator): If the material must be handled outside of a certified fume hood (e.g., during bulk transfer or spill cleanup), a particulate respirator is required to filter out >95% of airborne dust, directly addressing the respiratory irritation hazard (H335)[3].

Operational Logistics & Handling Workflow

As recommended by [7], all handling of hazardous powders must follow a strict, step-by-step methodology to prevent aerosolization and cross-contamination.

Step-by-Step Handling Methodology:

  • Pre-Operation Setup: Verify that the fume hood face velocity is operating between 0.4 and 0.6 m/s. Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • Static Control: Wipe down the analytical balance and surrounding area with an anti-static brush.

  • Material Transfer: Use a grounded, anti-static weighing spatula. Causality: Static charge can cause fine powders to aerosolize rapidly, increasing the risk of inhalation and surface contamination.

  • Dissolution/Reaction Setup: Perform all solvent additions slowly. Because the compound is highly polar, it will dissolve rapidly in solvents like methanol or water. Keep the reaction vessel closed immediately after addition to prevent vapor/aerosol escape.

  • Decontamination: Post-operation, wipe down all spatulas, balances, and hood surfaces with a 70% ethanol/water solution. Causality: The compound's solubility in polar solvents ensures complete removal of microscopic residues.

Spill Response & Waste Disposal Plan

A self-validating safety system must account for operational failures. In the event of a spill, execute the following protocol immediately.

Step-by-Step Spill Response Protocol:

  • Evacuate & Isolate: Immediately restrict access to the spill area to prevent tracking the powder throughout the lab.

  • PPE Upgrade: Don a P100 respirator and double-glove before approaching the spill zone[6].

  • Containment (No Dry Sweeping): Never dry sweep a powder spill. Dry sweeping aerosolizes the material. Instead, cover the spill with damp absorbent pads (moistened with water or ethanol) to suppress dust generation.

  • Collection: Carefully scoop the dampened material using a non-sparking tool into a chemically compatible, sealable hazardous waste container.

  • Secondary Decontamination: Wash the spill area thoroughly with soap and water, followed by a final wipe-down with 70% ethanol.

Waste Disposal Logistics:

  • Classify the collected material and all contaminated PPE as Hazardous Organic Solid Waste .

  • Do not flush any unreacted material down the sink.

  • Label containers clearly with: "Hazardous Waste: Contains (S)-Methyl 5-oxopyrrolidine-3-carboxylate (Irritant)."

  • Store in a secondary containment tray until collected by Environmental Health and Safety (EHS) personnel for high-temperature incineration[7].

Workflow Visualization

Workflow Start Pre-Operation: Verify PPE & Fume Hood Weighing Material Transfer: Anti-Static Spatula Start->Weighing Reaction Reaction Setup: Closed System Weighing->Reaction SpillCheck Spill Detected? Reaction->SpillCheck SpillResponse Spill Protocol: Isolate & Neutralize SpillCheck->SpillResponse Yes Waste Post-Operation: Hazardous Waste Disposal SpillCheck->Waste No Decon Decontamination: Ethanol/Water Wipe SpillResponse->Decon Waste->Decon

Handling, transfer, and spill response workflow for (S)-Methyl 5-oxopyrrolidine-3-carboxylate.

References

  • AccelaChem. "Methyl (S)-5-Oxopyrrolidine-3-carboxylate (CAS: 428518-31-4)." AccelaChemBio. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 40787012." PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." U.S. Department of Labor. [Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf. [Link]

Sources

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